4-(Phenylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-anilinobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMLADQPZFXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303373 | |
| Record name | 4-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-20-9 | |
| Record name | 4-(Phenylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17040-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Phenylamino)benzoic Acid: Synthesis, Properties, and Applications
Introduction
4-(Phenylamino)benzoic acid, also known as 4-anilinobenzoic acid, is an important bifunctional organic compound featuring both a carboxylic acid and a secondary amine group.[1] This structural motif makes it a valuable intermediate and building block in various fields, particularly in medicinal chemistry and materials science.[2] Its derivatives, such as N-phenylanthranilic acid (an isomer), are recognized as a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Synthesis Route: The Ullmann Condensation
The most established and versatile method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[5][6] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Specifically, it involves the coupling of a 4-halobenzoic acid with aniline.[5]
Mechanistic Insight
The Ullmann condensation traditionally required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[5] However, modern protocols utilize catalytic amounts of copper, often as copper(I) salts like CuI, in the presence of a ligand and a base.[6]
The catalytic cycle is generally understood to proceed through the following key steps:
-
Formation of a Copper(I)-Amide Complex: The base deprotonates the aniline, which then coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (e.g., 4-iodobenzoic acid) undergoes oxidative addition to the copper complex, forming a Cu(III) intermediate.[7]
-
Reductive Elimination: The desired C-N bond is formed via reductive elimination from the Cu(III) complex, yielding this compound and regenerating the active Cu(I) catalyst.[6]
The use of ligands, such as diamines or phenanthroline, accelerates the reaction by stabilizing the copper intermediates, allowing for lower reaction temperatures.[8] The choice of base (commonly an inorganic carbonate like K₂CO₃) and a high-boiling polar solvent (like DMF or NMP) is critical for reaction efficiency.[5][9]
Caption: Catalytic cycle of the ligand-assisted Ullmann condensation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis adapted from typical Ullmann condensation procedures.[9]
Materials:
-
4-Iodobenzoic acid (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzoic acid, potassium carbonate, copper(I) iodide, and 1,10-phenanthroline.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by aniline via syringe.
-
Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 12 to 24 hours.[6]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 4 by slowly adding 2M HCl.[9] This protonates the carboxylate, causing the product to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Physicochemical Properties
A summary of key properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 4-anilinobenzoic acid | [10] |
| Molecular Formula | C₁₃H₁₁NO₂ | [10] |
| Molecular Weight | 213.23 g/mol | [10][11] |
| CAS Number | 17040-20-9 | [10] |
| Appearance | Solid | [2] |
| Melting Point | Data not consistently available; varies by source. | |
| pKa | ~3.9 (Predicted) | [10] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols. |
Applications in Research and Drug Development
This compound serves as a crucial scaffold and intermediate in several areas:
-
Pharmaceutical Synthesis: Its structure is a key component in the synthesis of more complex molecules with potential pharmacological activity.[2] Its isomer, N-phenylanthranilic acid, is a well-known precursor for anti-inflammatory and analgesic drugs.[4]
-
NSAID Research: While not an NSAID itself, its structural similarity to fenamic acid-type NSAIDs makes it a compound of interest in the development of new anti-inflammatory agents that may block the production of prostaglandins.[3][11]
-
Materials Science: The molecule's rigid structure and functional groups allow it to be used in the formulation of polymers and coatings to enhance properties like thermal stability.[4]
-
Biochemical Probes: Due to its structural resemblance to para-aminobenzoic acid (PABA), it may be used in research related to biochemical pathways involving PABA, such as folate synthesis in microorganisms.[1][2]
References
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Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
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The Ullmann reaction. (n.d.). SlideShare. Retrieved January 9, 2024, from [Link]
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Ullmann Condensation. (n.d.). SynArchive. Retrieved January 9, 2024, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
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Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (1976). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 9, 2024, from [Link]
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The Mechanism of the Modified Ullmann Reaction. (2010). ResearchGate. Retrieved January 9, 2024, from [Link]
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Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData. Retrieved January 9, 2024, from [Link]
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Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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Ullmann condensation using copper or copper oxide as the reactant. (2006). ResearchGate. Retrieved January 9, 2024, from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
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An In-depth Technical Guide to 4-(Phenylamino)benzoic Acid
This guide provides a comprehensive technical overview of 4-(Phenylamino)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, potential applications, and safety considerations, supported by field-proven insights and authoritative references.
Core Identification and Chemical Properties
IUPAC Name: 4-anilinobenzoic acid[1][2]
This compound, also known as 4-anilinobenzoic acid, is a derivative of aminobenzoic acid.[2] Its structure, which features a phenylamino group attached to a benzoic acid core, makes it a valuable bifunctional molecule for chemical synthesis.[2][4] This structural arrangement provides a foundation for creating more complex molecules with potential pharmacological activities and for developing novel functional materials.[2][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing experiments, developing formulations, and predicting the compound's behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 213.23 g/mol | PubChem[1] |
| Appearance | Solid | Benchchem[2] |
| InChI | InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | PubChem[2] |
| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | Biosynth[3] |
Synthesis and Spectroscopic Characterization
The synthesis of phenylamino benzoic acid derivatives often involves cross-coupling reactions. A common and well-established method is the Ullmann condensation, which is particularly effective for forming the C-N bond between an aryl halide and an amine.
Generalized Ullmann Condensation for Phenylamino Benzoic Acids
The Ullmann reaction is a cornerstone of synthetic organic chemistry for creating diarylamine structures. The synthesis of the related compound, 2-(phenylamino)benzoic acid (N-phenylanthranilic acid), provides a well-documented example of this methodology.[5] This reaction typically involves the coupling of an aminobenzoic acid with a halobenzene or, conversely, a halo-benzoic acid with aniline, catalyzed by copper.
Conceptual Workflow for Ullmann Condensation:
Caption: Generalized workflow for the Ullmann condensation to synthesize N-phenylanthranilic acid derivatives.
Spectroscopic Data
Characterization of the final product is essential to confirm its identity and purity. Key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for the 4-isomer are proprietary, data for the closely related 2-(phenylamino)benzoic acid provides valuable comparative information.
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.89 (s, 1H), 7.95 (s, 1H), 7.83 (d, J = 7.7 Hz, 1H), 7.56 (t, J = 7.8 Hz, 1H), 7.35 (t, J = 7.9 Hz, 2H), 7.27 (t, J = 7.6 Hz, 1H), 7.08 (t, J = 7.3 Hz, 1H), 7.01 (d, J = 8.2 Hz, 1H), 6.90 (d, J = 8.7 Hz, 2H).[5]
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 167.01, 157.92, 155.26, 134.04, 131.84, 130.35, 124.97, 124.48, 123.31, 121.48, 118.04.[5]
Infrared (IR) Spectroscopy: The IR spectrum of benzoic acid derivatives shows characteristic absorption bands. The O-H stretch of the carboxylic acid is typically a very broad band in the range of 3000-2550 cm⁻¹, while the C=O stretch appears between 1780-1650 cm⁻¹.[6] For 2-(phenylamino)benzoic acid, significant peaks are observed at 3332.34 cm⁻¹ (N-H stretch) and 1655.04 cm⁻¹ (C=O stretch).[5]
Applications in Research and Development
This compound serves as a crucial building block in several areas of scientific research, particularly in medicinal chemistry and materials science.[2][4]
Pharmaceutical Research
The structural similarity of this compound to para-aminobenzoic acid (PABA) suggests its potential application in research related to biochemical pathways involving PABA, such as folate synthesis in microorganisms.[2][4][7] PABA and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7]
The broader class of N-phenylanthranilic acids, to which this compound belongs, has been investigated for various therapeutic applications. For instance, these compounds are explored as anti-inflammatory and analgesic agents.[8][9]
Materials Science
In materials science, derivatives of phenylamino benzoic acid are utilized in the formulation of polymers and coatings to enhance properties like thermal stability and chemical resistance.[8] The related compound, 4-(phenylazo)benzoic acid, is of significant interest for its photo-isomerizable properties, making it a valuable component in photoswitchable materials, liquid crystals, and molecular devices.[10][11]
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives.
Hazard Identification
Based on data for similar compounds, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[12][13] It is important to handle the compound in a well-ventilated area, preferably in a fume hood.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[12][13]
-
Ingestion: Do not eat, drink, or smoke when using this product.[13]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[12]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
Storage
Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and store locked up.[12][13]
Storage and Handling Workflow:
Caption: Recommended workflow for the safe handling and storage of this compound.
Conclusion
This compound is a versatile chemical compound with significant potential in both pharmaceutical and materials science research. Its synthesis is achievable through established organic chemistry techniques, and its bifunctional nature allows for a wide range of derivatization. As research into novel therapeutics and advanced materials continues, the utility of this and related compounds is likely to expand. Adherence to strict safety protocols is paramount for any researcher working with this chemical.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-(phenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 8(12), x231303. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Ali, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(1), 1. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved from [Link]
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AA Blocks. (n.d.). 2-(Phenylamino)benzoic acid. Retrieved from [Link]
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Molecular structure and weight of 4-(Phenylamino)benzoic acid
An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Phenylamino)benzoic Acid
Authored by a Senior Application Scientist
Introduction
This compound, also known as 4-anilinobenzoic acid, is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, which features a benzoic acid core linked to a phenylamino (anilino) group, provides a versatile scaffold for the development of more complex molecules.[1][2] As a derivative of both aniline and benzoic acid, it serves as a crucial synthetic intermediate for a range of target compounds, including potential pharmacologically active agents and functional materials.[1]
This guide offers a detailed exploration of the molecular characteristics of this compound. We will delve into its structural properties, molecular weight, physicochemical characteristics, and the analytical techniques essential for its characterization. Furthermore, this document provides insights into its synthesis and relevance in drug development, grounded in established scientific principles to ensure technical accuracy and practical utility for professionals in the field.
Chemical Identity and Molecular Properties
Accurate identification is the cornerstone of all chemical research. This compound is cataloged under several identifiers across various chemical databases. Its fundamental properties, including molecular formula and weight, are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Identifier | Value | Source |
| IUPAC Name | 4-anilinobenzoic acid | PubChem[1][3] |
| CAS Number | 17040-20-9 | PubChem[3], Biosynth[4] |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[3], Biosynth[4] |
| Molecular Weight | 213.23 g/mol | PubChem[3], BLD Pharm[5] |
| Monoisotopic Mass | 213.078978594 Da | PubChem[3] |
| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | PubChem[3], Biosynth[4] |
| InChI | InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | PubChem[3] |
| InChIKey | DPAMLADQPZFXMD-UHFFFAOYSA-N | PubChem[3] |
Molecular Structure and Conformation
The molecular architecture of this compound consists of a central para-substituted benzene ring bearing a carboxylic acid group (-COOH) and a secondary amine (-NH-) bridge to a second phenyl group. This arrangement of two aromatic systems linked by a heteroatom imparts specific conformational and electronic properties to the molecule.
The key functional groups—carboxylic acid, secondary amine, and the phenyl rings—define its chemical reactivity and potential for intermolecular interactions. The molecule is not perfectly planar due to steric hindrance between the aromatic rings. The dihedral angle between the planes of the two rings is a key conformational parameter, influencing the molecule's crystal packing and its interaction with biological targets. For instance, in the related compound 4-Fluoro-2-(phenylamino)benzoic acid, the dihedral angles between the aromatic rings in its two crystallographically independent molecules are 55.63 (5)° and 52.65 (5)°.[6]
The presence of an acidic proton on the carboxyl group and a proton on the secondary amine makes the molecule a hydrogen bond donor. The oxygen atoms of the carboxyl group act as hydrogen bond acceptors.[3] These features are critical for its solubility, melting point, and its ability to form stable complexes or bind to receptor sites.
Caption: 2D chemical structure of this compound.
Physicochemical Data
The physical properties of a compound dictate its handling, storage, and application, particularly in formulation and drug delivery. This compound is a solid at room temperature with limited solubility in water but better solubility in organic solvents.
| Property | Value | Source |
| Appearance | White to off-white or beige powder | Chem-Impex[7] |
| Melting Point | 182 - 185 °C | Chem-Impex[7] |
| XLogP3 | 3.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Storage | Room temperature, inert atmosphere, keep in dark place | BLD Pharm[5] |
Synthesis and Spectroscopic Characterization
General Synthesis Pathway: Ullmann Condensation
A common and effective method for synthesizing N-aryl amines is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. For this compound, this would involve the reaction of 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with aniline.
The causality behind this choice of reaction lies in its reliability for forming the crucial C-N bond between the two aromatic rings. The copper catalyst facilitates the coupling, while the base, often potassium carbonate, is necessary to neutralize the hydrohalic acid byproduct and deprotonate the amine, increasing its nucleophilicity.
Caption: General workflow for the Ullmann synthesis of this compound.
Experimental Protocol: Synthesis of N-Phenylanthranilic acid (2-isomer) via Ullmann Condensation
This protocol for the synthesis of the 2-isomer, N-Phenylanthranilic acid, serves as a self-validating system and a representative example of the Ullmann conditions that can be adapted for the 4-isomer.[8]
Materials:
-
2-Bromobenzoic acid (10 mmol)
-
Aniline (10 mmol)
-
Potassium carbonate (25 mmol)
-
Copper bronze (4 mmol)
-
Dimethylformamide (DMF, 40 mL)
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
Combine aniline (0.95 mL, 10 mmol), 2-bromobenzoic acid (2.01 g, 10 mmol), potassium carbonate (3.4 g, 25 mmol), copper bronze (0.256 g, 4 mmol), and DMF (40 mL) in a round-bottom flask equipped with a reflux condenser.[8]
-
Heat the reaction mixture to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled solution over ice with stirring to precipitate the product and quench the reaction.
-
Filter the mixture through celite to remove the copper catalyst and other insoluble materials.[8]
-
Acidify the filtrate by adding concentrated hydrochloric acid dropwise until the pH reaches 4. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[8]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts and dry to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide definitive structural confirmation. Expected signals include:
-
A broad singlet in the downfield region (>10 ppm) for the carboxylic acid proton (-COOH).
-
A singlet for the amine proton (-NH-), the chemical shift of which can vary.
-
A series of doublets and triplets in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the protons on the two distinct phenyl rings. The para-substitution pattern of the benzoic acid moiety would lead to a characteristic pair of doublets.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the proton NMR data. Key signals would include:
-
A peak for the carbonyl carbon (-COOH) typically found around 167-170 ppm.
-
Multiple signals in the aromatic region (approx. 115-150 ppm) for the 12 carbons of the two phenyl rings.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be:
-
A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.
-
An N-H stretch from the secondary amine around 3300-3400 cm⁻¹.
-
A strong C=O stretch from the carbonyl group at approximately 1680-1710 cm⁻¹.
-
C-N stretching vibrations and aromatic C=C and C-H bending vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (approx. 213.23).
Relevance in Research and Drug Development
This compound is a valuable building block due to its structural similarity to biologically important molecules.[1][2]
-
Analogue of PABA: It is a structural analogue of para-aminobenzoic acid (PABA), a crucial intermediate in the synthesis of folate (Vitamin B9) in bacteria.[9] This relationship makes it and its derivatives useful tools for studying or targeting the folate biochemical pathway.[1][2]
-
Scaffold for Anti-inflammatory Drugs: The isomeric N-phenylanthranilic acid (2-(phenylamino)benzoic acid), also known as fenamic acid, is the parent skeleton for several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and diclofenac.[7][10] These drugs function by inhibiting cyclooxygenase (COX) enzymes. The structural motif of two aromatic rings linked by an N-H bridge is key to this activity, making the 4-isomer an interesting scaffold for designing new therapeutic agents.
-
Intermediate in Organic Synthesis: The dual functionality of the molecule (an amine and a carboxylic acid) allows for selective derivatization at either end, enabling the synthesis of a wide array of compounds, from dyes to complex pharmaceutical intermediates.[7][11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds like benzoic acid and other aminobenzoic acids, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[12][13]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[12]
-
Hazards: The compound may cause skin and serious eye irritation.[12][14] Avoid breathing dust, as it may cause respiratory irritation.[13][14] It may be harmful if swallowed.[14]
-
First Aid:
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 213.23 g/mol . Its structure, comprising two phenyl rings linked by a secondary amine with a para-carboxylic acid group, provides a rich platform for chemical modification and has established it as a valuable intermediate in synthetic chemistry. Understanding its molecular structure, physicochemical properties, and spectroscopic signatures is fundamental for its effective use in research, particularly in the fields of drug discovery and materials science where its structural motifs are of proven importance.
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An In-Depth Spectroscopic Guide to 4-(Phenylamino)benzoic Acid for Advanced Research
This technical guide provides a comprehensive analysis of the spectroscopic data of 4-(phenylamino)benzoic acid, also known as 4-anilinobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate a deeper understanding of this compound's structural and electronic properties.
Introduction: The Significance of this compound
This compound (4-PABA) is a molecule of significant interest in medicinal chemistry and materials science.[1] As a derivative of both aniline and benzoic acid, its bifunctional nature makes it a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active agents.[1] Structurally, it is an isomer of the well-known non-steroidal anti-inflammatory drug (NSAID) precursor, N-phenylanthranilic acid (fenamic acid). Understanding the precise structural features of 4-PABA through spectroscopic analysis is paramount for its effective utilization in research and development. This guide will provide a detailed examination of its characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the connectivity and substitution patterns of the two aromatic rings.
Experimental Protocol: NMR Data Acquisition
High-quality NMR spectra are foundational to accurate structural elucidation. The following is a representative protocol for acquiring ¹H and ¹³C NMR data for this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is a suitable choice due to its ability to dissolve the compound and to avoid obscuring key proton signals, particularly the labile N-H and COOH protons.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for improved signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
A spectral width of approximately 200-250 ppm is appropriate to encompass all carbon resonances.
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Diagram: NMR Workflow
Caption: A generalized workflow for the acquisition and processing of NMR spectra.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons, the amine proton, and the carboxylic acid proton.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.32 | Singlet | 1H | COOH |
| ~8.72 | Singlet | 1H | N-H |
| ~7.78 | Multiplet | 2H | Aromatic (ortho to COOH) |
| ~7.32 | Multiplet | 2H | Aromatic (ortho to NH) |
| ~7.17 | Multiplet | 2H | Aromatic (meta to NH) |
| ~7.05 | Multiplet | 2H | Aromatic (meta to COOH) |
| ~6.97 | Multiplet | 1H | Aromatic (para to NH) |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Downfield Singlets: The most downfield signal at approximately 12.32 ppm is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the oxygen atoms and potential hydrogen bonding. The singlet at around 8.72 ppm corresponds to the amine proton.[2] Both of these are broad singlets and their chemical shifts can be concentration-dependent.
-
Aromatic Region: The aromatic protons resonate in the region between 6.97 and 7.81 ppm. The protons on the benzoic acid ring ortho to the electron-withdrawing carboxylic acid group are expected to be the most deshielded in this region. Conversely, the protons on the aniline ring will have their chemical shifts influenced by the electron-donating nature of the amino group.
¹³C NMR Spectral Data of this compound
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.2 | C=O (Carboxylic Acid) |
| ~148.0 | C-N (Benzoic Acid Ring) |
| ~141.5 | C-N (Aniline Ring) |
| ~131.1 | CH (ortho to COOH) |
| ~129.3 | CH (meta to NH on Aniline Ring) |
| ~121.6 | C-COOH (Benzoic Acid Ring) |
| ~120.6 | CH (ortho to NH on Aniline Ring) |
| ~119.1 | CH (para to NH on Aniline Ring) |
| ~114.0 | CH (meta to COOH) |
Note: Assignments are based on expected chemical shifts and data from related compounds.[2]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The signal at approximately 167.2 ppm is characteristic of a carboxylic acid carbonyl carbon.[2]
-
Quaternary Carbons: The carbons attached to the nitrogen atom (C-N) and the carboxylic acid group (C-COOH) are expected to be in the 120-150 ppm range. The carbon attached to the nitrogen on the benzoic acid ring is significantly deshielded.
-
Aromatic CH Carbons: The remaining signals in the aromatic region correspond to the protonated carbons of the two rings. The specific assignments can be confirmed with two-dimensional NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
Methodology:
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: A background spectrum of the empty sample compartment is first collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).
IR Spectral Data of this compound
The IR spectrum of this compound shows characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3408 | Strong | N-H Stretch |
| 3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |
| ~1670 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1596 | Strong | C=C Aromatic Ring Stretch |
| ~1516 | Strong | N-H Bend and C=C Aromatic Ring Stretch |
| ~1304 | Strong | C-N Stretch and O-H Bend |
| ~1177 | Strong | C-H in-plane bending |
| ~831 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
Data is based on the reported spectrum.[2]
Interpretation of the IR Spectrum:
-
O-H and N-H Stretching Region: A very broad band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this broad band, a sharper peak around 3408 cm⁻¹ is indicative of the N-H stretching of the secondary amine.[2]
-
Carbonyl Stretching: A strong, sharp absorption band around 1670 cm⁻¹ is unequivocally assigned to the C=O stretching of the carboxylic acid group.[2] Its position suggests some degree of conjugation and/or hydrogen bonding.
-
Fingerprint Region: The region below 1600 cm⁻¹ contains numerous bands corresponding to aromatic C=C stretching, N-H bending, C-N stretching, and C-H bending vibrations, which are characteristic of the overall molecular structure. The strong band at approximately 831 cm⁻¹ is a good indicator of the 1,4-disubstitution (para) pattern on the benzoic acid ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Diagram: Mass Spectrometry Fragmentation Pathway
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Mass Spectrum Analysis of this compound
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 213, corresponding to the molecular weight of the compound (C₁₃H₁₁NO₂). This peak should be reasonably abundant.
-
Key Fragment Ions:
-
Loss of a hydroxyl radical (•OH): A peak at m/z 196, corresponding to the [M - OH]⁺ ion, is expected from the cleavage of the carboxylic acid group.
-
Loss of a carboxyl radical (•COOH): A peak at m/z 168, corresponding to the [M - COOH]⁺ ion, would result from the loss of the entire carboxylic acid group.
-
Further Fragmentation: The ion at m/z 168 could further fragment. Cleavage of the C-N bond could lead to ions such as the phenyl cation ([C₆H₅]⁺) at m/z 77 or the anilino radical cation ([C₆H₅NH]⁺˙) at m/z 93.
-
Conclusion
The collective analysis of NMR, IR, and MS data provides a robust and detailed structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key carboxylic acid and secondary amine functional groups. Mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and utilization of this compound in their scientific endeavors.
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4-(Phenylamino)benzoic Acid: A Versatile Bifunctional Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Phenylamino)benzoic acid, also known as 4-anilinobenzoic acid, is a deceptively simple yet powerful bifunctional building block in modern organic synthesis. Its structure, featuring a nucleophilic secondary amine and a versatile carboxylic acid appended to a diphenylamine framework, offers two distinct and strategically important points for molecular elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this scaffold. We will delve into the causality behind common synthetic routes, detail robust protocols for its key transformations, and survey its utility in the development of high-value molecules, from pharmaceuticals to advanced materials.
Core Molecular Attributes and Strategic Value
This compound (Molecular Formula: C₁₃H₁₁NO₂) is a solid crystalline compound that serves as a pivotal intermediate in numerous synthetic endeavors.[1][2] Its value lies in the orthogonal reactivity of its two primary functional groups:
-
The Carboxylic Acid Moiety (-COOH): This group is a classic handle for forming esters, amides, and other acyl derivatives. Its presence is fundamental to the construction of countless biologically active molecules and polymer backbones.
-
The Diphenylamine (DPA) Core: The N-H bond of the secondary amine can undergo further arylation or alkylation. The electron-rich aromatic rings are amenable to electrophilic substitution, and the entire DPA scaffold is a well-known chromophore and hole-transporting moiety, making it valuable in materials science.[3]
This bifunctionality allows for sequential, controlled modifications, making it a highly strategic choice for building molecular complexity.[1]
Synthesis of the this compound Scaffold
The efficient construction of the this compound core is paramount. Two primary methodologies dominate its synthesis: the classic Ullmann condensation and the more contemporary Buchwald-Hartwig amination. The choice between them is often dictated by factors such as functional group tolerance, required reaction conditions, and catalyst cost.
Ullmann Condensation: A Classic C-N Bond Formation
The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that has been a mainstay of C-N bond formation for over a century.[4][5][6] The reaction typically requires high temperatures and polar aprotic solvents like DMF.
Mechanism Rationale: The reaction is believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. The use of a base, such as potassium carbonate, is essential to deprotonate the amine and neutralize the hydrogen halide byproduct.[7]
Experimental Protocol: Ullmann Synthesis of this compound
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), aniline (1.2 eq), potassium carbonate (2.5 eq), and copper powder or copper(I) iodide (0.2 eq).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Execution: Heat the mixture to reflux (typically 140-150 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it over a mixture of ice and concentrated hydrochloric acid. This neutralizes the base and protonates the product, causing it to precipitate.
-
Purification: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and then recrystallize from a suitable solvent like ethanol or acetic acid to yield pure this compound.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Evolution
Developed in the 1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering milder conditions, broader substrate scope, and higher functional group tolerance than its copper-catalyzed predecessors.[8][9]
Mechanism Rationale: This reaction follows a well-established catalytic cycle involving a palladium(0) species.[10]
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 4-bromobenzoic acid) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (aniline) coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst.[8][10]
The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step and stabilizing the catalyst.[8]
Diagram 1: Synthetic Routes to this compound
Caption: Comparison of Ullmann and Buchwald-Hartwig synthesis routes.
Key Transformations and Synthetic Utility
The true power of this compound lies in its application as a versatile building block. The carboxylic acid and the aromatic amine core provide independent levers for derivatization.
Reactions at the Carboxylic Acid: Amidation and Esterification
The conversion of the carboxylic acid to an amide is one of the most important transformations in medicinal chemistry. Direct condensation with an amine is inefficient; therefore, coupling reagents are employed to activate the carboxylic acid.
Mechanism Rationale (Amide Coupling): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) are commonly used.[11] EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the desired amine. HOBt can react with the intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the amine.[11][12] More modern reagents like HATU offer even higher efficiency, especially for challenging couplings.[11]
Experimental Protocol: EDC/HOBt Mediated Amidation
-
Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) and cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at 0 °C for 30 minutes to ensure the formation of the activated ester.
-
Coupling: To the activated mixture, add the desired primary or secondary amine (1.0 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagram 2: Derivatization of this compound
Caption: Key synthetic transformations of the core scaffold.
Reactions Involving the Aromatic Core: Cross-Coupling Strategies
To utilize the aromatic backbone in modern cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. For instance, a halogenated derivative of this compound can be a powerful substrate for palladium-catalyzed reactions like the Suzuki-Miyaura or Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction forges a new C-C bond between an aryl halide and an organoboron species (e.g., a boronic acid or ester).[13][14] It is renowned for its mild conditions and exceptional functional group tolerance. The catalytic cycle is similar in principle to the Buchwald-Hartwig amination but involves a transmetalation step where the organic group is transferred from boron to the palladium center.[15]
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing direct access to arylalkyne structures.[16][17] The process is typically co-catalyzed by palladium and copper(I) salts.[18][19] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper-acetylide intermediate that undergoes transmetalation with the palladium center.[16]
Diagram 3: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Applications in Science and Technology
The derivatives of this compound are prevalent in several high-value research and development areas.
Medicinal Chemistry and Drug Development
The scaffold is a common feature in molecules designed for therapeutic intervention.
-
Anti-inflammatory Agents: The related 2-(phenylamino)benzoic acid core is the basis for fenamic acid NSAIDs.[20][21] Derivatives of the 4-isomer have also been investigated for similar properties.[22]
-
Antimicrobial Agents: The core structure can be elaborated into potent antibacterial agents, including against resistant strains like MRSA.[23][24]
-
Anticancer Agents: The diphenylamine framework has been incorporated into novel androgen receptor antagonists for the treatment of prostate cancer, offering an alternative to traditional pharmacophores.[25]
Materials Science
-
Polymers: As a bifunctional monomer containing both an amine and a carboxylic acid, it can be used in the synthesis of aramids or poly(amide-imide)s, which are known for their thermal stability.[20][26][27]
-
Dyes and Pigments: The extended π-system of the diphenylamine core makes it an excellent chromophore. Further functionalization can tune its color and properties for use as a dye or pigment.[28] Derivatives are also used in materials for organic light-emitting diodes (OLEDs) due to their hole-transporting properties.[3]
Conclusion
This compound is a testament to the principle that simple, well-designed building blocks can unlock immense synthetic potential. Its robust synthesis via classic or modern methods provides a reliable supply, while its orthogonal functional groups offer a gateway to a vast chemical space. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and strategic application of this scaffold is not merely beneficial—it is essential for the efficient construction of the next generation of functional molecules.
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ResearchGate. (n.d.). Amidation of 4-Phenylbenzylamine with Carboxylic Acids [Data table]. Retrieved from [Link]
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Nakano, K., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 800-804. Retrieved from [Link]
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Raj, K. C., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. Retrieved from [Link]
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Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. Retrieved from [Link]
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de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene [Diagram]. Retrieved from [Link]
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Wragg, A. B., et al. (2023). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 14(44), 12345-12354. Retrieved from [Link]
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Calcagno, V., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591. Retrieved from [Link]
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Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Retrieved from [Link]
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ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
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The Solubility Profile of 4-(Phenylamino)benzoic Acid: A Technical Guide for Researchers
An In-depth Exploration of Physicochemical Properties, Experimental Methodologies, and Thermodynamic Principles
Abstract
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is paramount for formulation design, bioavailability, and overall therapeutic efficacy. In chemical synthesis, solubility dictates the choice of reaction media, purification strategies, and crystallization processes.
4-(Phenylamino)benzoic acid (Figure 1) is an aromatic carboxylic acid with a secondary amine linkage. Its structural features—a polar carboxylic acid group capable of hydrogen bonding and a larger, more nonpolar diphenylamine backbone—suggest a complex solubility profile that is highly dependent on the nature of the solvent.
Figure 1: Chemical Structure of this compound
Caption: The structure of this compound, featuring a carboxylic acid group and a phenylamino moiety.
This guide will delve into the theoretical and practical aspects of determining and understanding the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key properties for this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-anilinobenzoic acid | [1] |
| CAS Number | 17040-20-9 | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
The presence of both a hydrogen bond donor (the carboxylic acid proton and the amine proton) and acceptors (the carbonyl oxygen and the nitrogen atom), along with the aromatic rings, suggests that this compound will exhibit varied solubility in solvents with different polarities and hydrogen bonding capabilities.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[2][3]. This method is based on achieving a saturated solution in equilibrium with the solid phase.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.
Step-by-Step Experimental Protocol
The following protocol outlines the determination of the solubility of this compound using the shake-flask method.
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached[2]. The optimal time should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand in the constant-temperature bath for several hours to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[4]. A calibration curve prepared with standard solutions of known concentrations should be used for quantification[5].
-
Calculation: Convert the measured concentration into the desired units, such as mole fraction (x) or grams of solute per 100 g of solvent.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the shake-flask method for determining solubility.
Expected Solubility Profile and Comparative Analysis
While specific quantitative data for this compound is scarce, we can infer its likely solubility behavior by examining its structure and comparing it to related compounds.
-
Polar Protic Solvents (e.g., Alcohols): The carboxylic acid and amine groups can form hydrogen bonds with alcohol solvents. Therefore, moderate to good solubility is expected in solvents like methanol, ethanol, and propanol.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid and amine protons. Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar diphenylamine portion of the molecule will have favorable interactions with nonpolar solvents. However, the polar carboxylic acid group will be disfavored. Consequently, low solubility is expected in these solvents.
To illustrate these principles, Table 2 presents the experimental mole fraction solubility of the structurally similar compound, p-aminobenzoic acid, in various solvents.
Table 2: Mole Fraction Solubility (x) of p-Aminobenzoic Acid at 298.15 K
| Solvent | Mole Fraction (x) |
| Methanol | 0.083 |
| Ethanol | 0.046 |
| 2-Propanol | 0.027 |
| Acetonitrile | 0.019 |
| Water | 0.0007 |
Note: Data for p-aminobenzoic acid is provided for illustrative purposes.
Thermodynamic Modeling of Solubility
Thermodynamic models are powerful tools for correlating and predicting solubility data, reducing the need for extensive experimentation.
The Jouyban-Acree Model
The Jouyban-Acree model is a widely used semi-empirical model for correlating the solubility of a solute in binary solvent mixtures at various temperatures[6][7]. The general form of the model is:
ln xm,T = f₁ ln x₁,T + f₂ ln x₂,T + (f₁f₂ / T) Σ Jᵢ(f₁ - f₂)ⁱ
where xm,T is the mole fraction solubility of the solute in the mixed solvent at temperature T, f₁ and f₂ are the mole fractions of the solvents in the initial binary solvent mixture, x₁,T and x₂,T are the mole fraction solubilities of the solute in the pure solvents at temperature T, and Jᵢ are the model constants obtained by regression of experimental data.
The NRTL Model
The Non-Random Two-Liquid (NRTL) model is an activity coefficient model that can be used to describe the phase behavior of liquid mixtures[8][9]. It is particularly useful for systems with partial miscibility. The model considers the non-random distribution of molecules in a mixture and uses binary interaction parameters to account for the intermolecular forces. The NRTL equation can be used to calculate the activity coefficient of the solute, which is then used to determine its solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding the solubility profile of this compound. While a significant gap exists in the publicly available experimental data for this specific compound, a thorough understanding of its physicochemical properties, coupled with established experimental methodologies like the shake-flask method and the application of thermodynamic models, empowers researchers to systematically investigate and predict its solubility in various solvent systems. The comparative analysis with structurally related compounds further enriches this understanding, providing a solid foundation for future experimental work and applications in drug development and chemical synthesis. It is recommended that future research efforts focus on generating reliable experimental solubility data for this compound in a diverse range of organic solvents to further validate the theoretical predictions and expand its utility in various scientific disciplines.
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A-Z Guide to Buchwald-Hartwig Amination: Empowering C-N Bond Formation in Modern Synthesis
Introduction: The Transformative Power of the C-N Bond
The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are ubiquitous structural motifs in a vast array of bioactive molecules, approved drugs, and functional organic materials.[1][2] Historically, the synthesis of these crucial compounds was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance inherent in classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][4]
The advent of the Buchwald-Hartwig amination in the mid-1990s, pioneered independently by Stephen L. Buchwald and John F. Hartwig, represented a paradigm shift in C-N bond construction.[3][5] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means to connect aryl or heteroaryl halides and pseudohalides with a wide range of amines.[6][7] Its mild conditions and broad applicability have revolutionized the synthesis of arylamines, making it an indispensable tool for researchers, scientists, and drug development professionals.[2][6] This guide offers an in-depth exploration of the Buchwald-Hartwig amination, from its core mechanistic principles to practical experimental guidance and its impact on contemporary drug discovery.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Mechanism
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. While the precise mechanistic details can vary depending on the specific ligands, substrates, and conditions employed, the generally accepted pathway involves a sequence of fundamental organometallic transformations.[3][8]
The catalytic journey commences with an active Pd(0) species, which undergoes oxidative addition into the aryl halide (or pseudohalide) bond. This step elevates the palladium's oxidation state to Pd(II) and forms a new palladium-aryl complex. Subsequently, the amine substrate coordinates to the palladium center. The presence of a base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, where the C-N bond is forged, yielding the desired aryl amine and regenerating the active Pd(0) catalyst, thus completing the cycle.[3][9][10]
A critical aspect of a successful Buchwald-Hartwig amination is the prevention of off-cycle intermediates and side reactions. For instance, β-hydride elimination from the palladium-amido intermediate can lead to the formation of an imine and a hydrodehalogenated arene, an unproductive pathway that diminishes the yield of the desired product.[3] The judicious choice of ligands is paramount in steering the reaction towards the desired reductive elimination pathway.
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Core Components: A Strategic Selection for Optimal Performance
The success of a Buchwald-Hartwig amination is highly contingent on the careful selection of its core components: the palladium source, the ligand, the base, and the solvent. Each element plays a critical role in the catalytic cycle, and their interplay dictates the reaction's efficiency, scope, and functional group tolerance.
Palladium Precatalysts: The Entry Point to the Catalytic Cycle
While the active catalyst is a Pd(0) species, a variety of air-stable Pd(II) precatalysts are commonly employed for convenience.[11] These Pd(II) sources are reduced in situ to the active Pd(0) catalyst. Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂): A widely used and relatively inexpensive option.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is often used in combination with a ligand.
-
Palladium(II) chloride (PdCl₂): Another common Pd(II) precatalyst.[12]
In recent years, a range of "precatalysts" have been developed, which are well-defined, air-stable palladium complexes that readily form the active catalytic species under the reaction conditions. These often offer improved reactivity and reproducibility.[13]
Ligands: The Architects of Reactivity and Selectivity
The choice of phosphine ligand is arguably the most critical factor in a Buchwald-Hartwig amination.[14] The ligand's steric and electronic properties profoundly influence the rates of oxidative addition and reductive elimination, while also preventing catalyst decomposition and undesirable side reactions.[3]
Over the years, several "generations" of ligands have been developed, each expanding the reaction's scope and utility:
-
First-Generation Ligands: Early iterations of the reaction utilized simple triarylphosphines like P(o-tolyl)₃. While effective for certain substrates, their scope was limited.[11]
-
Bidentate Phosphine Ligands: The introduction of bidentate ligands such as BINAP and DPPF marked a significant advancement, enabling the coupling of primary amines and improving reaction rates.[3][9]
-
Bulky, Electron-Rich Monophosphine Ligands: The development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) and ferrocene-based ligands by the Hartwig group revolutionized the field.[3][10] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle, and allow for the coupling of a much broader range of substrates, including challenging aryl chlorides.[3][9]
| Ligand Generation | Representative Ligands | Key Advantages |
| First | P(o-tolyl)₃, PPh₃ | Initial proof-of-concept |
| Second | BINAP, DPPF | Enabled coupling of primary amines, improved rates |
| Third/Fourth | XPhos, SPhos, RuPhos, BrettPhos | Broad substrate scope, high activity for aryl chlorides |
Bases: The Driving Force for Deprotonation
A base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[11] The strength and nature of the base can significantly impact the reaction outcome.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity and low nucleophilicity.[12][14] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) are also effective.[12]
-
Weaker Bases: For substrates that are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[12][15]
Solvents: The Reaction Medium
The choice of solvent is also crucial for a successful Buchwald-Hartwig amination. Anhydrous, aprotic solvents are generally required.[14]
-
Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are the most frequently used solvents.[14][15]
-
Solvent Effects: The solubility of the base and the palladium complexes can influence the reaction rate. In some cases, the choice of solvent can be critical for achieving high yields.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized procedure for a Buchwald-Hartwig amination. It is essential to note that optimization of the reaction conditions may be necessary for specific substrates.
General Procedure for Palladium-Catalyzed Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Ligand (e.g., XPhos, 2-4 mol %)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl bromide, palladium precatalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A flowchart illustrating the standard laboratory procedure for performing a Buchwald-Hartwig amination reaction.
Troubleshooting and Optimization: Navigating Common Challenges
Despite its broad applicability, the Buchwald-Hartwig amination can sometimes present challenges. Understanding potential pitfalls and how to address them is key to successful implementation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvents, inappropriate ligand or base | Screen different palladium precatalysts and ligands. Ensure reagents and solvents are anhydrous. Try a stronger base or higher reaction temperature. |
| Formation of Side Products | β-hydride elimination, hydrodehalogenation | Use a bulkier ligand to disfavor β-hydride elimination. Optimize the base and reaction temperature. |
| Incomplete Reaction | Catalyst deactivation | Increase catalyst loading. Consider using a more robust ligand. |
| Difficulty with Challenging Substrates | Steric hindrance, electronic deactivation | Employ a more active, sterically demanding ligand. Screen a wider range of reaction conditions (temperature, solvent, base). |
The Impact on Drug Discovery and Beyond
The Buchwald-Hartwig amination has had a profound impact on the pharmaceutical industry.[2][5] Its ability to forge C-N bonds under mild conditions with high functional group tolerance has streamlined the synthesis of countless drug candidates and approved medicines.[4] The reaction is frequently employed in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.[2] Its applications extend beyond pharmaceuticals into materials science, where it is used to synthesize organic light-emitting diodes (OLEDs), polymers, and other functional materials.[6]
Conclusion: A Continuing Evolution
The Buchwald-Hartwig amination has evolved from a novel organometallic transformation into a robust and indispensable tool in the synthetic chemist's arsenal. The continuous development of new ligands and catalytic systems continues to expand the boundaries of what is possible, enabling the synthesis of increasingly complex and diverse molecules.[1] A thorough understanding of the reaction's mechanism and the interplay of its various components is essential for its successful application. As researchers continue to push the frontiers of chemical synthesis, the Buchwald-Hartwig amination will undoubtedly remain a central pillar in the construction of C-N bonds for years to come.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate. [Link]
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The Pivotal Role of 4-(Phenylamino)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 4-(phenylamino)benzoic acid scaffold is a cornerstone in contemporary drug discovery, serving as a versatile template for the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and extensive applications of this privileged structure in medicinal chemistry. We will delve into its critical role in the development of non-steroidal anti-inflammatory drugs (NSAIDs), targeted anticancer therapies, and potent enzyme inhibitors. Through detailed structure-activity relationship (SAR) analyses, step-by-step synthetic protocols, and visual representations of molecular interactions and synthetic pathways, this guide offers researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of the this compound core in their therapeutic pursuits.
Introduction: The Enduring Significance of a Privileged Scaffold
This compound, a simple yet elegant molecule, possesses a unique combination of structural features that make it an exceptionally valuable building block in medicinal chemistry.[1][2] Its rigid biphenylamine backbone, coupled with a reactive carboxylic acid handle, provides an ideal framework for the creation of molecules with tailored biological activities. The ability to readily modify both the phenyl rings and the carboxyl group allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling the optimization of potency, selectivity, and drug-like characteristics.
This guide will illuminate the multifaceted contributions of the this compound scaffold, showcasing its journey from a fundamental synthetic intermediate to the central component of numerous clinically relevant compounds. We will explore its historical significance in the development of the fenamate class of NSAIDs and chart its evolution into a key pharmacophore for targeted therapies in oncology and beyond.
Physicochemical Properties and Synthesis
Core Molecular Attributes
This compound, with the molecular formula C13H11NO2, exists as a solid at room temperature.[3][4] Its structure, featuring both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor/donor (the carboxylic acid), allows it to participate in a variety of intermolecular interactions, which is crucial for its binding to biological targets.
| Property | Value | Source |
| Molecular Weight | 213.23 g/mol | [3][4] |
| IUPAC Name | 4-anilinobenzoic acid | [4] |
| CAS Number | 17040-20-9 | [3][4] |
Synthesis: The Ullmann Condensation
A cornerstone of synthetic organic chemistry, the Ullmann condensation, provides a robust and widely employed method for the preparation of the this compound core.[5][6][7][8] This copper-catalyzed reaction facilitates the coupling of an aryl halide with an amine, forming a new carbon-nitrogen bond.
Experimental Protocol: Synthesis of 2-(Phenylamino)benzoic Acid via Ullmann Condensation [5]
-
Reactants:
-
Aniline (10 mmol)
-
2-Bromobenzoic acid (10 mmol)
-
Potassium carbonate (25 mmol)
-
Copper bronze (4 mmol)
-
Dimethylformamide (DMF) (40 mL)
-
-
Procedure:
-
Combine aniline, 2-bromobenzoic acid, potassium carbonate, and copper bronze in a round-bottom flask equipped with a reflux condenser.
-
Add DMF to the flask and stir the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours with constant stirring.
-
After cooling to room temperature, pour the reaction mixture over ice with stirring.
-
Filter the mixture through celite to remove solid impurities.
-
Acidify the filtrate by dropwise addition of concentrated hydrochloric acid until a pH of 4 is reached, monitoring with pH indicator paper.
-
Collect the resulting precipitate by vacuum filtration to yield 2-(phenylamino)benzoic acid.
-
Caption: The mechanism of action of mefenamic acid via inhibition of COX enzymes.
-
Structure-Activity Relationship (SAR) of Fenamates:
-
The carboxylic acid group is essential for activity; its replacement with an isosteric tetrazole group can retain anti-inflammatory properties. [9] * Substitution on the anthranilic acid ring generally leads to a decrease in activity. [9] * For disubstituted derivatives on the N-aryl ring, 2',3'-disubstitution, as seen in mefenamic acid, is highly effective. [9] * Substituents on the N-aryl ring that force a non-coplanar arrangement with the anthranilic acid ring can enhance binding and activity. [10]
-
Anticancer Therapeutics
The this compound scaffold has emerged as a promising framework for the development of targeted anticancer agents.
Derivatives of 3-(phenylamino)benzoic acid have been identified as potent and selective inhibitors of AKR1C3, an enzyme implicated in the progression of castrate-resistant prostate cancer (CRPC). [11]These inhibitors have demonstrated nanomolar affinity and high selectivity for AKR1C3 over other isoforms. [11]
| Compound | Target | IC50 | Selectivity | Reference |
|---|
| 4'-substituted 3-(phenylamino)benzoic acids | AKR1C3 | Nanomolar range | >200-fold vs other AKR1C isoforms | [11]|
The 4-anilinoquinolinecarbonitrile scaffold, a close structural relative of this compound, has been optimized to yield potent inhibitors of Src kinase, a non-receptor tyrosine kinase often overexpressed in various cancers. [12]
-
Lead Optimization: Starting from an initial hit with an IC50 of 30 nM, optimization of the C-4 anilino group and other positions on the quinoline ring led to the discovery of compound 31a , with an IC50 of 1.2 nM in the Src enzymatic assay. [12]This compound also demonstrated effective inhibition of tumor growth in xenograft models. [12]
Novel 4-(4-benzoylaminophenoxy)phenol derivatives, which can be conceptually derived from the this compound scaffold, have been designed and synthesized as potent androgen receptor antagonists. [13]These compounds have shown promise in overcoming resistance to conventional antiandrogen therapies for prostate cancer. Compound 22 from this series exhibited potent inhibitory activity against both wild-type and mutated androgen receptors. [13] | Compound | Cell Line (AR status) | IC50 (µM) | Reference | |---|---|---|---|---| | 22 | SC-3 (wild-type) | 0.75 | [13]| | 22 | LNCaP (T877A mutant) | 0.043 | [13]| | 22 | 22Rv1 (H874Y mutant) | 0.22 | [13]|
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the deep understanding of its structure-activity relationships across various target classes make it an attractive starting point for new drug discovery campaigns. Future research will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets, including kinases, metabolic enzymes, and nuclear receptors. Furthermore, the application of modern drug design strategies, such as fragment-based screening and computational modeling, will undoubtedly unlock new therapeutic opportunities for this remarkable molecular framework.
References
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Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved January 13, 2026, from [Link]
-
MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. (2020, July 2). Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. Retrieved January 13, 2026, from [Link]
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Mefenamic acid. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (n.d.). PubMed Central (PMC). Retrieved January 13, 2026, from [Link]
-
Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. (2017, February 25). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Synthesis of 4‐(diphenylamino)benzoic acid (Haba, 1): a) POCl3, dmf,... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
This compound | C13H11NO2. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023, November 27). MDPI. Retrieved January 13, 2026, from [Link]
-
Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PubMed Central (PMC). Retrieved January 13, 2026, from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved January 13, 2026, from [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (n.d.). PubMed Central (PMC). Retrieved January 13, 2026, from [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Methodological & Application
Synthesis of 4-(Phenylamino)benzoic Acid: An Application Protocol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4-(Phenylamino)benzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular structures.[1] The primary method detailed herein is the Ullmann condensation, a classic and reliable copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step methodology, safety protocols, and product validation techniques to ensure reproducible and high-purity results.
Introduction and Significance
This compound (also known as 4-anilinobenzoic acid) is a diarylamine derivative featuring both a carboxylic acid and a secondary amine functional group. Its molecular structure makes it a versatile precursor in the synthesis of various organic molecules, including pharmaceuticals and functional materials.[1] For instance, the structurally related N-phenylanthranilic acid (2-(phenylamino)benzoic acid) is the parent skeleton for several non-steroidal anti-inflammatory drugs (NSAIDs).[4] The synthesis of such diarylamine structures is a cornerstone of modern organic chemistry.
While several methods exist for creating aryl C-N bonds, including the more modern Buchwald-Hartwig amination, the Ullmann condensation remains a robust and cost-effective choice, particularly for specific substrates.[3][5] The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol.[3] This protocol will focus on the reaction between a 4-halobenzoic acid and aniline.
Reaction Principle: The Ullmann Condensation
The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction.[3][6] Though the precise mechanism can vary with conditions, the generally accepted pathway for the N-arylation of an amine involves the following key steps:
-
Formation of a Copper(I) Amide: The amine starting material reacts with a copper(I) salt (often generated in situ) in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) complex, yielding the diarylamine product and regenerating a copper(I) species that re-enters the catalytic cycle.
Traditional Ullmann conditions often required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[3][7] However, modern advancements have led to the development of catalytic systems that operate under milder conditions, although the fundamental transformation remains the same.
Catalytic Cycle of the Ullmann Condensation
Caption: Simplified catalytic cycle for the copper-catalyzed N-arylation.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for Ullmann-type reactions, optimized for the synthesis of this compound from 4-bromobenzoic acid and aniline.[8]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 10 | 2.01 g |
| Aniline | C₆H₇N | 93.13 | 12 | 1.1 mL |
| Potassium Carbonate | K₂CO₃ | 138.21 | 25 | 3.45 g |
| Copper(I) Iodide | CuI | 190.45 | 1 | 190 mg |
| L-Proline | C₅H₉NO₂ | 115.13 | 2 | 230 mg |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 20 mL |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)
-
pH indicator paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (2.01 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), copper(I) iodide (190 mg, 1 mmol), and L-proline (230 mg, 2 mmol).
-
Expert Insight: Potassium carbonate is a crucial base to deprotonate the aniline and the carboxylic acid, facilitating the reaction. L-proline acts as a ligand for the copper catalyst, increasing its solubility and catalytic activity, which allows the reaction to proceed at a lower temperature than traditional Ullmann conditions.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalyst.
-
Addition of Reagents: Add dimethyl sulfoxide (DMSO, 20 mL) followed by aniline (1.1 mL, 12 mmol) to the flask via syringe.
-
Heating: Heat the reaction mixture to 100-110°C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into 100 mL of ice-cold water with stirring.
-
Filter the aqueous solution through a pad of celite to remove the insoluble copper catalyst and other solid residues.
-
Transfer the filtrate to a beaker and acidify it slowly with 2M hydrochloric acid (HCl) until the pH is approximately 4.[8] A precipitate will form.
-
Expert Insight: Acidification protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution due to its reduced solubility.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate with cold water (2 x 20 mL) to remove any remaining inorganic salts.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a light-colored solid.
-
-
Drying and Characterization: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 65-80%.
Product Validation and Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₁NO₂[9] |
| Molecular Weight | 213.23 g/mol [9] |
| Appearance | Off-white to light brown solid |
| Melting Point | ~158-162 °C |
| ¹H NMR | Spectral data should be consistent with the structure. |
| ¹³C NMR | Spectral data should be consistent with the structure. |
| Mass Spectrometry | m/z: 214.08 [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[2] The proton (¹H) NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as distinct singlets for the N-H and O-H protons.
Safety and Hazard Considerations
It is imperative to conduct all experimental work within a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Aniline: Toxic, suspected carcinogen, and readily absorbed through the skin. Handle with extreme care.
-
Copper Compounds: Copper salts can be toxic if ingested and may cause irritation upon skin or eye contact.[10][11] Inhalation of copper dust should be avoided.[10]
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Acids and Bases: Handle with care as they are corrosive.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning the procedure.[12][13]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Research Catalysts, Inc. (2013). Material Safety Data Sheet (MSDS) for Q-5 Copper Catalyst. Available at: [Link]
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Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. IUCr Journals. Available at: [Link]
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Fisher Scientific. Material Safety Data Sheet Copper chromite, catalyst. Available at: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Copper chromite catalyst. Available at: [Link]
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Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens. Der Pharma Chemica, 2(4), 30-37. Available at: [Link]
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Wikipedia. Ullmann condensation. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. Organometallics, 23(14), 3371–3403. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
PubChem. N-Phenylanthranilic Acid. National Center for Biotechnology Information. Available at: [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(Phenylamino)benzoic Acid
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Phenylamino)benzoic acid. This compound is a significant intermediate in the synthesis of various pharmaceutical compounds and materials, making its purity and accurate quantification critical for quality control.[1] The described method utilizes a C18 stationary phase with a UV detector, providing a straightforward, accurate, and reproducible protocol suitable for routine analysis in research and quality control laboratories. The methodology is grounded in established chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction and Scientific Principle
This compound, also known as 4-anilinobenzoic acid, is an anilino-benzoic acid derivative.[1][4] Its bifunctional nature, containing both a carboxylic acid and a secondary amine group, makes it a versatile building block in medicinal chemistry and materials science.[1] Ensuring the purity of such intermediates is paramount, as impurities can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] This method is based on the principle of Reversed-Phase Chromatography .
Causality of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile.[6][8] this compound, being a moderately nonpolar molecule due to its two aromatic rings, will partition between these two phases. Its retention on the nonpolar column is primarily driven by hydrophobic interactions. The elution strength of the mobile phase is modulated by adjusting the ratio of the organic solvent. A higher concentration of organic solvent (acetonitrile) will decrease the polarity of the mobile phase, weakening the analyte's interaction with the stationary phase and thus shortening its retention time.
Furthermore, as an aromatic carboxylic acid, the ionization state of the carboxyl group significantly influences retention.[9][10] By maintaining the mobile phase at an acidic pH (e.g., using phosphoric acid), the carboxylic acid group remains predominantly in its protonated, non-ionized form (-COOH). This increases its hydrophobicity, leading to better retention and improved peak shape, preventing the peak tailing often associated with ionized acids on silica-based columns.[11]
Materials and Methodology
Instrumentation and Equipment
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.[6][11]
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase preparation.
-
Ultrasonic Bath: For degassing solvents and dissolving samples.
-
Syringe Filters: 0.45 µm or 0.22 µm porosity, nylon or PTFE, for filtering all solutions prior to injection.[12]
Reagents and Chemicals
-
This compound: Reference Standard (≥98% purity).
-
Acetonitrile (ACN): HPLC grade.[11]
-
Water: Deionized, HPLC grade, or equivalent (e.g., Milli-Q).[11]
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. The selection of a C18 column is based on its proven efficacy for separating aromatic and moderately polar compounds.[11][13] The mobile phase composition is designed to achieve optimal retention and peak symmetry.
| Parameter | Condition | Rationale |
| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size | Industry standard for robust separation of aromatic compounds.[11] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | A buffered aqueous-organic mixture is ideal for reversed-phase separation of ionizable analytes.[8] |
| Elution Mode | Isocratic, 50:50 (v/v) | Provides consistent and reproducible retention times for routine QC. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[11] |
| Column Temperature | 30 °C | Maintains stable retention times and improves reproducibility.[11] |
| Detection Wavelength | 254 nm | Aromatic compounds strongly absorb in the UV region; 254 nm is a common and effective wavelength.[11] A PDA detector can be used to confirm the absorbance maximum. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape.[11] |
| Run Time | ~10 minutes | Sufficient to elute the main peak and any common impurities. |
Experimental Protocols
Preparation of Solutions
Proper sample and standard preparation is a critical step to ensure accurate and reproducible results and to protect the HPLC system from damage.[14][15]
A. Mobile Phase Preparation (1 L)
-
Add 500 mL of HPLC-grade acetonitrile to a 1 L graduated cylinder.
-
In a separate flask, add 1.0 mL of phosphoric acid to 500 mL of HPLC-grade water and mix thoroughly to create a 0.1% H₃PO₄ solution.
-
Combine the 500 mL of acetonitrile and 500 mL of 0.1% phosphoric acid solution in a 1 L solvent bottle.
-
Mix well and degas for 15 minutes in an ultrasonic bath or using an online degasser.
B. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase as a diluent.
-
Sonicate for 5-10 minutes until the standard is completely dissolved.[12]
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.
C. Sample Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 100 mL volumetric flask.
-
Follow steps 2-4 from the standard preparation protocol.
D. Final Filtration Step
-
Before placing vials in the autosampler, filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials. This is a mandatory step to remove particulates and prevent clogging of the column and tubing.[7][16]
HPLC Analysis Workflow
The diagram below outlines the logical sequence of operations for performing the analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
Method Validation Framework
Every analytical protocol must be a self-validating system to ensure its suitability for the intended purpose.[17] Validation should be performed according to ICH Q2(R1) or Q2(R2) guidelines.[18][19] The following parameters are essential for validating an assay and purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, degradants). | Peak for this compound should be pure and free from co-elution with any other components. |
| Linearity | To show that the detector response is directly proportional to the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[18] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for an assay.[18] |
| Accuracy | The closeness of the test results to the true value, assessed by recovery studies. | Mean recovery should be within 98.0% to 102.0% at three concentration levels.[17] |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval (intra-assay). | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.[3] |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and reliably quantified (LOQ). | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). | System suitability parameters should remain within acceptable limits. |
The logical relationship between these validation pillars ensures a comprehensive assessment of the method's performance.
Caption: Logical flow for the validation of an analytical HPLC method.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of analyzing this compound. The protocol is built on sound scientific principles, providing a clear and direct path for implementation in a quality control or research environment. By following the outlined chromatographic conditions, sample preparation steps, and validation framework, laboratories can achieve accurate, precise, and reliable results, ensuring the quality of this critical chemical intermediate.
References
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Separation and determination of aliphatic and aromatic carboxylic acids by conventional and ultra high performance ion exclusion chromatography. PubMed Central. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
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Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(Phenylsulfonylamino)benzoic acid. Retrieved from [Link]
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Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
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Recrystallization procedure for purifying 4-(Phenylamino)benzoic acid
An Application Note and Protocol for the Purification of 4-(Phenylamino)benzoic Acid via Recrystallization
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the purification of this compound, a key intermediate in medicinal chemistry and materials science. The document outlines the principles of recrystallization, a robust technique for purifying solid organic compounds. It offers a step-by-step methodology, from solvent selection to final product characterization, grounded in established chemical principles. This note is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity this compound for demanding applications.
Introduction: The Imperative for Purity
This compound (also known as p-anilinobenzoic acid) is a valuable molecular building block whose utility in pharmaceutical development and organic synthesis is directly dependent on its purity.[1][2] Impurities, often remnants from synthesis such as starting materials or side-products, can interfere with subsequent reactions or biological assays, leading to unreliable results.
Recrystallization is a powerful and widely used technique for purifying solid compounds.[3][4] Its efficacy is based on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a given solvent or solvent system. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[5][6] This guide provides a field-proven protocol for this process.
Foundational Principles: The Science of Recrystallization
The success of recrystallization hinges on selecting an appropriate solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Not react with the compound being purified.
-
Dissolve impurities readily at all temperatures or not at all, allowing them to be filtered off.
For this compound, a mixed solvent system is often effective. Based on its aromatic carboxylic acid structure, an ethanol-water system is an excellent choice. The compound is soluble in hot ethanol, and the addition of water, in which it is less soluble, reduces its solubility to induce crystallization upon cooling. A similar approach using alcohol and water has been documented for the related N-phenylanthranilic acid.[7][8]
Materials and Equipment
| Chemicals & Reagents | Equipment |
| Crude this compound | Erlenmeyer flasks (50 mL, 125 mL) |
| Ethanol (95% or absolute) | Graduated cylinders |
| Deionized Water | Heating mantle or hot plate with stirrer |
| Activated Carbon (decolorizing charcoal) | Stemless funnel |
| Boiling chips | Fluted filter paper |
| Celite® (optional, as a filter aid) | Büchner funnel and filter flask |
| Vacuum source (aspirator or pump) | |
| Watch glass | |
| Spatula | |
| Glass stirring rod | |
| Melting point apparatus | |
| TLC plates, chamber, and UV lamp |
Safety and Handling Precautions
Always consult the Safety Data Sheet (SDS) for all chemicals before starting.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.[9]
-
Ventilation: Perform the procedure in a well-ventilated fume hood. This compound and related compounds may cause skin, eye, and respiratory irritation.[10][11]
-
Fire Safety: Ethanol is flammable. Never heat it with an open flame. Use a hot plate or heating mantle as the heat source.
-
Handling: Avoid inhaling dust from the solid compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 2.0 grams of crude this compound. Adjust solvent volumes proportionally for different quantities.
Part A: Dissolution of the Crude Solid
The objective is to create a saturated solution of the compound at the solvent's boiling point using the minimum volume necessary.[4]
-
Place 2.0 g of crude this compound into a 125 mL Erlenmeyer flask.
-
Add approximately 20 mL of 95% ethanol and a boiling chip to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solvent boils.
-
Continue adding small portions of hot ethanol until all of the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.
Part B: Decolorization with Activated Carbon (Optional)
This step is necessary if the solution is colored by high-molecular-weight impurities. Crude N-phenylanthranilic acid is sometimes described as blue-grey, making this a likely required step.[12]
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a small amount (approx. 0.1 g, or the tip of a spatula) of activated carbon to the solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Reheat the solution to boiling for 2-3 minutes to allow the carbon to adsorb the impurities.
Part C: Hot Gravity Filtration
This critical step removes the activated carbon and any other insoluble impurities. It must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper, resting on a second, clean 125 mL Erlenmeyer flask.
-
Place the filtration setup on the hot plate and add a small amount of the ethanol solvent to the collection flask. Allow the boiling solvent to heat the apparatus to prevent premature crystallization.
-
Once the apparatus is hot, quickly and carefully pour the hot solution containing the dissolved product through the fluted filter paper.
-
Rinse the original flask with a small amount of hot ethanol and pour this rinsing through the filter paper to ensure complete transfer.
Part D: Crystallization
The formation of pure crystals is achieved by slowly reducing the solubility of the compound.
-
Heat the clear, filtered solution to boiling.
-
Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.
Part E: Isolation and Drying of Purified Crystals
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small portion (5-10 mL) of ice-cold 50:50 ethanol-water mixture to remove any residual mother liquor.
-
Press the crystals firmly on the filter paper with a clean spatula to help remove excess solvent.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, preferably in a desiccator, until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Characterization of Purified Product
The purity of the final product should be assessed to validate the success of the recrystallization.
| Parameter | Crude Product (Expected) | Recrystallized Product (Expected) | Methodology |
| Appearance | Off-white to grey or tan powder | White to off-white crystalline solid | Visual Inspection |
| Melting Point | Broad and depressed range (e.g., 175-181 °C) | Sharp range, close to literature value (e.g., 182-184 °C) | Capillary Melting Point Apparatus |
| % Recovery | N/A | Typically 60-85% | (Mass of pure product / Mass of crude product) x 100 |
| TLC Analysis | Multiple spots may be present | A single, distinct spot | Silica gel plate, appropriate mobile phase (e.g., Ethyl Acetate/Hexane) |
Note: The melting point of the related isomer, 2-(Phenylamino)benzoic acid, is 182-185 °C.[13] The exact melting point for the 4-isomer should be confirmed against a reliable reference standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | Solution is supersaturated at a temperature above the compound's melting point; cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount more of the primary solvent (ethanol) and allow it to cool more slowly. |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Premature Crystallization During Hot Filtration | The filtration apparatus was too cold; solvent evaporated too quickly. | Reheat the mixture to redissolve the crystals. Re-filter using a pre-heated funnel and flask. Keep the solution covered during filtration. |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with warm solvent; incomplete transfer of material. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. Rinse all glassware with the mother liquor to ensure complete transfer to the filter. |
References
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PrepChem. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. Retrieved from PrepChem.com. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from orgchemboulder.com. [Link]
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-
University of Calgary, Department of Chemistry. (n.d.). Organic Laboratory Techniques: Recrystallisation. Retrieved from chem.ucalgary.ca. [Link]
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National Institute of Standards and Technology. (2015). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from nist.gov. [Link]
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University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from uwgb.edu. [Link]
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University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from umsl.edu. [Link]
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Occidental College. (2009). Experiment 9 — Recrystallization. Retrieved from oxy.edu. [Link]
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Gandhi, H. (2015). Answer to "Can you help show me how to recrystallize the solid product...". ResearchGate. [Link]
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Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from Scribd. [Link]
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Application Notes & Protocols: Leveraging 4-(Phenylamino)benzoic Acid in the Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Abstract
The 4-(phenylamino)benzoic acid scaffold, the core of fenamic acids, represents a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its derivatives, including clinically significant agents like mefenamic acid and flufenamic acid, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] This guide provides an in-depth exploration of this chemical scaffold, detailing its mechanism of action, key structure-activity relationships (SAR), and comprehensive, field-tested protocols for the synthesis, in vitro evaluation, and in vivo assessment of novel derivatives. By integrating mechanistic rationale with step-by-step methodologies, this document serves as a practical resource for researchers aiming to develop safer and more effective NSAIDs based on the this compound framework.
Section 1: The Fenamate Scaffold: A Privileged Structure for COX Inhibition
This compound, also known as N-phenylanthranilic acid, is the foundational structure for the fenamate class of NSAIDs.[2] Its inherent structure allows it to mimic arachidonic acid, the natural substrate for cyclooxygenase (COX) enzymes, enabling competitive inhibition.[3][5]
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for all NSAIDs is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation, pain, and fever.[3][4] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that regulate vital physiological processes, including protecting the gastric mucosa and maintaining renal blood flow.[6][7]
-
COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6] It is the primary source of prostaglandins that mediate inflammation and pain.[3]
The therapeutic, anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal ulceration and renal dysfunction, are linked to the concurrent inhibition of COX-1.[4][7] Therefore, a central goal in modern NSAID development is to design molecules with high selectivity for the COX-2 isoform.
Caption: Mechanism of NSAID action on the arachidonic acid cascade.
Section 2: Structure-Activity Relationship (SAR) Insights
The versatility of the this compound scaffold allows for systematic chemical modifications to optimize potency and COX-2 selectivity. Substituent analysis has revealed that N-phenylanthranilic acid is the minimal pharmacophore required for activity.[2]
Key Structural Modifications
-
Carboxylic Acid Group: This group is critical for activity, as it mimics the carboxylate of arachidonic acid and anchors the inhibitor to the active site of the COX enzyme. Esterification or amidation of this group generally leads to a loss of activity, although it can be a strategy for developing prodrugs.[8]
-
Secondary Amine (NH Bridge): The NH group is important for maintaining the optimal dihedral angle between the two aromatic rings, which is crucial for fitting into the COX active site. Acylation of this amine can be a strategy to introduce new functionalities.
-
Aromatic Rings (Rings I and II): Substitutions on both the benzoic acid ring (Ring I) and the N-phenyl ring (Ring II) profoundly influence activity and selectivity.
-
Ring II Substitutions: Small, lipophilic groups (e.g., methyl, chloro) at the 2' and 3' positions of the N-phenyl ring, as seen in mefenamic acid, enhance anti-inflammatory activity.[9]
-
COX-2 Selectivity: Introducing bulkier groups can create steric hindrance that favors binding to the larger, more accommodating active site of COX-2 over COX-1.
-
Caption: Key structure-activity relationship sites.
Section 3: Experimental Protocols for NSAID Development
This section provides detailed, step-by-step protocols for a logical drug discovery workflow, from the synthesis of a novel derivative to its biological evaluation.
Protocol A: Synthesis of a Novel this compound Derivative
This protocol outlines a general method for synthesizing derivatives via the Ullmann condensation, a classic and reliable method for forming the C-N bond in this scaffold.[9] Here, we describe the synthesis of 2-((3-chlorophenyl)amino)benzoic acid as an example.
Materials:
-
2-Chlorobenzoic acid
-
3-Chloroaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper powder (catalyst)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 3-chloroaniline (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous DMF to the flask to create a stirrable slurry. Add a catalytic amount of copper powder (approx. 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (typically 140-150°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: The reaction is often characterized by a color change to a deep brown or green. Anhydrous conditions are crucial to prevent side reactions.
-
-
Workup - Acidification: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the aqueous mixture to pH 2-3 by slowly adding 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final product. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol B: In Vitro Evaluation of COX-1 and COX-2 Inhibition
This protocol uses a colorimetric or fluorometric inhibitor screening assay to determine the concentration of the test compound that inhibits 50% of the enzyme's activity (IC₅₀).[10][11][12]
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes[12]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)[13]
-
Arachidonic acid (substrate)
-
Test compounds and reference NSAIDs (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO[11]
-
Detection reagent (e.g., colorimetric probe like TMPD or a fluorometric probe)[11][12]
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds at desired concentrations. A serial dilution of the test compounds is required to generate a dose-response curve.
-
Plate Setup:
-
100% Activity Wells: Add assay buffer, heme, and enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add assay buffer, heme, enzyme, and varying concentrations of the test compound or reference inhibitor.
-
Background Wells: Add assay buffer and heme only (no enzyme).
-
-
Inhibitor Pre-incubation: Add the vehicle (DMSO) or diluted inhibitors to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[10]
-
Reaction Incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Detection: Stop the reaction (if necessary, per kit instructions) and measure the signal (absorbance or fluorescence) using a microplate reader.[10]
-
Data Analysis:
-
Subtract the average background reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Selectivity Index (SI): Calculate the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Mefenamic Acid (Ref.) | 15 | 25 | 0.6 |
| Celecoxib (Ref.) | >100 | 0.05 | >2000 |
| Test Compound X | 50 | 1.2 | 41.7 |
Protocol C: In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15] The injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling).[16]
Materials:
-
Male Wistar rats or Swiss albino mice (180-200g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Plebysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[15]
-
Grouping and Dosing: Randomly divide animals into groups (n=6 per group):
-
Group I (Control): Receives vehicle only.
-
Group II (Reference): Receives reference drug (e.g., Indomethacin, 10 mg/kg).
-
Group III, IV, etc. (Test): Receive the test compound at various doses (e.g., 10, 20, 50 mg/kg).
-
-
Drug Administration: Administer the vehicle, reference, or test compounds via the desired route (typically oral, p.o., or intraperitoneal, i.p.) 60 minutes before the carrageenan injection.[16]
-
Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[14][17]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Caption: Integrated workflow for NSAID development.
Section 4: Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable platform for the design and development of novel NSAIDs. Its synthetic tractability and well-understood SAR provide a solid foundation for medicinal chemists. Future research should focus on fine-tuning substitutions to further enhance COX-2 selectivity, thereby minimizing gastrointestinal and renal side effects. Strategies may include creating hybrid molecules that incorporate moieties known to target other inflammatory pathways or developing prodrugs to improve drug delivery and reduce systemic exposure.[8][18] The protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate new chemical entities based on this privileged scaffold, contributing to the development of the next generation of safer and more effective anti-inflammatory therapies.
References
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Gai, Y., et al. (2010). Structure-activity relationship of fenamates as Slo2.1 channel activators. PubMed. Available from: [Link]
-
Cirri, E., et al. (2024). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. Available from: [Link]
-
Gai, Y., et al. (2010). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. Available from: [Link]
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Lee, S., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available from: [Link]
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Zhu, F., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
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Current Protocols. (2018). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available from: [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]
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da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. Available from: [Link]
-
Al-Ghanimi, A. Y. A., et al. (2021). Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. Annals of the Romanian Society for Cell Biology. Available from: [Link]
-
Yuliani, S. H., et al. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Impactfactor. Available from: [Link]
-
Boukhris, A., et al. (2021). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. Available from: [Link]
-
Ahmed, M. F., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Tzani, A., et al. (2016). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. PubMed Central. Available from: [Link]
-
Ukwueze, S. E., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]
-
Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pain and Relief. Available from: [Link]
-
Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. Available from: [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. Available from: [Link]
-
Bindu, S., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical Pharmacology. Available from: [Link]
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Koffuor, G. A., & Ameyaw, E. O. (2016). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. SciSpace. Available from: [Link]
-
Singh, S., & Sharma, P. K. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Al-Obaidi, A. S. M., et al. (2018). Synthesis, Characterization and Acute Anti-inflammatory Evaluation of New Mefenamic Acid Derivatives Having 4-Thiazolidinone Nucleus. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]
-
Roy, A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. Available from: [Link]
-
Roy, A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository. Available from: [Link]
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Application Notes and Protocols: A Modern Approach to the Ullmann Condensation of 4-Chlorobenzoic Acid and Aniline
Introduction: Re-evaluating a Classic C-N Bond Formation
The Ullmann condensation, a cornerstone of cross-coupling chemistry for over a century, facilitates the formation of carbon-nitrogen bonds through a copper-catalyzed reaction between an aryl halide and an amine.[1][2] This reaction is instrumental in the synthesis of diarylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The target molecule of this guide, N-(4-carboxyphenyl)aniline, is a valuable building block in organic synthesis.
Historically, the Ullmann condensation was notorious for its harsh reaction conditions, often requiring high temperatures (frequently exceeding 210°C), stoichiometric amounts of copper, and high-boiling polar solvents like nitrobenzene or dimethylformamide (DMF).[2][5] However, the advent of ligand-accelerated catalysis has revolutionized this transformation, enabling milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[6][7][8] This guide provides a detailed experimental protocol for the Ullmann condensation of 4-chlorobenzoic acid and aniline, incorporating modern catalytic systems for enhanced efficiency and reproducibility.
The Rationale Behind the Modern Ullmann Condensation: A Mechanistic Overview
The currently accepted mechanism for the ligand-accelerated Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the key steps of the reaction.[9]
A simplified representation of the catalytic cycle is as follows:
-
Formation of the Active Catalyst: In the presence of a suitable ligand (L), the copper(I) precatalyst forms a more soluble and reactive complex.
-
Oxidative Addition: The electron-rich Cu(I)-ligand complex undergoes oxidative addition with the aryl halide (Ar-X), forming a Cu(III) intermediate.
-
Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Cu(III) center, followed by deprotonation by a base to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the desired diarylamine product and regenerating the active Cu(I)-ligand catalyst.
Caption: Figure 1. Simplified Catalytic Cycle for the Ligand-Accelerated Ullmann Condensation.
Experimental Protocol: Synthesis of N-(4-carboxyphenyl)aniline
This protocol is adapted from established procedures for similar Ullmann condensations, with modifications to account for the specific substrates.[10][11] The use of a ligand, such as 1,10-phenanthroline, is recommended to facilitate the reaction under milder conditions.[6]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Chlorobenzoic acid | 156.57 | 3.13 g | 20 | Substrate |
| Aniline | 93.13 | 5.59 g (5.48 mL) | 60 | Reagent (used in excess as solvent and reactant) |
| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 1.0 (5 mol%) | Catalyst |
| 1,10-Phenanthroline | 180.21 | 0.18 g | 1.0 (5 mol%) | Ligand |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 | Base |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - | Solvent (optional, can use excess aniline) |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - | For work-up |
| Deionized Water | 18.02 | As needed | - | For work-up and washing |
| Ethanol | 46.07 | As needed | - | For recrystallization |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - | Drying agent |
| Celite or Filter Aid | - | As needed | - | For filtration |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Büchner funnel and filter paper
-
Rotary evaporator
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow for the synthesis of N-(4-carboxyphenyl)aniline.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzoic acid (3.13 g, 20 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and 1,10-phenanthroline (0.18 g, 1.0 mmol).
-
Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add aniline (5.59 g, 5.48 mL, 60 mmol) and dimethylformamide (20 mL). Using excess aniline as the solvent is also a viable option, in which case DMF can be omitted.[11]
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 130-150°C using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 50 mL of water.
-
The crude product may precipitate at this stage. If necessary, the mixture can be filtered through a pad of Celite to remove the copper catalyst.[12]
-
Transfer the filtrate to a beaker.
-
-
Acidification and Isolation:
-
With stirring, carefully add concentrated hydrochloric acid dropwise to the filtrate until the pH is acidic (pH ~2-3), which will precipitate the N-(4-carboxyphenyl)aniline product.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts and impurities.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
The crude N-(4-carboxyphenyl)aniline can be purified by recrystallization from a mixture of ethanol and water to yield a solid product.[13]
-
Safety Precautions
It is imperative to conduct this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chlorobenzoic acid: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9][14][15][16][17]
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled.[18][19][20][21] It is a suspected carcinogen and may cause genetic defects.[18][19] Aniline can be rapidly absorbed through the skin.[20]
-
Copper(I) iodide: Harmful if swallowed and causes skin and serious eye irritation.[3][5][22] It is very toxic to aquatic life with long-lasting effects.[5]
-
Dimethylformamide (DMF): A flammable liquid and vapor. It is harmful in contact with skin and causes serious eye irritation.[8][12][13] It may damage an unborn child.[8][12][13]
-
Potassium Carbonate: Causes serious eye irritation.
-
1,10-Phenanthroline: Toxic if swallowed.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
This application note provides a comprehensive and detailed protocol for the Ullmann condensation of 4-chlorobenzoic acid and aniline, leveraging modern advancements in ligand-accelerated copper catalysis. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can reliably synthesize N-(4-carboxyphenyl)aniline, a valuable intermediate in drug development and materials science. The principles and techniques outlined herein are broadly applicable to a range of Ullmann-type C-N cross-coupling reactions.
References
-
Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. [Link]
-
Ullmann condensation. In Wikipedia. [Link]
-
Taylor & Francis Online. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]
-
NIH. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Monbaliu, J. C. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
NIH. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. [Link]
- Google Patents. (n.d.).
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. [Link]
-
Penta chemicals. (2025). Aniline Safety Data Sheet. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]
-
PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]
- Google Patents. (n.d.).
-
SciSpace. (2003). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. [Link]
-
International Journal of Drug Development & Research. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. [Link]
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. [Link]
-
Organic Syntheses. (n.d.). ACRIDONE. [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
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Protocol for functionalizing 4-(Phenylamino)benzoic acid for further reactions
Application Note & Protocol
Strategic Functionalization of 4-(Phenylamino)benzoic Acid: A Guide for Advanced Synthesis
Abstract: this compound is a valuable scaffold in medicinal chemistry and materials science, possessing two key reactive sites: a carboxylic acid and a secondary amine. Selective functionalization of either site is crucial for synthesizing complex derivatives. This document provides a comprehensive guide to the strategic modification of this compound, detailing robust protocols for both C-terminus and N-terminus derivatization. We will explore the underlying chemical principles, offer step-by-step experimental procedures, and provide expert insights to overcome common synthetic challenges.
Introduction: The Synthetic Potential of this compound
This compound, also known as N-phenylanthranilic acid, is a diarylamine derivative that serves as a foundational building block in the synthesis of various high-value molecules. Its structural motif is present in a range of biologically active compounds and functional materials. The molecule's utility stems from its two distinct functional groups: a nucleophilic secondary amine and a versatile carboxylic acid. However, the presence of both groups on the same molecule presents a significant synthetic challenge: how to achieve selective functionalization. This guide outlines validated strategies to control the reactivity of each group, enabling researchers to confidently incorporate this scaffold into their synthetic workflows.
Chemical Reactivity Analysis
The synthetic strategy hinges on understanding the relative reactivity of the two functional groups.
-
Carboxylic Acid (COOH): This group is acidic and can be deprotonated to form a carboxylate. The hydroxyl group is a poor leaving group, meaning the carboxylic acid must be "activated" to react with nucleophiles (e.g., for amide or ester formation).
-
Secondary Amine (N-H): The nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. It can readily participate in reactions like alkylation, acylation, and arylation. Its reactivity can sometimes interfere with desired reactions at the carboxylic acid site.
Selective functionalization is therefore a matter of either exploiting the inherent reactivity differences under specific conditions or employing a protection-deprotection strategy.
Strategy 1: Functionalization of the Carboxylic Acid Group
The most common transformation for the carboxylic acid moiety is its conversion into an amide or an ester. This requires activation of the carboxyl group to make it more susceptible to nucleophilic attack.
Mechanism of Activation and Amide Coupling
A widely used and highly efficient method for amide bond formation involves the use of carbodiimide coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a primary or secondary amine to form the desired amide bond, releasing a urea byproduct. To improve efficiency and minimize side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and provides a more stable intermediate for the coupling reaction.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary amine (R-NH2).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Primary Amine (R-NH2)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO4), anhydrous
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the solution, add HOBt (1.2 eq) and the desired primary amine (1.1 eq).
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. The base is crucial for neutralizing the HOBt and the hydrochloride salt of EDC if it is used, ensuring the coupling reaction proceeds efficiently.
-
Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of EDC (1.2 eq) in anhydrous DMF.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired amide.
Quantitative Data Summary
| Reagent | Stoichiometric Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Primary Amine (R-NH2) | 1.1 | Nucleophile for amide bond formation |
| EDC | 1.2 | Carbodiimide coupling agent; activates the carboxylic acid |
| HOBt | 1.2 | Additive to reduce side reactions and improve coupling efficiency |
| DIPEA | 2.5 | Non-nucleophilic base to neutralize acidic species and drive reaction |
Workflow Visualization
Application Note: A Researcher's Guide to the Analytical Characterization of 4-(Phenylamino)benzoic Acid Derivatives
Introduction
4-(Phenylamino)benzoic acid and its derivatives represent a significant class of compounds in pharmaceutical and materials science research. Their structural motif, featuring a diarylamine linkage, imparts unique physicochemical properties that are leveraged in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), as well as advanced polymers and dyes.[1][2][3] The precise characterization of these molecules is paramount to ensuring their identity, purity, and quality, which are critical factors for their intended applications, especially in drug development.[4][5][6]
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for robust analytical method development.
Physicochemical Properties and Analytical Strategy
This compound has a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of approximately 213.23 g/mol .[7] The presence of both a carboxylic acid (acidic) and a secondary amine (weakly basic) functional group, along with two aromatic rings, dictates its analytical behavior. These features suggest that the molecule is relatively polar and will exhibit characteristic UV absorbance. Understanding these properties is the first step in selecting the appropriate analytical techniques.
A multi-faceted analytical approach is essential for the comprehensive characterization of these derivatives. This typically involves a combination of chromatographic techniques for separation and purity assessment, and spectroscopic methods for structural elucidation and functional group identification.[8]
I. Chromatographic Techniques for Purity and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity and quantifying this compound derivatives due to its high resolution and sensitivity for non-volatile organic compounds.[8][9] Reversed-phase HPLC is the most suitable approach for these moderately polar compounds.[10]
Rationale for Method Design:
-
Stationary Phase: A C18 or C8 reversed-phase column is recommended. The non-polar nature of the stationary phase allows for effective separation based on the hydrophobicity of the analyte and any impurities.[10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the carboxylic acid and amino groups, which directly impacts retention time and peak shape.[10] A slightly acidic pH (e.g., 3-4) is often chosen to suppress the ionization of the carboxylic acid, leading to better retention and peak symmetry.
-
Detection: UV detection is ideal due to the presence of aromatic rings, which provide strong chromophores. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum of each peak, aiding in peak purity analysis and identification.[10]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation and Column:
-
Reagents and Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in HPLC-grade water.
-
Solvent B: Acetonitrile or Methanol (HPLC grade).
-
A typical starting gradient could be: 70% A / 30% B, moving to 10% A / 90% B over 20 minutes.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative reference standard in the mobile phase (or a suitable solvent like methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution.
-
Accurately weigh and dissolve the sample to be analyzed to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[10]
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to suppress ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax from UV scan) | Wavelength at which aromatic compounds typically exhibit strong absorbance. |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[11] For relatively non-volatile compounds like this compound derivatives, derivatization is necessary to increase their volatility.[8][12]
Rationale for Derivatization:
The carboxylic acid and secondary amine groups are polar and can form hydrogen bonds, making these compounds non-volatile. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[12]
Experimental Protocol: GC-MS with Silylation
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).[8]
-
-
Derivatization:
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: Scan from m/z 50 to 550.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the derivatized compound and any impurities by comparing their mass spectra with spectral libraries (e.g., NIST). The molecular ion and characteristic fragmentation patterns will confirm the structure.
-
II. Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the sample.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Expected Spectral Features for this compound:
-
¹H NMR:
-
A broad singlet in the downfield region (>10 ppm) for the carboxylic acid proton.
-
A singlet for the N-H proton.
-
A series of doublets and triplets in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the two phenyl rings.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the carboxylic acid (approx. 160-170 ppm).
-
Multiple signals in the aromatic region (approx. 110-150 ppm) for the carbons of the phenyl rings.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can dissolve the sample and allows for the observation of exchangeable protons (COOH and NH).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).
-
Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[8][14]
Rationale for FT-IR Analysis:
The IR spectrum will provide a unique "fingerprint" for the this compound derivative, confirming the presence of key functional groups.
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Very broad band |
| Secondary Amine (N-H) | Stretching | 3300-3500 | Sharp to moderately broad, medium peak |
| Carbonyl (C=O) | Stretching | 1680-1710 | Strong, sharp peak |
| Aromatic Ring (C=C) | Stretching | 1450-1600 | Multiple sharp peaks of varying intensity |
| C-N Stretch | Stretching | 1250-1350 | Medium to strong peak |
| Aromatic C-H Bend (out-of-plane) | Bending | 690-900 | Strong peaks indicative of substitution pattern |
Table based on general IR correlation charts and data for similar compounds.[15][16]
Experimental Protocol: FT-IR using ATR
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[14]
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[8]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically generate the final absorbance or transmittance spectrum.[8]
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.
-
C. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.
Rationale for UV-Vis Analysis:
The two aromatic rings connected by the amino linkage form a conjugated system, which will result in characteristic UV absorption maxima (λmax). This technique is often used in conjunction with HPLC for detection and quantification.
Expected Spectral Features:
This compound derivatives are expected to show strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions of the aromatic system.[17][18]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol or ethanol) at a known concentration.
-
-
Data Acquisition:
-
Use the pure solvent as a blank.
-
Scan the sample solution over a range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis:
-
The λmax can be used to set the optimal detection wavelength for HPLC analysis.
-
If a pure reference standard is available, the molar absorptivity can be calculated using the Beer-Lambert law, which can be used for quantitative analysis.
-
Workflow and Data Integration
A logical workflow ensures that all necessary analytical data is collected efficiently and interpreted correctly.
Caption: Integrated workflow for the characterization of this compound derivatives.
Conclusion
The comprehensive analytical characterization of this compound derivatives requires a synergistic combination of chromatographic and spectroscopic techniques. This guide provides a robust framework of protocols and the scientific rationale behind them. By following these methodologies, researchers can confidently establish the identity, purity, and structural integrity of their compounds, which is a prerequisite for their successful application in research and development. The validation of these analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH), is a critical final step for their use in a regulated environment.[19]
References
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- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292331, this compound.
- Chauhan, M., Bhoi, D. K., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.
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- BenchChem. (n.d.). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
- Li, Y., et al. (n.d.). Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. PubMed Central.
- BenchChem. (n.d.). Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide.
- Sigma-Aldrich. (n.d.). 4-(Phenylazo)benzoic acid.
- ChemicalBook. (n.d.). 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum.
- NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST WebBook.
- ResearchGate. (2025, August 9). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids.
- Biosynth. (n.d.). This compound.
- Litchfield, V. J., et al. (2008). Synthesis of N-Phenylanthranilic acid under Ullman conditions.
- Royal Society of Chemistry. (2022). Conformational Flexibility and Substitution Pattern Lead to Polymorphism of Methyl-2- (phenylamino)benzoic acid Synthesis of MPA.
- BenchChem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
- SpectraBase. (n.d.). 4-(Phenylsulfonylamino)benzoic acid.
- Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- NIST. (n.d.). Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-. NIST WebBook.
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- Longdom Publishing. (n.d.).
- PSE Community.org. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227.
- ResearchGate. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
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- Pragolab. (n.d.).
- University of Kentucky X-Ray Crystallography Facility. (n.d.).
- Roessner, U., et al. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.
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- BenchChem. (n.d.). Application Note and Protocol for Infrared Spectroscopy Analysis of Benzoic Acid.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid.
- Mary, Y. S., et al. (n.d.).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
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Application Notes & Protocols: The Utility of 4-(Phenylamino)benzoic Acid as a Versatile Intermediate in Pharmaceutical Manufacturing
Abstract
4-(Phenylamino)benzoic acid (also known as 4-anilinobenzoic acid) is a pivotal intermediate in the landscape of pharmaceutical synthesis.[1][2] Its bifunctional nature, possessing both a reactive carboxylic acid and a secondary amine, makes it a valuable building block for constructing complex molecular architectures found in a variety of pharmacologically active compounds.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, application, and quality control of this compound. We will explore the causality behind common synthetic strategies, present detailed experimental protocols, and outline robust analytical methods for its characterization, ensuring its suitability for downstream pharmaceutical applications.
Introduction: The Strategic Importance of this compound
This compound, with the molecular formula C13H11NO2, belongs to the anilinobenzoic acid family.[1][3] Its structure is foundational in medicinal chemistry for several key reasons:
-
Structural Rigidity and Scaffolding: The diphenylamine core provides a semi-rigid scaffold that can orient functional groups in a precise three-dimensional space, which is critical for specific binding to biological targets like enzymes and receptors.
-
Hydrogen Bonding Capabilities: The secondary amine (N-H) group and the carboxylic acid group (both as a hydrogen bond donor and acceptor) are crucial for establishing strong interactions within protein binding pockets, a fundamental principle of rational drug design.
-
Synthetic Versatility: The carboxylic acid serves as a versatile chemical handle for derivatization, allowing for the formation of esters, amides, and other functional groups to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Its structural relatives, such as N-phenylanthranilic acid (2-(phenylamino)benzoic acid), are the parent skeletons for several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological relevance of this structural motif.[4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring process safety.
| Property | Value | Source |
| Molecular Formula | C13H11NO2 | [1][3] |
| Molecular Weight | 213.23 g/mol | [3][6] |
| IUPAC Name | 4-anilinobenzoic acid | [1][3] |
| CAS Number | 17040-20-9 | [3] |
| Appearance | Solid | [1] |
Synthesis of this compound: A Tale of Two Couplings
The formation of the C-N bond between the aniline and benzoic acid moieties is the cornerstone of this intermediate's synthesis. Historically, this was achieved under harsh conditions, but modern catalytic methods have revolutionized the process, making it more efficient and scalable. The two most prominent strategies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classic, copper-promoted nucleophilic aromatic substitution reaction.[7] In this context, it involves the coupling of an aryl halide (typically 4-halobenzoic acid) with aniline.
-
Causality: This reaction traditionally requires high temperatures (often >180 °C) and stoichiometric amounts of copper or copper salts.[7] The high energy input is necessary to overcome the activation barrier for the C-N bond formation. A base, such as potassium carbonate, is essential to deprotonate the aniline, forming a more nucleophilic anilide, and to neutralize the hydrogen halide byproduct. The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide.[7]
The Buchwald-Hartwig Amination
Developed more recently, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay of modern organic synthesis for its milder conditions and broader functional group tolerance.[8][9]
-
Causality: This reaction utilizes a palladium(0) catalyst, which undergoes oxidative addition into the aryl halide C-X bond. Subsequent coordination of the amine, deprotonation by a base (e.g., sodium tert-butoxide), and reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst.[10] The choice of phosphine ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium center.[8][10] This method often provides higher yields and avoids the high temperatures and copper waste associated with the Ullmann reaction.[9]
Synthetic Workflow Overview
The general process for producing high-purity this compound involves the initial coupling reaction, followed by a series of purification steps to remove unreacted starting materials, catalyst residues, and side products.
Caption: General workflow for the synthesis and purification of this compound.
Protocol: Synthesis via Ullmann Condensation
This protocol describes a laboratory-scale synthesis adapted from established Ullmann reaction principles.[7][11]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity |
| 4-Bromobenzoic acid | 586-76-5 | 201.02 g/mol | 10.0 g (49.7 mmol) |
| Aniline | 62-53-3 | 93.13 g/mol | 5.56 g (59.7 mmol) |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 g/mol | 10.3 g (74.6 mmol) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.95 g (4.97 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed |
| Celite® (for filtration) | 61790-53-2 | N/A | As needed |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Perform all steps in a well-ventilated fume hood.[13]
-
Reagent Hazards: Aniline is toxic and a suspected carcinogen; avoid inhalation and skin contact. DMF is a reproductive toxin. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzoic acid (10.0 g), potassium carbonate (10.3 g), and copper(I) iodide (0.95 g).
-
Addition of Reagents: Add N,N-dimethylformamide (100 mL) followed by aniline (5.56 g) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10 minutes to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Pour the dark solution into 300 mL of ice-water with stirring. Filter the resulting mixture through a pad of Celite® to remove insoluble copper salts.
-
Acidification and Precipitation: Transfer the filtrate to a large beaker. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches 4-5, as measured by pH paper. A precipitate will form.
-
Isolation: Isolate the crude solid product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove any remaining salts.
-
Purification (Recrystallization): Dry the crude solid in a vacuum oven. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
-
Characterization: Dry the final product under vacuum and characterize by melting point, NMR, and FTIR to confirm its identity and purity.
Application in a Pharmaceutical Synthesis Workflow
This compound is rarely the final drug product; instead, it is a key building block. The carboxylic acid is frequently activated and coupled with another amine or alcohol to form a larger, more complex molecule.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Phenylamino)benzoic Acid
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-(Phenylamino)benzoic acid. It addresses common challenges, offers troubleshooting strategies, and explains the underlying chemical principles to improve reaction yields and product purity.
Introduction: Key Synthetic Strategies
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and materials, is most commonly achieved through cross-coupling reactions. The two predominant methods are the traditional Ullmann condensation and the more modern Buchwald-Hartwig amination. The choice between these methods often depends on factors like substrate scope, reaction conditions, and catalyst cost.
-
Ullmann Condensation: This classic method involves the coupling of an aryl halide (typically an iodide or bromide) with an amine in the presence of a copper catalyst at high temperatures. While cost-effective, it often requires harsh reaction conditions.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a method of choice due to its milder reaction conditions, broader substrate scope, and higher yields. This method typically employs a palladium precursor and a specialized phosphine ligand.
The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems that can arise during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low when using the Buchwald-Hartwig amination?
Low yields in the Buchwald-Hartwig amination are a common issue that can often be traced back to several key factors related to the catalyst system and reaction environment.
Answer:
A low yield is often not due to a single factor, but an interplay of several. Here is a breakdown of the most common causes and their solutions:
-
Catalyst System Inactivity: The palladium catalyst's active form is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. The efficiency of this reduction and the stability of the active catalyst are critical.
-
Insight & Causality: The phosphine ligand is not just an accessory; it is crucial for stabilizing the Pd(0) center, facilitating oxidative addition to the aryl halide, and promoting reductive elimination of the product. If the ligand is suboptimal or degrades, the catalytic cycle will be inefficient.
-
Troubleshooting Steps:
-
Ligand Selection: For coupling an electron-rich amine (aniline) with an electron-poor aryl halide (4-halobenzoic acid), bulky, electron-rich phosphine ligands are generally preferred. Consider switching to ligands like XPhos or SPhos, which have been shown to be highly effective for this type of transformation.
-
Catalyst Precursor: Ensure your palladium precursor is of high purity. Older or improperly stored Pd(OAc)₂ can be less active.
-
Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to more side reactions. A typical loading is 1-2 mol%. First, optimize other parameters before increasing the catalyst amount.
-
-
-
Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) species, often observed as the formation of palladium black.
-
Insight & Causality: Oxygen in the reaction headspace or dissolved in the solvent will rapidly and irreversibly deactivate the catalyst, halting the reaction.
-
Troubleshooting Steps:
-
Degassing: Ensure your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using the freeze-pump-thaw method (three cycles are recommended for maximum effectiveness).
-
Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere. Use Schlenk line techniques or a glovebox.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for both the catalytic cycle and the solubility of the reactants.
-
Insight & Causality: The base is required to deprotonate the amine, making it a more active nucleophile. However, a base that is too strong or too weak can lead to side reactions or an incomplete reaction. The solvent must be able to dissolve both the organic and inorganic components of the reaction.
-
Troubleshooting Steps:
-
Base Selection: For the synthesis of this compound, a moderately strong base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is often effective.
-
Solvent Choice: Anhydrous toluene or dioxane are common solvents for this reaction. Ensure they are of high purity and low water content.
-
-
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
The formation of side products is a common challenge that directly impacts both yield and purification difficulty.
Answer:
The most common side products in this synthesis are diarylamines (from double N-arylation) and hydrodehalogenation products (replacement of the halide with hydrogen).
-
Diarylamine Formation: This occurs when the product, this compound, is itself N-arylated.
-
Insight & Causality: This side reaction is more likely to occur if the concentration of the aryl halide is high relative to the amine, or if the reaction is run for too long at a high temperature.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of aniline (1.1 to 1.2 equivalents) relative to the 4-halobenzoic acid. This will ensure that the aryl halide is consumed before significant diarylation of the product can occur.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting aryl halide has been consumed.
-
-
-
Hydrodehalogenation: This is the reduction of the aryl halide to benzoic acid.
-
Insight & Causality: This side reaction can be promoted by certain phosphine ligands and is often more prevalent when there are sources of protons in the reaction mixture (e.g., water).
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry.
-
Ligand Choice: Some ligands are more prone to promoting this side reaction. If hydrodehalogenation is a major issue, consider screening other classes of phosphine ligands.
-
-
Below is a troubleshooting workflow to help diagnose and solve common issues:
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Here is a generalized, robust protocol for the Buchwald-Hartwig synthesis of this compound.
Protocol: Buchwald-Hartwig Synthesis
Materials:
-
4-Iodobenzoic acid
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzoic acid, K₂CO₃, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous toluene via syringe, followed by aniline.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC until the 4-iodobenzoic acid is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use 4-chlorobenzoic acid instead of 4-bromobenzoic acid or 4-iodobenzoic acid?
A: While technically possible, aryl chlorides are significantly less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. Their use requires more specialized and often more expensive catalyst systems (e.g., those based on highly active palladacycle precatalysts) and may require higher temperatures and longer reaction times. For laboratory-scale synthesis, 4-bromobenzoic acid often provides a good balance of reactivity and cost.
Q2: How do I effectively remove the palladium catalyst from my final product?
A: Residual palladium can be a concern, especially in pharmaceutical applications. Several methods can be used:
-
Filtration: Passing a solution of the crude product through a pad of Celite® or silica gel can remove precipitated palladium black.
-
Activated Carbon: Treatment with activated carbon can adsorb soluble palladium species.
-
Metal Scavengers: For very low residual palladium levels, specialized metal scavengers (e.g., silica-based thiourea scavengers) can be employed.
Q3: What is the best way to monitor the reaction's progress?
A: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light. The disappearance of the starting aryl halide spot is a good indicator of reaction completion. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used.
Data Summary
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂) + Ligand |
| Typical Temp. | 150-220 °C | 80-120 °C |
| Solvents | High-boiling polar (e.g., DMF, NMP) | Aprotic (e.g., Toluene, Dioxane) |
| Substrate Scope | More limited, favors electron-deficient aryl halides | Broad, highly versatile |
| Yields | Moderate to good | Good to excellent |
| Key Challenge | Harsh conditions, byproduct formation | Catalyst sensitivity, cost of ligands |
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The C-N Cross-Coupling of Phenyl- and Benzylamines with Aryl Chlorides. Organic Letters, 11(8), 1773–1775. [Link]
Common side products in the synthesis of 4-(Phenylamino)benzoic acid and their removal
Welcome to the technical support center for the synthesis of 4-(Phenylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important compound. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental hurdles.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation, most commonly achieved through Ullmann condensation or Buchwald-Hartwig amination, can be accompanied by the formation of several side products that complicate purification and reduce yields. This guide provides a comprehensive resource for identifying, minimizing, and removing these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to directly address the common issues and questions that arise during the synthesis of this compound.
Synthesis-Related Issues
Q1: My Ullmann condensation reaction is showing low conversion to this compound. What are the likely causes?
A1: Low conversion in an Ullmann condensation can stem from several factors:
-
Inadequate Copper Catalyst Activity: The copper catalyst, whether it's copper powder, copper(I) salts (e.g., CuI), or copper oxides, is crucial. If the catalyst is old or has been improperly stored, it may be oxidized and less effective. Consider using freshly purchased or activated copper.
-
Insufficient Reaction Temperature: Traditional Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Improper Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are generally preferred for their ability to dissolve the reactants and facilitate the high reaction temperatures required.[1]
-
Base Incompatibility or Insufficiency: A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to neutralize the HX formed during the reaction. Ensure the base is anhydrous and present in sufficient stoichiometry.
Q2: I am observing a significant amount of benzoic acid as a byproduct in my Ullmann reaction. How can I prevent this?
A2: The formation of benzoic acid is likely due to a side reaction called hydrodehalogenation, where the halo-benzoic acid starting material is reduced.[2] This can be minimized by:
-
Using Anhydrous Conditions: Moisture in the reaction can be a source of protons for the hydrodehalogenation pathway. Ensure all your reagents and solvents are thoroughly dried.
-
Optimizing the Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions and minimize sources of protons.
-
Ligand Selection: The use of certain ligands can promote the desired C-N coupling over hydrodehalogenation. For challenging substrates, screening different ligands can be beneficial.
Q3: In my Buchwald-Hartwig amination, I am getting a low yield of the desired product and a significant amount of hydrodehalogenated arene. What is causing this?
A3: The formation of the hydrodehalogenated arene (benzoic acid in this case) is a known side reaction in Buchwald-Hartwig aminations, often resulting from β-hydride elimination from the palladium-amide intermediate.[3][4] To mitigate this:
-
Ligand Choice: The selection of a bulky, electron-rich phosphine ligand is critical to favor reductive elimination (product formation) over β-hydride elimination.[3][5] Ligands like those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups are designed to minimize this side reaction.[3]
-
Base Selection: The choice of base can influence the equilibrium between the desired catalytic cycle and the β-hydride elimination pathway. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the reductive elimination.
Q4: My crude product is a dark, tarry material. What is the cause and how can I purify it?
A4: The formation of dark, tarry materials often indicates decomposition of starting materials or products, or the formation of polymeric side products. This can be caused by excessively high reaction temperatures or prolonged reaction times.
-
Troubleshooting: Consider lowering the reaction temperature and monitoring the reaction progress more closely to avoid over-running it.
-
Purification: Purification of such a crude product can be challenging. An initial workup involving dissolution in a suitable organic solvent and filtration through a plug of silica gel or celite can help to remove some of the insoluble tars. Subsequent recrystallization, potentially with the use of activated charcoal to remove colored impurities, will be necessary.
Purification-Related Issues
Q5: What is the best solvent system for the recrystallization of this compound?
A5: A mixed solvent system of ethanol and water is a commonly used and effective choice for the recrystallization of this compound.[6] The principle is to dissolve the crude product in a minimum amount of hot ethanol, in which it is highly soluble, and then gradually add hot water (in which it is less soluble) to the point of saturation. Upon slow cooling, the pure product crystallizes out, leaving the more soluble impurities in the mother liquor.
Q6: My recrystallization yield is very low. What are the common reasons for this?
A6: Low recovery during recrystallization is a frequent issue and can be attributed to several factors:
-
Using too much solvent: If an excessive amount of the "good" solvent (e.g., ethanol) is used, the solution may not be saturated enough for crystallization to occur efficiently upon cooling, leaving a significant amount of product in the mother liquor.[5]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow, gradual cooling is essential for the growth of large, pure crystals.[7]
-
Premature crystallization during hot filtration: If the solution cools too much during the hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper, leading to significant loss. Ensure the filtration apparatus is pre-heated.
Reaction Mechanisms and Side Product Formation
A deeper understanding of the reaction mechanisms is key to troubleshooting.
Ullmann Condensation
The Ullmann reaction involves a copper-catalyzed nucleophilic aromatic substitution. The generally accepted mechanism involves the formation of a copper(I) species which undergoes oxidative addition with the aryl halide.[8][9]
Caption: Simplified mechanism of the Ullmann Condensation and common side reactions.
Side Product Formation in Ullmann Condensation:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing coupling. The presence of protic impurities can facilitate this pathway.[2]
-
Homocoupling: Dimerization of the 4-halobenzoic acid can occur to form biphenyl-4,4'-dicarboxylic acid, especially at high temperatures and high catalyst loadings.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the β-hydride elimination side reaction.
Side Product Formation in Buchwald-Hartwig Amination:
-
β-Hydride Elimination: This is a major competing pathway, especially with primary amines.[4] It leads to the formation of a hydrodehalogenated arene (benzoic acid) and an imine.[3] The choice of a bulky ligand is the most effective strategy to suppress this side reaction by sterically hindering the conformation required for β-hydride elimination and promoting the desired reductive elimination.[3][5]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a reliable method for purifying crude this compound obtained from either Ullmann or Buchwald-Hartwig synthesis.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 10-15 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the ethanol if possible.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the crude product weight), and then gently reheat the solution to a near boil for a few minutes.
-
Hot Filtration: Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: To the hot ethanolic solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly turbid (cloudy). If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 ratio) to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.
Data Presentation:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | Typically 85-95% | >99% |
| Appearance | Brownish or off-white powder | Pale yellow to white crystalline solid |
| Melting Point | Broad range, lower than expected | Sharp melting point (approx. 220-222 °C) |
| Expected Recovery Yield | N/A | 80-90% |
Note: The actual recovery yield will depend on the initial purity of the crude product.
Summary of Key Troubleshooting Points
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Inactive catalyst, low temperature, improper solvent/base | Use fresh catalyst, ensure adequate temperature, screen solvents and bases |
| Formation of Benzoic Acid | Hydrodehalogenation (protic impurities, non-optimal conditions) | Use anhydrous reagents/solvents, run under inert atmosphere, optimize ligand |
| Formation of Homocoupling Products | High temperature, high catalyst loading | Reduce reaction temperature, use lower catalyst concentration |
| Dark, Tarry Product | Decomposition at high temperatures | Lower reaction temperature, monitor reaction progress closely |
| Low Recrystallization Recovery | Too much solvent, rapid cooling | Use minimum amount of hot solvent, cool slowly |
This technical support guide provides a foundation for understanding and troubleshooting the synthesis of this compound. By understanding the underlying chemistry and the critical parameters that influence both the desired reaction and potential side reactions, researchers can optimize their synthetic protocols to achieve high yields of pure product.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Org. Process Res. Dev.2024, 28 (2), 733–741.
- The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019, 58, 17118-17129.
-
β-hydride elimination in palladium-catalyzed reactions. ResearchGate. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. J. Am. Chem. Soc.2015, 137 (20), 6484–6487.
- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. J. Am. Chem. Soc.2017, 139 (47), 17191–17202.
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Can. J. Chem.1980, 58 (17), 1899-1903.
-
Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. [Link]
-
Chem 267. Recrystallization. University of Massachusetts Amherst. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
The mechanism of the modified Ullmann reaction. University of Groningen. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
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- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Ullmann Reaction [organic-chemistry.org]
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Troubleshooting low solubility of 4-(Phenylamino)benzoic acid in reaction mixtures
Technical Support Center: 4-(Phenylamino)benzoic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during synthesis and formulation. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my this compound not dissolving in my reaction solvent?
Answer:
The low solubility of this compound (also known as 4-anilinobenzoic acid) stems from its molecular structure. The molecule possesses both a nonpolar, hydrophobic biphenyl-like core and a polar, hydrophilic carboxylic acid group capable of strong intermolecular hydrogen bonding.[1][2] In its solid state, the molecules arrange in a crystal lattice stabilized by these hydrogen bonds, making it difficult for many solvents to break them apart.
Its solubility is a delicate balance between these opposing characteristics:
-
In Nonpolar Solvents (e.g., Toluene, Hexane): The large aromatic structure provides some affinity, but the highly polar carboxylic acid group limits solubility.
-
In Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are often the most effective solvents. They can disrupt the hydrogen bonds of the carboxylic acid groups and interact favorably with the aromatic rings.[3][4]
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both hydrogen bond with the carboxylic acid and solvate the aromatic portion, but solubility can still be moderate.[5][6]
-
In Water: Solubility is very low. While the carboxylic acid can interact with water, the large, nonpolar phenylamine moiety is highly hydrophobic.[1]
If you are observing poor solubility, it is likely that the chosen solvent does not adequately address both the polar and nonpolar nature of the molecule.
Question 2: What are the best initial solvents to try for dissolving this compound?
Answer:
For initial trials, begin with polar aprotic solvents, as they are generally most effective at dissolving compounds with this bifunctional nature.
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | DMF, DMSO, NMP, THF | Best starting point. These solvents effectively solvate both the carboxylate group and the aromatic rings.[3][4] Caution: High boiling points of DMF, DMSO, and NMP can complicate product isolation. THF is a good, lower-boiling alternative. |
| Polar Protic | Ethanol, Methanol, IPA | Good second choice. Can form hydrogen bonds with the carboxylic acid.[5] Solubility is often enhanced by heating. |
| Chlorinated | Dichloromethane (DCM) | Use with caution. Solubility is limited. Often used in suspensions or slurries for reactions like acyl chloride formation with thionyl chloride. |
| Ethers & Esters | Dioxane, Ethyl Acetate | Variable success. Can be effective, especially when heated. Dioxane is a good solvent for many organic reactions. |
A systematic approach is recommended. See the protocol below for conducting a solubility screen.
Question 3: Can I improve solubility by changing the pH? How do I do this without interfering with my reaction?
Answer:
Yes, pH modification is a powerful technique. The carboxylic acid group on this compound has an estimated pKa around 4.2 (similar to benzoic acid).[7] By adding a base, you can deprotonate the carboxylic acid to form its corresponding carboxylate salt. This ionic salt is significantly more polar and, therefore, much more soluble in polar solvents, including water.
The Underlying Chemistry:
Caption: pH-dependent equilibrium of this compound.
How to Implement In-Situ Salt Formation:
This technique, known as in-situ salt formation, involves adding a base directly to the reaction mixture to dissolve the acid as its salt.[8]
-
Choose a Non-Nucleophilic Base: Select a base that will not compete with your desired reaction.
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA). These are good for strictly anhydrous organic systems.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃). These are excellent choices for many coupling and substitution reactions.[3]
-
-
Stoichiometry: Add at least one equivalent of the base relative to the this compound.
-
Order of Addition: Add the solvent, this compound, and the base. Stir until the solid dissolves completely before adding other reagents.
Critical Consideration: This method is only suitable if your reaction is compatible with basic conditions and the presence of a salt byproduct. For example, it works well for nucleophilic aromatic substitutions or palladium-catalyzed cross-coupling reactions but would be inappropriate for acid-catalyzed esterifications.
Question 4: My starting material dissolves with heat but crashes out upon adding the next reagent. What is happening and how can I fix it?
Answer:
This common issue, known as temperature-dependent precipitation, occurs when you create a supersaturated solution. The solubility of this compound is significantly higher at elevated temperatures. When you add the next reagent at room temperature or if the subsequent reaction step is not exothermic, the overall temperature of the mixture drops, causing the solubility to decrease and the compound to precipitate out of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation during a reaction.
Solutions:
-
Maintain Temperature: The simplest solution is to add the subsequent reagents while the reaction mixture is still hot, ensuring the compound remains dissolved. If adding a solution, pre-warm it before addition.
-
Use a Co-solvent: Adding a small amount of a stronger solvent (a "co-solvent") can permanently increase the solubility of the mixture at room temperature.[9][10] For example, if your primary solvent is toluene, adding 5-10% (v/v) of DMF or NMP can keep the material in solution even after cooling.[11]
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, the low solubility in the organic phase can be a major hurdle. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can form a lipophilic ion pair with the deprotonated carboxylate, shuttling it into the organic phase to react.[12][13][14] This is highly effective for reactions between water-soluble salts and organic-soluble substrates.[4]
Key Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol allows you to efficiently determine the best solvent or co-solvent system for your reaction.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., THF, DMF, Acetonitrile, Toluene, Ethyl Acetate, Ethanol)
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Balance
Procedure:
-
Preparation: Weigh 10 mg of this compound into each labeled vial.
-
Solvent Addition: Add 0.2 mL of the first solvent to the corresponding vial. This corresponds to a concentration of 50 mg/mL.
-
Agitation: Cap the vial and vortex for 30 seconds. Then, place it on the stir plate and stir vigorously for 10 minutes at room temperature.
-
Observation: Visually inspect the vial.
-
Completely Dissolved: The solvent is suitable at ≥50 mg/mL. Proceed to a higher concentration if needed.
-
Partially Dissolved/Suspension: The solubility is <50 mg/mL.
-
-
Incremental Addition: If the solid is not fully dissolved, add another 0.2 mL of solvent (total volume 0.4 mL, concentration 25 mg/mL). Repeat step 3.
-
Heating: If the compound is still not soluble at a desired concentration, gently heat the vial (e.g., to 50 °C) and observe if dissolution occurs. Note whether it remains dissolved upon cooling to room temperature.
-
Data Logging: Record your observations in a table to compare the solvents.
| Solvent | Solubility (mg/mL) at RT | Observations with Heating |
| DMF | >50 | - |
| Toluene | <10 | Dissolves at 60°C, ppts on cooling |
| Ethanol | ~20 | Increased solubility |
| etc... |
References
- Grokipedia. Phase-transfer catalyst.
-
PubChem. This compound. Available from: [Link]
-
Taylor & Francis. Phase-transfer catalyst – Knowledge and References. Available from: [Link]
-
Wikipedia. Phase-transfer catalyst. Available from: [Link]
-
Cambridge University Press & Assessment. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Available from: [Link]
- Books. Chapter 5: Organic Solvents: Environmentally Benign Solutions.
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]
-
ResearchGate. In situ Salt Formation During Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam-Copovidone Amorphous Solid Dispersion. Available from: [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]
- Grokipedia. Cosolvent.
-
American Chemical Society. Solvation Effects in Organic Chemistry. Available from: [Link]
-
Solubility of Things. Reactions of Carboxylic Acids and Derivatives. Available from: [Link]
-
ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. Available from: [Link]
-
PubChem. 4-(Benzoylamino)benzoic acid. Available from: [Link]
-
NIST. Benzoic acid, 2-(phenylamino)-. Available from: [Link]
-
MDPI. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available from: [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
-
YouTube. Increase Solubility of Sparingly Soluble Salts. Available from: [Link]
-
ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available from: [Link]
-
Scribd. Solubility of Benzoic Acid in Organic Solvents | PDF. Available from: [Link]
-
PubChem. N-Phenylanthranilic Acid. Available from: [Link]
-
OWL VITA. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Available from: [Link]
Sources
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- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
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- 9. Cosolvent - Wikipedia [en.wikipedia.org]
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- 12. grokipedia.com [grokipedia.com]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Synthesis of 4-(Phenylamino)benzoic acid
Welcome to the technical support center for the Buchwald-Hartwig synthesis of 4-(phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Foundational Understanding: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] In the synthesis of this compound, this reaction typically involves the coupling of a 4-halobenzoic acid (or its ester derivative) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
The catalytic cycle, a fundamental concept to grasp for effective troubleshooting, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[3][4] This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine product and regenerate the Pd(0) catalyst.[4][5] The efficiency of each step is highly dependent on the judicious selection of the reaction components.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this reaction?
For initial explorations, a catalyst loading of 1-2 mol % of a palladium precursor is a common starting point.[6] However, for process optimization and on a larger scale, the goal is often to reduce this to well below 1 mol %. Successful reactions have been reported with catalyst loadings as low as 0.1 mol % of Pd.[7]
Q2: How do I choose the right palladium precursor?
The most commonly used palladium precursors are Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[3] While Pd(II) sources like Pd(OAc)₂ are often effective, they require an in-situ reduction to the active Pd(0) species, which can sometimes lead to higher required catalyst loadings.[3] Pre-catalysts, which are air-stable and readily form the active catalytic species upon exposure to a base, are often a more efficient choice for routine optimization.[3][8]
Q3: Which ligand is best suited for the synthesis of a diarylamine like this compound?
The choice of ligand is critical for a successful Buchwald-Hartwig amination.[9][10] For the coupling of an aryl halide with an aniline, bulky, electron-rich phosphine ligands are generally preferred.[1] These ligands facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[4][11]
| Ligand Generation | Representative Ligands | Key Features & Applications |
| First Generation | P(o-tolyl)₃ | Effective for secondary amines, but less so for primary amines.[1] |
| Bidentate Ligands | BINAP, DPPF | Improved reliability for primary amines.[1] |
| Bulky, Monodentate Ligands | XPhos, RuPhos, BrettPhos | Highly active for a wide range of substrates, including challenging aryl chlorides.[1][10] Often allows for lower catalyst loadings. |
For the synthesis of this compound, starting with a bulky, monodentate ligand like XPhos or RuPhos is a robust choice.[12][13]
Q4: What is the role of the base, and which one should I use?
The base plays a crucial role in deprotonating the amine, which allows for the formation of the key palladium-amido intermediate.[14] The choice of base depends on the functional group tolerance of your substrates.
| Base | pKaH | Advantages | Disadvantages |
| NaOt-Bu | ~19 | High reaction rates, allows for low catalyst loadings.[6] | Incompatible with base-sensitive functional groups like esters.[6] |
| LHMDS | ~26 | Useful for substrates with protic functional groups.[6] | Air-sensitive solid.[6] |
| Cs₂CO₃ | ~10 | Good functional group tolerance.[3][6] | More expensive, can be difficult to stir on a large scale.[6] |
| K₃PO₄ | ~12.3 | Excellent functional group tolerance, economical.[6] | May require higher catalyst loadings and longer reaction times.[6] |
Given that the product contains a carboxylic acid, it is crucial to use the carboxylate salt of the starting material (e.g., potassium 4-bromobenzoate) or to protect the carboxylic acid as an ester. If using an ester, a weaker base like K₃PO₄ or Cs₂CO₃ is recommended to avoid saponification.
Q5: How does solvent choice impact the reaction?
The solvent influences the solubility of the reagents and the stability of the catalytic intermediates.[9][15] Anhydrous and degassed solvents are essential for reproducible results.[9] Common solvents for the Buchwald-Hartwig amination include toluene, dioxane, and THF.[6][16] The choice of solvent can affect the reaction rate and selectivity.[15][17]
Troubleshooting Guide
Issue 1: Low or No Conversion
A low or complete lack of conversion is a common issue that can stem from several factors.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: The palladium precursor may not have been effectively reduced to Pd(0), or the active catalyst may have decomposed.
-
Solution: Consider using a pre-catalyst for more reliable activation.[3][8] Ensure that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[6]
-
-
Inappropriate Ligand:
-
Diagnosis: The chosen ligand may not be suitable for the specific substrate combination.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[10] The optimal ligand can be highly substrate-dependent.
-
-
Incorrect Base:
-
Diagnosis: The base may be too weak to deprotonate the aniline effectively, or it may be insoluble in the reaction solvent.
-
Solution: If using a weak base like K₃PO₄, consider switching to a stronger, non-nucleophilic base like NaOt-Bu, provided your substrate is stable to these conditions.[6] Ensure the base is finely powdered and well-stirred to maximize its surface area.
-
-
Sub-optimal Temperature:
Issue 2: Formation of Side Products
The formation of unwanted side products can complicate purification and reduce the yield of the desired this compound.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation of the Aryl Halide:
-
Description: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Cause: This can be caused by β-hydride elimination from the palladium-amido intermediate, especially if the amine has α-hydrogens.[18]
-
Mitigation: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using a bulkier ligand can often favor the desired reductive elimination pathway.
-
-
Homocoupling of the Aryl Halide (Biaryl Formation):
-
Description: Two molecules of the aryl halide couple to form a biaryl species.
-
Cause: This can occur if the transmetalation step (in related cross-coupling reactions) or the reaction with the amine is slow.
-
Mitigation: Optimizing the reaction temperature and ensuring an efficient catalyst system can minimize this side reaction.
-
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the synthesis of this compound (as its ester). It is intended to be a foundation for further optimization of catalyst loading.
Materials:
-
Methyl 4-bromobenzoate
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous, degassed toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol %), XPhos (0.012 mmol, 1.2 mol %), and K₃PO₄ (1.5 mmol).
-
Add methyl 4-bromobenzoate (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Catalytic Cycle
Caption: The Buchwald-Hartwig Catalytic Cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
ResearchGate. (n.d.). Synthetic protocols toward the construction of N, N‐diarylamines. [Link]
-
ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. [Link]
-
Fitzner, M., et al. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. RSC Education. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Green Chemistry (RSC Publishing). (2025, January 28). Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
PMC - NIH. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Reddit. (2021, June 1). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe?[Link]
-
PMC - NIH. (2020, August 21). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
YouTube. (2025, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
ACS Publications. (n.d.). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. [Link]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Wordpress. (2025, December 16). Use of base metals in Buchwald-Hartwig coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wiley Online Library. (n.d.). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
PMC - NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Strategies for Crude 4-(Phenylamino)benzoic Acid
Welcome to the technical support center for the purification of crude 4-(Phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable synthetic intermediate. Here, we move beyond generic protocols to offer a deeper understanding of the principles behind each purification strategy, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the Ullmann condensation.[1][2] Potential impurities from this process can include:
-
Unreacted Starting Materials: Residual aniline and 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-chlorobenzoic acid).
-
Homocoupling By-products: Formation of biphenyl derivatives from the coupling of two aryl halides.
-
Copper Catalyst Residues: The copper catalyst used in the Ullmann reaction can contaminate the final product.
-
Solvent Residues: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used and can be difficult to remove completely.[1]
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₃H₁₁NO₂ | Provides the basis for molecular weight calculation.[3] |
| Molecular Weight | 213.23 g/mol | Essential for stoichiometric calculations.[3] |
| Appearance | White to off-white or beige powder | Discoloration can indicate the presence of impurities. |
| Melting Point | ~228 °C | A sharp melting point close to the literature value is a good indicator of purity.[3] |
| Solubility | Sparingly soluble in alcohols, and insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMAc).[4] | Critical for selecting an appropriate recrystallization solvent. |
| Acidity/Basicity | Contains both a carboxylic acid group (acidic) and a secondary amine group (weakly basic). | This dual functionality is the basis for purification by acid-base extraction. |
Q3: Which purification technique is most suitable for my crude this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is an excellent choice for removing small amounts of impurities when a suitable solvent is identified.
-
Acid-Base Extraction is highly effective for separating acidic or basic impurities from your amphoteric product.
-
Column Chromatography is a powerful technique for separating compounds with similar polarities, especially when other methods fail to yield a pure product.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
Common Issues and Solutions
Q4: I'm having trouble finding a suitable solvent for recrystallization. What should I do?
A4: Solvent selection is a critical first step. For this compound, a good starting point is a mixed solvent system, such as an ethanol/water mixture.[4]
Protocol for Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of the solvent being tested and observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
Heat the mixture and observe. The compound should dissolve completely.
-
Allow the solution to cool slowly. The formation of crystals indicates a potentially suitable solvent.
Solvent Selection Table (General Guidance for Aromatic Carboxylic Acids):
| Solvent | Polarity | Suitability | Rationale |
| Water | High | Poor (alone), Good (in mixture) | This compound is poorly soluble in water at room temperature but solubility increases with heat. Often used in combination with a more soluble solvent like ethanol.[5][6] |
| Ethanol | Medium | Good (in mixture) | The compound is soluble in ethanol. Adding water as an anti-solvent can induce crystallization.[7] |
| Acetone | Medium | Potential | Use with caution due to its low boiling point. |
| Ethyl Acetate | Medium | Potential | Can be effective, often used with a non-polar anti-solvent like hexanes. |
| Toluene | Low | Potential | Good for less polar impurities. |
| Hexane | Low | Poor (as primary solvent), Good (as anti-solvent) | The compound is likely insoluble in hexane. |
Q5: My compound "oils out" instead of crystallizing. How can I fix this?
A5: "Oiling out" occurs when the compound comes out of solution above its melting point or when impurities inhibit crystal lattice formation.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling.[8]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until a clear solution is formed, then cool slowly.[9]
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.[5]
-
Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Q6: The recovery of my purified product is very low. What are the common causes?
A6: Low recovery is a frequent issue in recrystallization.
Potential Causes and Solutions:
-
Using Too Much Solvent: Dissolve the crude product in the minimum amount of hot solvent. Excess solvent will keep more of your product dissolved at low temperatures.[5]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, preheat the funnel and filter paper with hot solvent.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[5]
Workflow for Recrystallization
Caption: Recrystallization Workflow.
Troubleshooting Guide: Acid-Base Extraction
This technique leverages the amphoteric nature of this compound, which possesses both an acidic carboxylic acid group and a weakly basic secondary amine group. By adjusting the pH of the aqueous phase, the solubility of the compound and its impurities can be selectively manipulated.
Common Issues and Solutions
Q7: I'm not sure which base to use for the extraction. What are my options?
A7: The choice of base is critical for selectively deprotonating the carboxylic acid without significantly affecting other functional groups.
-
Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally the preferred choice. It is strong enough to deprotonate the carboxylic acid to form the water-soluble sodium salt but is typically not strong enough to deprotonate phenolic impurities or react with neutral impurities.
-
Sodium Hydroxide (NaOH): A strong base that will readily deprotonate the carboxylic acid. However, it may also react with other functional groups or cause unwanted side reactions.
Q8: An emulsion has formed between the organic and aqueous layers. How do I break it?
A8: Emulsions are a common problem in extractions, especially when solutions are shaken too vigorously.
Methods to Break Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for a period.
-
Gentle Swirling: Gently swirl the contents of the funnel.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can be effective.
Q9: After acidification, my product is not precipitating out of the aqueous layer. What went wrong?
A9: Failure to precipitate after acidification can be due to several factors.
Troubleshooting Steps:
-
Incomplete Acidification: Ensure the aqueous layer is sufficiently acidic. Check the pH with litmus paper or a pH meter. Add more acid if necessary.
-
Product is Still Soluble: If the volume of the aqueous layer is very large, the concentration of your product may be below its solubility limit. You may need to extract the product back into an organic solvent after acidification.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask or adding a seed crystal to induce precipitation.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.
Common Issues and Solutions
Q10: My compound is streaking on the TLC plate and the column. How can I get sharp bands?
A10: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the silica.
Solutions:
-
Add Acetic Acid to the Eluent: Add a small amount (0.5-1%) of acetic acid to your mobile phase. This keeps the carboxylic acid protonated, leading to more defined spots and bands.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Q11: I'm having difficulty separating my product from a close-running impurity. How can I improve the separation?
A11: Improving resolution in column chromatography often requires careful optimization of the mobile phase.
Optimization Strategies:
-
Adjust Solvent Polarity: The ideal mobile phase should give your product an Rf value of 0.2-0.4 on a TLC plate.[10] Systematically vary the ratio of your polar and non-polar solvents to achieve this.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to separate compounds with similar Rf values.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. A general rule of thumb is to load 1-5% of the crude material by weight relative to the stationary phase.[10]
Q12: My product seems to be decomposing on the column. What can I do?
A12: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Preventative Measures:
-
Deactivate the Silica Gel: Treat the silica gel with a base like triethylamine before packing the column to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Neutral alumina or amine-functionalized silica can be less harsh on acid-sensitive compounds.[10]
Workflow for Column Chromatography
Caption: Column Chromatography Workflow.
References
- Benchchem. (2025). In-Depth Technical Guide: Solubility of 4-(Diphenylamino)benzeneboronic Acid in Organic Solvents. Benchchem.
- Recrystalliz
- The Recrystalliz
- Google Patents. (n.d.).
- Lab Report Recrystallization September 27, 2016. (2016, September 27). FAMU.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid. Benchchem.
- PubChem. (n.d.). This compound.
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
- Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. (n.d.).
- The Chemistry of Anthranilic Acid | Request PDF. (2025, August 10).
- Alfa Chemistry. (n.d.).
- Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. (n.d.).
- Benchchem. (2025). Navigating the Purification of 4-Phenanthrenamine: A Technical Troubleshooting Guide. Benchchem.
- SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (n.d.).
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. (n.d.). Der Pharma Chemica.
- Benzoic acid, 4-(phenylazo)-. (n.d.). NIST WebBook.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013, August 30).
- The Royal Society of Chemistry. (n.d.).
- Biosynth. (n.d.). This compound | 17040-20-9 | SAA04020.
- (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH.
- Purifying anthranilic acid. (2017, February 6). Sciencemadness Discussion Board.
- Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo. (n.d.). Worldwidejournals.com.
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022, June 2). UniTo.
- Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as catalyst and the programmed growth of 2D covalent organ. (n.d.). The Royal Society of Chemistry.
- MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Video]. YouTube.
Sources
- 1. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H11NO2 | CID 292331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. famu.edu [famu.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 4-(Phenylamino)benzoic acid during storage
Welcome to the dedicated technical support guide for 4-(Phenylamino)benzoic acid (CAS 17040-20-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to prevent degradation during storage and handling.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
To maximize shelf-life, the solid compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric oxygen.[2][3] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.[4]
Q2: What are the first visible signs of degradation?
The primary visual indicator of degradation is a change in color. Pure this compound is typically a light-colored or off-white solid. The appearance of yellow, brown, or greenish tints suggests the formation of oxidized impurities.[5][6] This is common with aromatic amines, which can form colored quinone-like structures upon oxidation.
Q3: How do light, air (oxygen), and moisture impact the stability of the compound?
-
Light: The compound is light-sensitive.[7][8] Exposure to UV or ambient light can provide the energy to initiate photo-oxidative processes or other photochemical reactions, leading to the formation of colored degradants. Storing in amber or opaque containers is mandatory.[4]
-
Air (Oxygen): The phenylamino moiety is susceptible to oxidation.[4] Oxygen from the air can react with the compound, especially in the presence of trace metal catalysts or light, leading to complex degradation pathways.
-
Moisture: The compound should be kept dry.[7] Moisture can facilitate hydrolytic degradation and may also accelerate oxidative processes by solvating reactive species.
Q4: Can I store this compound in solution? What are the best practices?
Storing in solution is not recommended for long periods. If you must prepare stock solutions, follow these guidelines:
-
Use a high-purity, dry (anhydrous) solvent such as DMSO or DMF.
-
Prepare the solution fresh for each experiment if possible.
-
For short-term storage (1-2 days), store at 2-8°C in a tightly capped vial, protected from light.
-
For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Be aware that aromatic amino acids can still degrade during freeze-thaw cycles.[5][9]
Troubleshooting Guide: Degradation Issues
If you suspect your sample of this compound has degraded, use this guide to identify the cause and find a solution.
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and addressing potential degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
Problem/Cause/Solution Table
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Color Change (e.g., to yellow/brown) | Oxidation due to prolonged exposure to air (oxygen). Photodegradation from exposure to light. | Discard the affected lot. Procure a new batch and strictly adhere to storage in a dark, cool, and inert environment. |
| Poor Solubility / Clumping | Absorption of atmospheric moisture. | Dry the material under vacuum if appropriate, but it is safer to use a fresh, properly stored lot. Ensure containers are sealed tightly. |
| Appearance of New Peaks in HPLC/LC-MS | Chemical degradation (oxidation, decarboxylation). | Identify the degradation pathway if possible. Discard the material. Review handling and storage procedures to prevent recurrence.[10] |
| Reduced Potency / Inconsistent Assay Results | Significant degradation of the parent compound, reducing its effective concentration. | Quantify the purity of the current stock using a validated analytical method.[11] If purity is compromised, replace the stock. |
Understanding Degradation Mechanisms
This compound can degrade via several pathways. Understanding these mechanisms is key to preventing them.
-
Oxidation: The secondary amine (-NH-) bridge is an electron-rich site and is highly susceptible to oxidation. This can lead to the formation of N-oxides or, more commonly, colored radical intermediates that can polymerize or form complex quinone-imine type structures. This is often the primary cause of discoloration.[4]
-
Decarboxylation: Like other substituted benzoic acids, this compound can lose its carboxylic acid group as CO₂ under certain conditions, particularly at elevated temperatures or in acidic solutions.[12] This would result in the formation of diphenylamine, a significant impurity that would alter the compound's chemical properties.
-
Photodegradation: Aromatic amines and benzoic acid derivatives can absorb UV light. This energy can trigger cleavage of the C-N bond or initiate radical-based oxidation reactions, leading to a complex mixture of degradants.[7]
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol ensures the maximum possible shelf-life for the solid material.
Materials:
-
High-purity this compound
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Nitrogen or Argon)
-
Parafilm or other sealing film
-
Refrigerator or cold room (2-8°C)
Procedure:
-
Aliquot: Upon receipt, if the quantity is large, divide the compound into smaller, experiment-sized aliquots in separate amber vials. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: Place the vial in a glove box or use a gentle stream of nitrogen or argon to flush the air out of the vial for 30-60 seconds.
-
Seal Tightly: Immediately and tightly screw on the cap.
-
Wrap: Wrap the cap-vial interface with Parafilm to create an additional barrier against moisture and air ingress.
-
Label: Clearly label the vial with the compound name, date of receipt/aliquoting, and storage conditions.
-
Store: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.
Protocol 2: Stability Assessment using RP-HPLC
This protocol provides a general method to assess the purity of your compound and check for degradation products. A full stability-indicating method validation is a more rigorous process.[10][13]
Instrumentation & Columns:
-
System: Standard HPLC with a UV detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents & Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
Sample Diluent: 50:50 mixture of Solvent A and Solvent B.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a small amount of a trusted reference standard of this compound in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your stored sample in the same manner and at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm or 280 nm[11]
-
Gradient: Start with a 10-minute hold at 30% B, then ramp to 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject the standard to determine its retention time and peak area.
-
Inject the sample to be tested.
-
Compare the chromatograms. Look for:
-
A decrease in the area of the main peak compared to the standard.
-
The appearance of new peaks, especially earlier-eluting (more polar, often oxidized) or later-eluting peaks.
-
-
Calculate the purity of your sample by area percent (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100). A significant drop in purity or the presence of impurity peaks >0.1% indicates degradation.
-
References
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Available at: [Link]
-
How to prepare and store Amino acid stock solution? ResearchGate. Available at: [Link]
-
How long can one store amino acids at room temperature? Quora. Available at: [Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Available at: [Link]
-
This compound PubChem CID 292331. PubChem. Available at: [Link]
-
Separation and Refining of Amino acids. DIAION. Available at: [Link]
-
Chemical Compatibility Guidelines. UCSD Blink. Available at: [Link]
-
SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Annals of the University Dunarea de Jos of Galati: Fascicle VI – Food Technology. Available at: [Link]
-
Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Available at: [Link]
-
Possible routes for benzoic acid trafficking out of peroxisomes. ResearchGate. Available at: [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
-
Benzoic acid,4-(phenylamino)-;17040-20-9. Axsyn. Available at: [Link]
-
4-(Benzoylamino)benzoic acid PubChem CID 252597. PubChem. Available at: [Link]
-
Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions. Available at: [Link]
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... ResearchGate. Available at: [Link]
-
Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PubMed. Available at: [Link]
-
Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. Available at: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis Health and Toxicology. Available at: [Link]
-
Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology. Available at: [Link]
-
New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. The Three-Mode Company. Available at: [Link]
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- 13. ajpaonline.com [ajpaonline.com]
Addressing poor peak shape in HPLC analysis of 4-(Phenylamino)benzoic acid
Welcome to the technical support guide for the HPLC analysis of 4-(Phenylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during chromatographic analysis. As a compound possessing both an acidic carboxylic acid moiety and a weakly basic secondary amine, this compound presents unique challenges that require careful method optimization.
This guide provides in-depth, cause-and-effect explanations and validated protocols to empower you to diagnose and solve chromatographic problems efficiently.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape compromises the accuracy and reproducibility of quantification and can obscure the presence of closely eluting impurities.[1] The most common peak shape distortions are tailing, fronting, and splitting. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is the most prevalent issue encountered with amine-containing acidic compounds like this compound.[2][3] It is typically characterized by an asymmetry factor (As) greater than 1.2.[2]
Primary Cause: Secondary Silanol Interactions
The primary cause of peak tailing in reversed-phase HPLC is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5] this compound's secondary amine group is basic and can become protonated (positively charged). At mobile phase pH values above 3-4, residual silanol groups become deprotonated (negatively charged), creating strong ionic interaction sites that lead to a secondary retention mechanism, causing peak tailing.[1][2][3]
1. Mobile Phase pH Adjustment (Ion Suppression)
The most effective strategy to mitigate silanol interactions is to control the mobile phase pH.[6][7] By lowering the pH, the ionization of the surface silanol groups is suppressed, minimizing their ability to interact with the protonated amine group of the analyte.[2][4]
Experimental Protocol: pH Optimization
-
Initial Condition: Start with your current mobile phase.
-
Acidification: Prepare a new aqueous mobile phase containing an acidic modifier. A common starting point is 0.1% (v/v) trifluoroacetic acid (TFA) or 0.1% (v/v) formic acid.
-
pH Measurement: Always measure the pH of the aqueous component of the mobile phase before mixing it with the organic modifier for accurate and reproducible results.[10]
-
Equilibration: Equilibrate the column with the new, lower-pH mobile phase for at least 10-15 column volumes before injecting your sample.
-
Analysis: Inject the this compound standard and observe the peak shape. The tailing should be significantly reduced.
Table 1: Effect of Mobile Phase pH on Analyte and Silanol Ionization
| Mobile Phase pH | State of Carboxylic Acid (-COOH) | State of Phenylamino (-NH-) | State of Surface Silanols (Si-OH) | Expected Impact on Peak Shape |
| pH < 2.5 | Fully Protonated (Neutral) | Fully Protonated (Positive Charge) | Fully Protonated (Neutral) | Optimal: Minimal tailing.[2][4] |
| pH 3 - 5 | Partially to Fully Deprotonated | Fully Protonated (Positive Charge) | Partially Deprotonated (Negative Charge) | Problematic: Significant risk of tailing due to silanol interaction.[3] |
| pH > 7 | Fully Deprotonated (Negative Charge) | Neutral | Fully Deprotonated (Negative Charge) | Poor: Potential for peak tailing and low retention on C18 columns. |
2. Use of High-Purity, End-Capped Columns
Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and are "end-capped" to reduce the number of accessible silanol groups.[1][11] End-capping involves reacting the residual silanols with a small silylating agent to make them inert.[2]
-
Recommendation: If you are using an older, "Type-A" silica column, switching to a modern, high-purity, end-capped "Type-B" silica or a hybrid silica column is highly recommended.[4][5] Columns with embedded polar groups can also shield silanol activity and improve peak shape for basic compounds.[1][12]
3. Addition of a Sacrificial Base
An older but still effective technique is to add a small, basic compound, like triethylamine (TEA), to the mobile phase at a concentration of around 20-50 mM.[5][13] The TEA is a "sacrificial base" that preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.[4][13] This is typically done in conjunction with pH control.
Secondary Cause: Metal Chelation
Trace metal ions (e.g., iron, aluminum) can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system (frits, tubing).[4][14] this compound, with its carboxylic acid and amino groups, can act as a chelating agent, binding to these metal ions. This interaction introduces another retention mechanism that results in peak tailing.[4][15][16]
1. Use of Metal-Deactivated Columns
Several manufacturers offer columns specifically designed and treated to minimize metal-analyte interactions. These columns are often labeled as "metal-deactivated" or feature hybrid surface technology.[16]
2. System Passivation with a Chelating Agent
If metal contamination from the HPLC system is suspected, the system can be passivated.
Experimental Protocol: System Passivation
Caution: Always remove the HPLC column before performing this procedure.[17]
-
Prepare Passivation Solution: Prepare a mobile phase containing a low concentration of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA). A typical concentration is 5-10 µM (micromolar) EDTA in both your aqueous (A) and organic (B) solvents.[17]
-
System Flush: Flush the entire HPLC system (pump, injector, tubing) with the EDTA-containing mobile phase for 30-60 minutes.
-
Rinse: Flush the system thoroughly with a fresh mobile phase without EDTA to remove the chelating agent.
-
Re-equilibration: Re-install the column and equilibrate with your analytical mobile phase before analysis.
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a different set of problems.
Causes and Solutions
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing molecules to move down the column faster than they should, resulting in a fronting peak.[5][18]
-
Solution: Reduce the injection volume or dilute the sample. A 10-fold dilution is a good starting point for diagnosis.[18]
-
-
Poor Sample Solubility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% Acetonitrile, mobile phase is 30% Acetonitrile), it can cause peak distortion, often fronting.[19][20]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[20] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
-
Column Collapse/Void: A physical void at the head of the column can cause uneven flow paths, leading to peak shape distortion, including fronting or splitting.[4][20] This can be caused by operating at a pH too high for the silica packing (pH > 8), causing dissolution.[20]
-
Solution: Replace the column. To diagnose if the column is the issue, substitute it with a new, validated column.[2]
-
Issue 3: Split or Shouldered Peaks
Split peaks suggest that the analyte is existing in two different states or interacting with the column in two distinct ways.
Causes and Solutions
-
Mobile Phase pH is Too Close to Analyte pKa: If the mobile phase pH is within ±1 unit of the analyte's pKa, the analyte will exist as a mixture of its ionized and non-ionized forms.[6][7] These two forms will have different retention times, leading to broadened, shouldered, or split peaks.[21][22]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of both the carboxylic acid and the amino group. For this compound, a low pH (e.g., pH 2.5-3) is ideal as it ensures the carboxylic acid is fully protonated (neutral) and the amine is consistently protonated (positive).[6]
-
-
Partially Blocked Column Frit: A blockage at the inlet frit of the column can create a non-uniform flow path, causing the sample band to split as it enters the column bed.[2][20]
-
Solution: Disconnect the column and reverse-flush it to waste (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.[2]
-
-
Co-eluting Impurity: What appears to be a shoulder or a small split peak could be an unresolved impurity.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape.
Caption: Logical workflow for troubleshooting poor HPLC peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing even with a C18 column?
Peak tailing with basic compounds on a standard C18 column is most often caused by interactions with acidic residual silanol groups on the silica surface.[3] The secondary amine in your analyte is basic enough to interact with these sites. The solution is to suppress the ionization of these silanols by lowering the mobile phase pH to below 3 with an additive like formic acid or TFA.[2] Alternatively, using a highly end-capped, high-purity silica column or a column with a different chemistry (e.g., polymer-based or hybrid) can minimize these interactions.[4][5]
Q2: I'm seeing a split peak. What is the first thing I should check?
The first and most likely chemical cause for a split peak with an ionizable compound is that your mobile phase pH is too close to the analyte's pKa.[7][21] This causes the compound to be present in both its ionized and neutral forms, which separate slightly. For this compound, you have two pKa values to consider. Ensure your mobile phase pH is at least 2 units below the carboxylic acid pKa (to keep it neutral) and well away from the pKa of the protonated amine. A pH of ~2.5-3 is a safe and robust region to start.[6]
Q3: What is the role of Trifluoroacetic Acid (TFA) and is it always necessary?
TFA is a strong acid commonly used as a mobile phase additive (typically 0.1%) to lower the pH to around 2.[23][24] At this low pH, it effectively protonates surface silanols, preventing interactions with basic analytes and thus improving peak shape.[8] TFA can also act as an ion-pairing agent, which can increase the retention of polar compounds.[23][24] However, TFA is known to cause significant ion suppression in mass spectrometry and can be difficult to remove from the system.[9][24] If MS detection is required, 0.1% formic acid is a more suitable alternative, though it may be slightly less effective at eliminating tailing on older columns.[11]
Q4: Can my HPLC system itself cause peak tailing?
Yes. System-related issues can contribute to peak distortion, particularly tailing and broadening. The most common cause is "extra-column volume," which refers to dead volume in the tubing, fittings, or injector.[1] Using tubing with a wide internal diameter or having poorly made connections can cause the sample band to spread before it reaches the column.[1][20] Additionally, metal ions leaching from system components can lead to tailing via chelation.[14]
Q5: How do I choose the best column for analyzing this compound?
For robust analysis, select a modern, high-purity, end-capped C18 or C8 column.[4] These columns have minimal silanol activity. For even better peak shape with challenging basic compounds, consider columns with alternative stationary phases, such as those with embedded polar groups, which help to shield the silica surface.[12] If metal chelation is a concern, columns with hybrid surface technology or those specifically marketed as "metal-deactivated" are excellent choices.[16]
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Laboratory Talk. (2010, May 24). YMC looks at use of TFA in HPLC applications. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Technology Networks. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Mastelf. (n.d.). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Obrezkov, O. N., Pchelkin, V. P., & Shpigun, O. A. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Talanta, 38(5), 467-476. Retrieved from [Link]
-
Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC Europe. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Shintyapina, A. B., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18138-18155. Retrieved from [Link]
-
Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]
-
LCGC International. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Retrieved from [Link]
-
MicroSolv. (2025, June 21). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. support.waters.com [support.waters.com]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up of 4-(Phenylamino)benzoic Acid Production
Welcome to the Technical Support Center for the scalable synthesis of 4-(Phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for transitioning this important synthesis from the laboratory bench to larger-scale production.
The production of this compound, a key intermediate in the synthesis of various pharmaceuticals and functional materials, is often accomplished via the Ullmann condensation.[1][2] While robust at the lab scale, scaling up this reaction presents a unique set of challenges that can impact yield, purity, and overall process efficiency.[3][4] This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the scale-up process.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
Issue 1: Reaction Stalls or Incomplete Conversion
Question: My large-scale Ullmann condensation for this compound is showing significantly lower conversion compared to my lab-scale experiments. What are the potential causes and how can I troubleshoot this?
Answer: Incomplete conversion at scale is a frequent challenge and can be attributed to several factors that are often exacerbated in larger reaction vessels.[3]
Potential Causes & Solutions:
-
Insufficient Mass and Heat Transfer:
-
Causality: In larger reactors, achieving uniform heating and efficient mixing is more difficult.[3] This can lead to localized "cold spots" where the reaction rate is significantly lower, or areas of poor mixing where reactants do not come into adequate contact with the catalyst.
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure the stirrer design and speed are sufficient to maintain a homogenous slurry of the reactants, base, and catalyst. Consider using baffles in the reactor to improve mixing efficiency.
-
Verify Temperature Distribution: Use multiple temperature probes to map the temperature profile within the reactor and ensure uniform heating.
-
Consider a Different Solvent: A higher-boiling point solvent might improve heat transfer and maintain a consistent reaction temperature.
-
-
-
Catalyst Deactivation:
-
Causality: Copper catalysts used in Ullmann reactions are susceptible to deactivation by oxygen or impurities.[5][6] This issue can be more pronounced at scale due to longer reaction times and a larger surface area for potential air exposure.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously de-gas all solvents and reactants. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Use Fresh, High-Purity Catalyst: Copper(I) salts can oxidize over time. Use a freshly opened container of high-purity copper catalyst.[7]
-
Ligand Addition: The use of ligands, such as 1,10-phenanthroline or specific amino acids, can stabilize the copper catalyst and accelerate the reaction, potentially allowing for lower reaction temperatures.[8][9]
-
-
-
Water Removal:
-
Causality: The Ullmann condensation can be sensitive to the presence of water, which can lead to side reactions like dehalogenation of the aryl halide starting material.[6]
-
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Ensure all starting materials and the solvent are thoroughly dried before use.
-
Azeotropic Removal: If using a suitable solvent like toluene, consider using a Dean-Stark trap to azeotropically remove any water generated during the reaction.
-
-
Issue 2: Poor Product Purity and Formation of Impurities
Question: The purity of my scaled-up batch of this compound is significantly lower than my lab-scale batches, with the presence of several unknown impurities. How can I identify and minimize these byproducts?
Answer: The formation of impurities is a common consequence of the harsh conditions often required for Ullmann condensations, and these issues can be magnified during scale-up.[9][10]
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Diphenylamine | Decarboxylation of the product at high temperatures. | Lower the reaction temperature. This may require screening for a more active catalyst/ligand system.[6] |
| Unreacted Starting Materials | Incomplete reaction due to factors mentioned in Issue 1. | Address mass/heat transfer, catalyst activity, and water removal as detailed above. |
| Homocoupling Products (e.g., Biphenyls) | Side reactions of the aryl halide starting material. | The use of appropriate ligands can improve selectivity for the desired cross-coupling reaction.[6] |
| Oxidation Products | Exposure to air at high temperatures. | Maintain a strict inert atmosphere throughout the reaction and workup.[10] |
Experimental Protocol for Impurity Profiling:
-
Sample Collection: Take representative samples from the crude reaction mixture and after each purification step.
-
Analytical Techniques: Utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the impurities.[11]
-
Characterization: If necessary, isolate the major impurities using preparative chromatography and characterize them using Nuclear Magnetic Resonance (NMR) spectroscopy.
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling with the isolation and purification of this compound at a larger scale. The filtration is slow, and recrystallization is not yielding a product of sufficient purity.
Answer: Isolation and purification challenges are common when moving from grams to kilograms.[12] The physical properties of the product and the increased volume of solvents can significantly impact these steps.
Troubleshooting Purification:
-
Slow Filtration:
-
Causality: The crystal morphology of the product may be fine needles or plates, which can clog filter media.
-
Solutions:
-
Optimize Crystallization: Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals.
-
Use a Filter Aid: Employ a filter aid such as Celite to improve filtration speed.
-
Alternative Equipment: For very large scales, consider using a centrifuge for solid-liquid separation.
-
-
-
Ineffective Recrystallization:
-
Causality: The chosen solvent system may not be optimal for removing specific impurities at higher concentrations.
-
Solutions:
-
Solvent Screening: Conduct a systematic screening of different solvent systems to find one with a better solubility profile for the product versus the impurities.
-
Acid-Base Extraction: Incorporate an acid-base extraction into the workup procedure. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid can be highly effective.[13]
-
Adsorbent Treatment: Treat a solution of the crude product with activated carbon to remove colored impurities before recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a large-scale Ullmann reaction for this compound?
A1: The optimal catalyst loading can vary depending on the specific reaction conditions and the purity of the starting materials. While lab-scale experiments might use higher catalyst loadings (e.g., 10-20 mol%), for large-scale production, it is economically and environmentally desirable to reduce this. A typical starting point for process optimization would be in the range of 1-5 mol% of a copper(I) salt, often in conjunction with a ligand to enhance catalytic activity.[8]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Safety is paramount in any scale-up process. Key considerations include:
-
Thermal Hazards: The Ullmann reaction can be exothermic. A thorough thermal hazard evaluation, such as Differential Scanning Calorimetry (DSC), should be conducted to understand the thermal profile of the reaction and ensure adequate cooling capacity.
-
Reagent Toxicity: Aniline is toxic and can be absorbed through the skin.[10] Handle it in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is run in a sealed reactor, there is a potential for pressure build-up. Ensure the reactor is equipped with a pressure relief system.
-
Waste Disposal: The reaction will generate waste containing copper and organic solvents. Ensure proper waste disposal procedures are in place in accordance with local regulations.
Q3: Can I use a different base than potassium carbonate?
A3: Yes, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[6] The choice of base can influence the reaction rate and selectivity. A base screening study is often beneficial during process optimization.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the scale-up of this compound synthesis.
General Scale-Up Process Flow
Caption: A generalized workflow for the scale-up of a chemical synthesis from laboratory to full-scale production.
References
-
Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. r/Chempros. Retrieved from [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(diphenylamino)benzoic acid (Haba, 1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Retrieved from [Link]
-
PubMed. (1993). Problems in scale-up of biotechnology production processes. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Retrieved from [Link]
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PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
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ResearchGate. (n.d.). Large‐Scale Synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
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Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). A REVIEW ON CHARACTERIZATION OF IMPURITIES. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]
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NIST. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
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PMC - NIH. (n.d.). Safety and efficacy of benzoic acid as a technological feed additive for weaned piglets and pigs for fattening. Retrieved from [Link]
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Purdue University. (2012, September 18). Scientists uncover last steps for benzoic acid creation in plants. Retrieved from [Link]
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Resolving issues with incomplete reactions in the synthesis of 4-(Phenylamino)benzoic acid
Welcome to the technical support center for the synthesis of 4-(Phenylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting for incomplete reactions and other common challenges encountered during its synthesis. We will explore the nuances of the primary synthetic routes—the Ullmann condensation and the Buchwald-Hartwig amination—to help you optimize your reaction outcomes.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a crucial building block in the development of pharmaceuticals and functional materials.[1] Its synthesis, which involves the formation of a key C-N bond between an aniline and a benzoic acid derivative, is most commonly achieved via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[2][3] While powerful, these cross-coupling reactions can be sensitive to a variety of parameters. Incomplete conversion, low yields, and side-product formation are common hurdles. This guide provides a systematic, cause-and-effect approach to diagnosing and resolving these issues.
Core Troubleshooting Guide: From Diagnosis to Solution
This section addresses the most frequent problems encountered during the synthesis. Each issue is presented in a question-and-answer format to directly tackle specific experimental observations.
Problem 1: Low or Non-Existent Product Yield
A low or negligible yield is the most common and frustrating issue. The root cause often lies in the catalytic system or the reaction environment.
Question: My reaction has stalled. TLC/LC-MS analysis shows primarily unreacted starting materials. What is the most likely culprit?
Answer: This issue almost always points to a failure in the catalytic cycle. Let's break down the potential causes based on your synthetic method.
For Ullmann Condensation (Copper-Catalyzed):
The active catalyst in an Ullmann reaction is the Cu(I) species.[4] Its inactivity is a primary reason for reaction failure.
-
Inactive Copper Source: The Cu(I) salts (e.g., CuI, CuBr) are susceptible to oxidation to the less active Cu(II) state, especially if they are old or have been improperly stored. Copper metal powder, often used in classical protocols, requires activation to remove the passivating oxide layer.[5]
-
Solution: Always use a fresh, high-purity Cu(I) salt from a recently opened bottle. If using copper powder, consider activating it immediately before use by stirring it in a 10% iodine/acetone solution or a dilute acid solution, followed by washing and drying under vacuum.[5]
-
-
Inadequate Temperature: Traditional Ullmann reactions are notorious for requiring high temperatures, often in excess of 150-210 °C, to proceed effectively, especially with less reactive aryl halides like chlorides.[6]
-
Solution: If your protocol allows, incrementally increase the reaction temperature. However, be mindful of potential substrate or product decomposition. Modern protocols using ligands can significantly lower the required temperature.[4]
-
-
Atmospheric Contamination: While some Ullmann protocols are robust, many are sensitive to oxygen, which can deactivate the catalyst.[5]
-
Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques and degas your solvent by sparging with an inert gas or through several freeze-pump-thaw cycles.[5]
-
For Buchwald-Hartwig Amination (Palladium-Catalyzed):
Buchwald-Hartwig reactions are highly dependent on the synergy between the palladium source and the phosphine ligand.
-
Poor Precatalyst Choice or Handling: The choice of palladium source is critical. While sources like Pd(OAc)₂ are common, they can be unreliable in forming the active Pd(0) species cleanly and efficiently.[7] Modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid and clean generation of the active catalyst.
-
Solution: Switch to a modern, air-stable precatalyst. If using a basic Pd salt, ensure it is from a reliable source.
-
-
Incorrect Ligand Selection: The ligand is not optional; it is the engine of the reaction. Its steric and electronic properties are crucial for facilitating oxidative addition and reductive elimination. The choice of ligand depends heavily on the specific substrates. Sterically hindered biaryl phosphine ligands are often required for coupling unactivated aryl chlorides.[3][7]
-
Suboptimal Base: The base's role is to deprotonate the amine, but a poorly chosen base can hinder the reaction. An overly weak base will not generate the nucleophilic amide in sufficient concentration. An inappropriate strong base might degrade the substrate or ligand. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.[4][10]
-
Solution: The pKa of the amine starting material should guide base selection. For simple anilines, NaOtBu is often effective. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require a higher reaction temperature.
-
Troubleshooting Low Yield: A Decision Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low reaction yield.
Caption: A decision tree for troubleshooting low-yield C-N coupling reactions.
Problem 2: Significant Side Product Formation
Question: My reaction yields some product, but I'm isolating a significant amount of a side product where the halogen on my benzoic acid derivative is replaced by hydrogen (dehalogenation). How do I suppress this?
Answer: Dehalogenation is a common side reaction, particularly in Ullmann condensations but also possible in Buchwald-Hartwig reactions.[5] It occurs when the aryl halide is reduced instead of undergoing the desired coupling.
-
Primary Cause: The source of the hydrogen atom is often trace amounts of protic impurities, such as water, in the solvent or reagents. The amine or solvent itself can also sometimes act as a hydrogen source under harsh conditions.[5]
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: This is the most critical step. Thoroughly dry all glassware. Use anhydrous grade solvents from a sealed bottle or dry them using appropriate methods (e.g., molecular sieves, distillation). Ensure your amine and base are as dry as possible.
-
Inert Atmosphere: As with low yield issues, running the reaction under a strictly inert atmosphere can minimize side reactions.[5]
-
Optimize Reaction Rate: Dehalogenation often competes with a slow primary coupling reaction. By optimizing the conditions to accelerate the C-N bond formation (e.g., using a more effective ligand, slightly higher temperature), you can kinetically favor the desired product over the side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which method should I choose: Ullmann or Buchwald-Hartwig?
A: The choice depends on your substrate, scale, and available resources. The table below provides a general comparison.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, CuBr, Cu(0)) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, Precatalysts) |
| Typical Temp. | High (100-220 °C) | Mild to High (RT - 120 °C) |
| Substrate Scope | Good; often requires activated aryl halides. | Excellent; couples chlorides, triflates, and complex heterocycles.[3] |
| Ligands | Often optional in classic methods; required for milder conditions (e.g., phenanthroline, amino acids).[4] | Almost always required (e.g., biaryl phosphines like XPhos, RuPhos; carbene ligands).[10] |
| Cost | Generally lower (copper is inexpensive). | Higher (palladium and specialized ligands are costly). |
| Recommendation | Good for large-scale synthesis with activated aryl halides where cost is a major factor. | The preferred method for complex, sensitive substrates, unactivated aryl halides, and broader functional group tolerance.[10] |
Q2: My reaction is complete, but I'm struggling to purify the this compound from the unreacted aniline. What is an effective purification strategy?
A: The acidic nature of the carboxylic acid group in your product is the key to an effective separation. An acid-base extraction is highly effective.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous base solution (e.g., 1M NaOH or NaHCO₃). The acidic product will be deprotonated to form its water-soluble carboxylate salt and move into the aqueous layer. The neutral unreacted aniline will remain in the organic layer.[11]
-
Separation: Separate the aqueous and organic layers. The organic layer contains the aniline impurity and can be discarded.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 6M HCl) until the pH is acidic (pH ~2-3).[11] The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove residual salts, and dry it thoroughly. For higher purity, this solid can be further purified by recrystallization from a suitable solvent like ethanol/water.[12]
Purification Workflow Diagram
Caption: Workflow for the purification of this compound via acid-base extraction.
Detailed Experimental Protocols
The following are representative protocols. Note: These are starting points and may require optimization for your specific substrates. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Ullmann Condensation (Ligand-Accelerated)
This protocol uses a ligand to enable milder reaction conditions compared to the classical approach.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF as the solvent, followed by aniline (1.2 eq) and 1,10-phenanthroline (0.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Purification: Transfer the filtrate to a separatory funnel and proceed with the acid-base extraction as described in the FAQ section.
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a modern palladium precatalyst for a reliable and efficient reaction.
-
Reagent Preparation: To a glovebox or an oven-dried Schlenk flask, add 4-chlorobenzoic acid (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the palladium precatalyst/ligand mixture (e.g., XPhos Pd G3, 0.02 eq).[9]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Inert Atmosphere: If not in a glovebox, seal the flask and ensure it is under a positive pressure of argon or nitrogen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Purification: Dilute with ethyl acetate and proceed with the acid-base extraction as described in the FAQ section.
References
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 13, 2026. [Link]
-
ResearchGate. A simple and efficient synthesis of 2-(N-phenylamino)benzoic acids. ResearchGate. Accessed January 13, 2026. [Link]
-
PubMed Central (PMC). Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. National Center for Biotechnology Information. Accessed January 13, 2026. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. Accessed January 13, 2026. [Link]
-
Reddit. Troubleshooting Ullmann Coupling. Reddit. Accessed January 13, 2026. [Link]
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Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Accessed January 13, 2026. [Link]
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PubChem. This compound. National Center for Biotechnology Information. Accessed January 13, 2026. [Link]
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Wikipedia. Ullmann condensation. Wikipedia. Accessed January 13, 2026. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein-Institut. Accessed January 13, 2026. [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. American Chemical Society. Accessed January 13, 2026. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Accessed January 13, 2026. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Accessed January 13, 2026. [Link]
- Google Patents. Purification of benzoic acid.
-
European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID. EPO. Accessed January 13, 2026. [Link]
- Google Patents. Process for the production and purification of benzoic acid.
-
Molecules. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. Accessed January 13, 2026. [Link]
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University of Malaya. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. University of Malaya. Accessed January 13, 2026. [Link]
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Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. Accessed January 13, 2026. [Link]
-
PubMed. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. National Center for Biotechnology Information. Accessed January 13, 2026. [Link]
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Slideshare. Ullmann reaction. Slideshare. Accessed January 13, 2026. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of Synthesized 4-(Phenylamino)benzoic acid by Melting Point Analysis
Abstract: In pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth, experience-driven comparison of pure versus impure synthesized 4-(Phenylamino)benzoic acid, using the classical yet powerful technique of melting point analysis. We will explore the theoretical underpinnings of melting point depression, detail a self-validating experimental protocol grounded in pharmacopeial standards, and provide a clear framework for data interpretation. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust, accessible, and reliable method for preliminary purity assessment.
Part 1: The Foundational Principle: Why Melting Point Reveals Purity
A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. The energy required to overcome the intermolecular forces holding this lattice together and transition into the liquid phase is specific and consistent. This transition occurs over a narrow, well-defined temperature range, known as the "sharp" melting point.[1]
The introduction of an impurity disrupts this crystalline order.[2][3] Impurity molecules, distributed within the crystal lattice, weaken the intermolecular forces. Consequently, less thermal energy is required to break down the structure. This phenomenon manifests in two distinct and measurable ways:
-
Melting Point Depression: The temperature at which the substance begins to melt is lower than that of the pure substance.[3]
-
Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range. Pure substances typically melt within a range of 0.5-2°C, whereas impure samples exhibit a much broader range.[1][3][4]
Therefore, by precisely measuring the melting range of a synthesized compound and comparing it to an authenticated reference standard, one can derive a qualitative and semi-quantitative assessment of its purity. A sharp melting range that matches the reference standard is a strong indicator of high purity.[5]
Part 2: Synthesis Context & Anticipating Potential Impurities
To intelligently analyze a compound for purity, one must understand its synthetic heritage. This compound is commonly synthesized via a C-N cross-coupling reaction. A prevalent and robust method is the Ullmann Condensation , which involves the copper-catalyzed reaction between an aryl halide and an amine.[6][7][8]
For our target molecule, a typical Ullmann synthesis would couple 4-chlorobenzoic acid with aniline in the presence of a copper catalyst and a base (e.g., potassium carbonate).
Reaction Scheme: 4-Chlorobenzoic Acid + Aniline ---(Cu Catalyst, Base, Heat)--> this compound
This synthetic route allows us to predict the most likely impurities in the final, unpurified product:
-
Unreacted Starting Materials:
-
Catalyst Residues: Traces of the copper catalyst or its salts.
-
Side-Products: Products from unintended side reactions, which can vary depending on reaction conditions.
The presence of any of these species will depress and broaden the melting range of the final product.
Part 3: Experimental Design: A Self-Validating Protocol
A trustworthy result is born from a meticulously controlled and validated process. The following protocol is designed to be self-validating by incorporating instrument calibration and confirmatory mixed-melting point analysis.
Instrument Qualification: The Imperative of Calibration
Before any sample measurement, the accuracy of the melting point apparatus's thermometer must be verified. This is achieved by measuring the melting points of certified reference standards with known, sharp melting points.[9][10] Any deviation between the observed and certified values must be used to create a correction curve or, if significant, may necessitate instrument servicing.[9]
Protocol for Instrument Calibration:
-
Select at least two USP-certified reference standards that bracket the expected melting point of the sample.
-
Prepare each standard in a capillary tube as described in section 3.3.
-
Measure the melting point of each standard using the same heating rate planned for the sample analysis (e.g., 1°C/minute as per USP <741>).[11][12]
-
Record the observed melting points and compare them to the certified values.
-
If deviations are observed, generate a calibration graph of observed temperature vs. certified temperature to correct subsequent measurements.
Table 1: Common Melting Point Reference Standards
| Reference Standard | Certified Melting Point (°C) |
| Vanillin | 81-83 °C |
| Acetanilide | 114-116 °C |
| Benzoic Acid | 121-123 °C |
| Urea | 133-135 °C |
| Caffeine | 235-238 °C |
(Note: Values are typical; always refer to the certificate of the specific reference standard lot being used.[9][13][14])
The Workflow for Purity Assessment
The following diagram outlines the logical flow of the entire validation process, ensuring that each step builds upon a validated foundation.
Caption: Workflow for Melting Point Purity Validation.
Detailed Experimental Protocol
This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) chapter <741>.[12][15]
1. Sample Preparation (The Dry, Fine, and Packed Rule):
-
Drying: Ensure the synthesized sample is completely dry. Residual solvent acts as an impurity, causing significant melting point depression. Dry the sample under vacuum until constant weight is achieved.
-
Pulverization: The sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube.[10] Grind the crystalline sample gently with a mortar and pestle.
-
Capillary Loading: Tightly pack the dry powder into a capillary tube (one end sealed) to a height of 2-3 mm.[5][16] This can be done by tapping the open end of the tube into the powder mound and then tapping the sealed end on a hard surface to compact the sample.
2. Melting Point Determination (The Fast then Slow Approach):
-
Rapid Determination (Optional but Recommended): To save time, first perform a quick determination by heating the sample at a rapid rate (e.g., 10-20°C per minute).[10][17] This provides an approximate melting range and informs the starting temperature for the precise measurement.
-
Accurate Determination:
-
Use a fresh, properly prepared sample. Never re-melt a sample, as thermal decomposition may have occurred.[17]
-
Set the melting point apparatus to a starting temperature approximately 20°C below the approximate melting point found in the rapid scan.
-
Once the temperature is within 10-15°C of the expected melting point, reduce the heating rate to 1-2°C per minute .[11][12][16] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate.[11]
-
Record the temperature at which the first drop of liquid appears (T1, onset of melting).
-
Record the temperature at which the last solid crystal disappears (T2, clear point).
-
The melting range is T1 - T2.
-
3. Confirmatory Analysis (The Mixed Melting Point Technique):
This is the ultimate arbiter for confirming identity.[4]
-
Prepare an intimate 1:1 mixture of your synthesized compound and an authentic, pure reference standard of this compound. Grind them together thoroughly to ensure homogeneity.
-
Determine the melting point of this mixture using the same accurate determination protocol.
-
Interpretation:
-
No Depression: If your synthesized compound is identical to the standard, the mixture's melting point will be sharp and undepressed, matching the range of the pure standard.
-
Depression & Broadening: If your compound is not the same as the standard (or is impure), the standard will act as an impurity, causing the mixture's melting point to be significantly depressed and broad.[4][17]
-
Part 4: Data Analysis and Comparative Interpretation
The power of this technique lies in comparison. The data gathered should be systematically compared against the benchmark provided by the authenticated reference standard.
Establishing the Purity Benchmark
The first step is to measure the melting point of a certified reference standard for this compound. For the purpose of this guide, we will use a hypothetical but chemically reasonable literature value of 215-217°C . Disclaimer: This value is for illustrative purposes. Researchers MUST determine the melting point of an authenticated reference standard on their calibrated instrument to establish the true benchmark for comparison.
Comparative Data Analysis
The following table illustrates the expected outcomes for samples of varying purity, based on a hypothetical pure melting point of 215-217°C.
Table 2: Comparison of Melting Point Data for Synthesized this compound
| Sample Description | Observed Melting Range (°C) | Melting Range Width (°C) | Interpretation |
| Pure Reference Standard | 215.5 - 217.0 | 1.5 | Benchmark. Sharp melting range indicates high purity. |
| Synthesized Sample A | 215.0 - 216.8 | 1.8 | High Purity. Melting range is sharp and closely matches the standard. |
| Synthesized Sample B | 208 - 214 | 6.0 | Impure. Significant depression and broadening of the melting range. |
| Sample B + Standard (1:1 Mix) | 207 - 213 | 6.0 | Confirms Impurity. The standard does not "rescue" the melting point, confirming the presence of impurities in Sample B. |
| Sample A + Standard (1:1 Mix) | 215.2 - 216.9 | 1.7 | Confirms Identity & Purity. No depression occurs, confirming Sample A is the correct, pure compound. |
Interpreting the Results
-
Synthesized Sample B: The wide and depressed melting range is an unambiguous indicator of significant impurity. The impurity could be unreacted starting materials (aniline or 4-chlorobenzoic acid), residual solvent, or side-products. Further purification (e.g., recrystallization) is required, after which the melting point analysis should be repeated.
Conclusion
Melting point analysis, when performed with proper calibration and a systematic, comparative approach, is an exceptionally powerful, efficient, and cost-effective tool in the arsenal of the research and development scientist. It provides a rapid and reliable first-pass assessment of both the identity and purity of a synthesized crystalline compound like this compound. By understanding the principles of melting point depression and adhering to a self-validating protocol that includes reference standards and the mixed melting point technique, researchers can generate trustworthy data that confidently guides the subsequent steps in the drug development process.
References
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Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
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University of Alberta. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]
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Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]
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Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]
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Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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USP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. (Note: Direct access requires subscription, content is widely summarized by equipment manufacturers). A representative summary is available at [Link]
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Organic Syntheses. (n.d.). Acridone. Coll. Vol. 2, p.15 (1943); Vol. 19, p.6 (1939). Retrieved from [Link]
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Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Aniline. Retrieved from [Link]
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Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH-PA Author Manuscript. Retrieved from [Link]
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Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(9), 3270-3273. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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University of Illinois. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]
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University of Toronto. (n.d.). Experiment 1: Melting Point Determination and Recrystallization. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Phenylamino)benzoic Acid Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-(Phenylamino)benzoic Acid Scaffold
The this compound scaffold, a diarylamine structure, represents a privileged core in medicinal chemistry. Its inherent structural features—two aromatic rings linked by a secondary amine—provide a versatile template for designing molecules that can interact with a diverse range of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their development as inhibitors of key enzymes implicated in cancer and inflammatory diseases, such as Aldo-Keto Reductase 1C3 (AKR1C3) and Src kinase. By understanding how subtle modifications to this core structure influence biological activity, researchers can more effectively design potent and selective therapeutic agents.
I. The Core Pharmacophore: Understanding the Fundamentals
The this compound molecule consists of three key components that can be systematically modified to probe and optimize biological activity: the benzoic acid ring (A-ring), the phenylamino ring (B-ring), and the secondary amine linker. The carboxylic acid group on the A-ring is a critical feature, often serving as a key interaction point with the target protein, typically through hydrogen bonding or salt bridge formation. The relative orientation of the two aromatic rings, dictated by the amine linker, creates a three-dimensional pharmacophore that can be tailored to fit specific binding pockets.
II. Structure-Activity Relationship Analysis: A Tale of Two Rings and a Linker
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the A-ring and B-ring.
A-Ring (Benzoic Acid Moiety) Modifications
The position of the carboxylic acid group is a critical determinant of selectivity. For instance, in the context of AKR1C3 inhibition, moving the carboxylic acid from the 4-position to the 3-position of the phenylamino ring can significantly enhance selectivity over other AKR1C isoforms[1]. This highlights the importance of the carboxylic acid's spatial orientation for optimal interaction with the target's active site.
Substituents on the A-ring can also modulate activity. For example, in a series of diphenylamine-based retinoids, the introduction of a methyl group at the meta-position to the carboxyl group converted an agonist into an antagonist[2]. This underscores the sensitivity of the target to steric and electronic changes on this ring.
B-Ring (Phenylamino Moiety) Modifications
The B-ring offers a broad canvas for chemical modification to enhance potency and selectivity. The electronic properties of substituents on this ring play a crucial role. For inhibitors of the epidermal growth factor receptor (EGFR) kinase, electron-withdrawing groups at the 3-position of the phenylamino ring were found to be more potent[3]. Specifically, a bromine substituent at this position resulted in the most potent compound in the series[3].
In the context of Src kinase inhibition, optimization of the anilino group at the C-4 position of a quinoline scaffold (structurally related to the 4-(phenylamino) moiety) with a 2,4-dichloro-5-methoxy substitution led to a significant increase in inhibitory activity[4]. Further modifications to this ring can also influence pharmacokinetic properties.
III. Comparative Analysis of Biological Activities
The this compound scaffold has been successfully employed to develop inhibitors for a range of targets. Below is a comparative summary of SAR trends for different biological activities.
As Anticancer Agents
The anticancer potential of these analogs often stems from their ability to inhibit key enzymes in cancer cell proliferation and survival pathways.
-
AKR1C3 Inhibition: 3-(Phenylamino)benzoic acids have shown nanomolar affinity and high selectivity for AKR1C3, an enzyme implicated in castrate-resistant prostate cancer[1]. The inhibitory potency of 4'-substituted 3-(phenylamino)benzoic acids correlates with the electronic effects of the substituents and the pKa of the carboxylic acid and secondary amine groups[1].
-
Src Kinase Inhibition: Analogs where the 4-(phenylamino) moiety is incorporated into a quinoline scaffold have demonstrated potent Src kinase inhibition[4]. Optimization of the anilino ring and other parts of the molecule led to a compound with an IC50 of 1.2 nM in an enzymatic assay and efficacy in tumor xenograft models[4].
As Anti-inflammatory Agents
The parent compound, this compound, is known to be a nonsteroidal anti-inflammatory drug (NSAID) that functions by blocking the production of prostaglandins[1][5]. This activity is a foundational property of this chemical class, and modifications can be made to enhance this effect or introduce other mechanisms of action.
Data Summary: A Comparative Table
| Scaffold/Analog Type | Target | Key SAR Findings | Potency (IC50) |
| 3-(Phenylamino)benzoic acids | AKR1C3 | 4'-substitution on the phenylamino ring is critical. Potency correlates with electronic effects of substituents. | Nanomolar range |
| 4-(Phenylamino)quinazolines | EGFR Kinase | 3-Bromo substitution on the phenylamino ring is optimal for activity. | 0.01 µM (for 3-Br analog) |
| 4-(Phenylamino)quinolinecarbonitriles | Src Kinase | 2,4-dichloro-5-methoxy substitution on the anilino ring enhances potency. | 1.2 nM (for optimized analog) |
| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | Steroid 5α-reductase type 2 | The phenylaminocarbonyl moiety is a key feature for activity. | 0.82 µM |
IV. Experimental Protocols: A Guide to Synthesis and Evaluation
The reliability of SAR studies hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of the this compound scaffold and for key biological assays.
Synthesis of the this compound Scaffold: Ullmann Condensation
The Ullmann condensation is a classical and reliable method for the synthesis of diarylamines, including the this compound core.
Workflow for Ullmann Condensation
Caption: General workflow for the Ullmann condensation synthesis of this compound analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 4-halobenzoic acid (1.0 eq), the desired aniline derivative (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper bronze (e.g., 0.1-0.2 eq).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water and stir.
-
Filtration and Acidification: Filter the mixture to remove the copper catalyst and other insoluble materials. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound analog.
Biological Evaluation: Key Assay Protocols
1. AKR1C3 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of AKR1C3.
Workflow for AKR1C3 Inhibition Assay
Caption: Workflow for a typical AKR1C3 enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare stock solutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, NADPH solution, AKR1C3 enzyme solution, and the test compound at various concentrations. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., S-tetralol).
-
Detection: Immediately monitor the decrease in absorbance at 340 nm (due to NADPH consumption) over time using a microplate reader.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
2. Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of inhibitor activity.
Workflow for Src Kinase Inhibition Assay (ADP-Glo™)
Caption: Workflow for the ADP-Glo™ Src kinase inhibition assay.[6]
Step-by-Step Protocol:
-
Kinase Reaction: In a white, opaque 384-well plate, set up the kinase reaction by adding the kinase buffer, Src kinase, substrate peptide, ATP, and the test compound at various concentrations. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
V. Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which the targets of this compound analogs are involved is crucial for rational drug design and for predicting the cellular consequences of their inhibition.
AKR1C3 Signaling Pathway
AKR1C3 plays a significant role in androgen biosynthesis and prostaglandin metabolism. Its inhibition can disrupt these pathways, which are often dysregulated in cancer.
Caption: Simplified AKR1C3 signaling pathways and the point of intervention for this compound analogs.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that acts as a central node in multiple signaling pathways controlling cell proliferation, survival, migration, and invasion.
Caption: Overview of the Src kinase signaling network and the inhibitory action of this compound analogs.[6]
VI. Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide demonstrate that systematic chemical modifications to the A-ring, B-ring, and the linker can lead to significant improvements in biological activity and selectivity. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs in a reliable and reproducible manner.
Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these compounds to improve their drug-like characteristics. Furthermore, the exploration of novel substitutions and the incorporation of this scaffold into more complex molecular architectures may lead to the discovery of inhibitors with novel mechanisms of action or improved selectivity profiles. The continued application of rational drug design principles, guided by a thorough understanding of SAR, will undoubtedly pave the way for the development of the next generation of therapeutics based on the versatile this compound core.
VII. References
-
Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PubMed. Available from: [Link]
-
Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors. ResearchGate. Available from: [Link]
-
Structure-activity relationship study on the benzoic acid part of diphenylamine-based retinoids. PubMed. Available from: [Link]
-
Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. Available from: [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available from: [Link]
-
Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed. Available from: [Link]
-
Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available from: [Link]
-
-2(4-bromo or 4-iodo phenylamino) benzoic acid derivatives and their use as MEK inhibitors. Google Patents. Available from:
-
Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. MDPI. Available from: [Link]
-
Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. PubMed. Available from: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]
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Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. PubMed. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available from: [Link]
-
anti-inflammatory, antimicrobial activity and qsar studies of anthranilic acid derivatives. wjpps. Available from: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (Review). Available from: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. Available from: [Link]
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- 3. Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of Fenamates: Benchmarking 4-(Phenylamino)benzoic Acid
For researchers and professionals in drug discovery and development, a nuanced understanding of the comparative efficacy of compounds within a specific class is paramount. This guide provides an in-depth technical comparison of the anti-inflammatory activity of 4-(Phenylamino)benzoic acid against other well-established members of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), namely mefenamic acid, tolfenamic acid, and meclofenamic acid. By delving into their mechanisms of action, presenting available quantitative data, and providing detailed experimental protocols, this document serves as a valuable resource for evaluating and positioning novel anti-inflammatory agents.
The Fenamate Class: A Mechanistic Overview
Fenamates are derivatives of N-phenylanthranilic acid and exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical in the arachidonic acid cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Primary Mechanism: Inhibition of Cyclooxygenase (COX)
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and maintain normal platelet function.
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the main source of prostaglandins at sites of inflammation.
The differential inhibition of these two isoforms is a critical determinant of an NSAID's efficacy and side-effect profile. While non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects, COX-2 selective inhibitors preferentially target the inflammatory pathway.
Caption: Fenamate Inhibition of the NLRP3 Inflammasome Pathway.
Comparative Analysis of COX Inhibition
A critical aspect of comparing NSAIDs is their relative potency in inhibiting COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Mefenamic Acid | 40 nM [2] | 3 µM [2] | 0.013 |
| Tolfenamic Acid | No effect | 13.49 µM [3] | >1 |
| Meclofenamic Acid | 40 nM [4] | 50 nM [4] | 0.8 |
Discussion of Comparative Data:
-
Mefenamic Acid demonstrates potent inhibition of COX-1 and significantly weaker inhibition of COX-2, indicating it is a non-selective COX inhibitor with a preference for COX-1. [2]* Tolfenamic Acid shows selective inhibition of COX-2 with no significant effect on COX-1 in the cited study, suggesting a more favorable gastrointestinal side effect profile compared to non-selective fenamates. [3]* Meclofenamic Acid is a potent inhibitor of both COX-1 and COX-2 with near-equal potency, classifying it as a non-selective COX inhibitor. [4]
Experimental Protocols for Assessing Anti-inflammatory Activity
To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Assay: Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the IC50 values of a test compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin H2 (PGH2) produced from arachidonic acid. The inhibition of this colorimetric reaction is proportional to the inhibition of COX activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds (e.g., mefenamic acid, celecoxib) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the serially diluted test compounds or reference compounds to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately add the chromogenic substrate solution.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for In Vitro COX Inhibition Assay.
In Vivo Assay: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for evaluating the in vivo anti-inflammatory activity of test compounds.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory environment for at least one week.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound) and the positive control (e.g., indomethacin) orally or intraperitoneally at predetermined doses.
-
Administer the vehicle (e.g., saline or a suitable solvent) to the control group.
-
-
Induction of Inflammation:
-
After a specific time following compound administration (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of paw edema for each animal at each time point using the formula: [(Vt - V0) / V0] * 100, where Vt is the paw volume at time t and V0 is the baseline paw volume.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Expert Discussion and Future Perspectives
The available data clearly positions mefenamic acid and meclofenamic acid as potent, non-selective COX inhibitors, while tolfenamic acid exhibits a preference for COX-2. This differential selectivity has significant implications for their therapeutic applications and potential side-effect profiles. The lack of publicly available, quantitative COX inhibition data for this compound represents a significant knowledge gap. Given its structural similarity to other fenamates, it is highly probable that its anti-inflammatory activity is, at least in part, mediated by COX inhibition.
For researchers in the field, the immediate and most impactful next step would be to determine the in vitro COX-1 and COX-2 IC50 values for this compound using the standardized assay protocol provided in this guide. This would enable a direct and meaningful comparison with other fenamates and provide valuable insights into its potential as a selective or non-selective NSAID. Furthermore, evaluating its efficacy in the carrageenan-induced paw edema model would provide crucial in vivo validation of its anti-inflammatory potential.
Conclusion
This guide provides a comprehensive framework for comparing the anti-inflammatory activity of this compound with other prominent fenamates. While a direct quantitative comparison is currently hampered by the lack of specific inhibitory data for this compound, the provided mechanistic insights, comparative data for related compounds, and detailed experimental protocols offer a robust platform for future research. The elucidation of the precise COX inhibitory profile of this compound will be a critical step in understanding its therapeutic potential and positioning it within the broader landscape of anti-inflammatory agents.
References
-
Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. (2016). Biological and Pharmaceutical Bulletin, 39(2), 278-84. [Link]
-
N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem. (n.d.). PubChem. [Link]
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- 2. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for 4-(Phenylamino)benzoic Acid Quantification
Introduction: The Analytical Imperative for 4-(Phenylamino)benzoic Acid
This compound is a synthetic intermediate and building block used by researchers in medicinal chemistry and materials science.[1] Its structural similarity to other pharmacologically active benzoic acid derivatives necessitates the development of precise and reliable analytical methods to quantify it, whether in bulk substance, complex formulations, or biological matrices. The accurate measurement of this analyte is a foundational requirement for robust drug development, ensuring data integrity from early-stage research to quality control.[2]
This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and perform a comparative analysis based on internationally recognized validation parameters. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select the appropriate method for their specific application and to properly cross-validate the results between these two platforms.
Cross-validation is the formal process of comparing results from two distinct analytical methods to ensure they are equivalent and can be used interchangeably.[3][4] This is a critical step when transitioning from a simpler method like HPLC-UV, often used for formulation analysis, to a more sensitive and selective method like LC-MS/MS, which is the standard for bioanalysis.
All validation discussions within this guide are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is the harmonized standard adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
Method 1: The Workhorse - HPLC with UV Detection
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. Its principle lies in the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is more polar. A UV detector measures the analyte's absorbance of light at a specific wavelength, which is proportional to its concentration.
Expertise in Action: Causality Behind the HPLC Protocol
The selection of each parameter in an HPLC method is a deliberate choice rooted in the physicochemical properties of the analyte.
-
Analyte Properties: this compound (M.W. 213.23 g/mol ) is a moderately polar molecule containing a carboxylic acid group (acidic) and a secondary amine.[9]
-
Column Choice: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the molecule via interactions with its phenyl rings.
-
Mobile Phase pH: The carboxylic acid group has a pKa that influences its ionization state. Adding an acid like formic or phosphoric acid to the mobile phase suppresses the ionization of this group (keeps it in the -COOH form). This ensures consistent retention and promotes sharp, symmetrical peak shapes, which are critical for accurate integration.[2]
-
Detector Wavelength: The conjugated system of aromatic rings in the molecule results in strong UV absorbance. A wavelength maximum (λmax) is chosen to maximize sensitivity and minimize interference from other components.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-18 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration within the calibration curve range (e.g., 1-100 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.
Visualization: HPLC-UV Workflow
Method 2: The Specialist - LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying analytes in complex matrices at very low concentrations. It couples the separation power of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. Following separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer is set to monitor a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM). This makes the detection highly specific, virtually eliminating interference from matrix components.
Expertise in Action: Causality Behind the LC-MS/MS Protocol
-
Analyte Properties & Ionization: The carboxylic acid on this compound readily loses a proton, making it ideal for Electrospray Ionization in negative mode (ESI-). This generates the deprotonated molecule, [M-H]⁻, as the precursor ion.
-
MS-Compatible Mobile Phase: Non-volatile buffers like phosphate are detrimental to mass spectrometers. Therefore, volatile acids like formic acid are used to control pH while ensuring compatibility with the MS source.[10]
-
MRM Transition: The key to LC-MS/MS selectivity is the MRM transition.
-
Precursor Ion (Q1): The deprotonated molecule has a mass-to-charge ratio (m/z) of 212.2.
-
Fragmentation (Q2): In the collision cell, this precursor ion is fragmented using an inert gas. A common and stable fragmentation for a benzoic acid derivative is the loss of carbon dioxide (CO₂; mass 44).
-
Product Ion (Q3): The resulting fragment ion would have an m/z of 168.2 (212.2 - 44.0). Monitoring the transition m/z 212.2 -> 168.2 is highly specific to this compound.
-
-
Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step is essential to remove large macromolecules that would interfere with the analysis and damage the system.[11]
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A fast gradient appropriate for UPLC, e.g., 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation (for plasma): To 50 µL of plasma sample/standard, add 150 µL of Acetonitrile containing an internal standard (e.g., a deuterated version of the analyte). Vortex to precipitate proteins. Centrifuge at high speed for 10 minutes. Transfer the supernatant for injection.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Negative.
-
MRM Transition (Analyte): m/z 212.2 → 168.2.
-
MRM Transition (Internal Standard): Specific to the chosen standard.
-
Instrument Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows, and compound-dependent parameters like collision energy and declustering potential.
-
Visualization: LC-MS/MS Workflow
Comparative Performance: A Head-to-Head Analysis
The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical question being asked. A direct comparison of their performance against key validation parameters reveals their respective strengths and weaknesses.
| Validation Parameter | HPLC-UV Performance | LC-MS/MS Performance | Expert Insight |
| Selectivity | Moderate. Prone to interference from co-eluting compounds with similar UV absorbance. | Excellent . MRM is highly specific, discriminating the analyte from matrix components based on mass. | LC-MS/MS is the only choice for complex matrices like plasma or tissue where endogenous components would obscure the HPLC-UV signal. |
| Sensitivity (LLOQ) | Good (Typically 10-100 ng/mL). | Exceptional (Typically 0.01-1 ng/mL). | For pharmacokinetic studies where drug concentrations fall to very low levels, LC-MS/MS is mandatory. |
| Linearity & Range | Excellent over 2-3 orders of magnitude (e.g., 1-100 µg/mL). | Excellent over 3-4 orders of magnitude (e.g., 0.1-1000 ng/mL). | Both methods provide linear calibration curves, but at vastly different concentration ranges. |
| Accuracy & Precision | Meets regulatory criteria (±15%, ≤15% CV). Can be compromised by poor selectivity. | Meets regulatory criteria (±15%, ≤15% CV). Generally more accurate due to superior selectivity. | While both can be precise, the accuracy of HPLC-UV in "dirty" samples can be questionable. |
| Matrix Effect | Not applicable. | Must be evaluated. Ion suppression or enhancement can impact accuracy. | This is a critical validation parameter unique to LC-MS/MS that requires careful assessment and mitigation, often with an internal standard. |
| Cost & Complexity | Lower instrument cost, simpler method development, less maintenance. | High instrument cost, complex method development, requires specialized expertise. | HPLC-UV is a cost-effective workhorse for routine QC labs. LC-MS/MS is a specialized, high-investment tool. |
The Cross-Validation Protocol: Bridging the Methods
When data from both methods must be compared, or when a project transitions from one technique to the other, a formal cross-validation study is required.[12][13] This ensures that the analytical results are consistent and reliable, regardless of the method used.
Step-by-Step Cross-Validation Experiment
-
Prepare QC Samples: Prepare a single batch of quality control (QC) samples in the relevant matrix (e.g., diluent for formulation, plasma for bioanalysis) at a minimum of three concentration levels: Low, Medium, and High.
-
Replicate Analysis: Analyze at least six replicates of each QC level using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Calculate Mean and Deviation: For each QC level, calculate the mean concentration and standard deviation obtained from each analytical method.
-
Compare Results: Calculate the percent difference between the mean concentrations obtained by the two methods for each level using the formula: % Difference = [(Mean_Method_A - Mean_Method_B) / Mean_Method_B] * 100
-
Apply Acceptance Criteria: The cross-validation is successful if the percent difference at each concentration level is within a pre-defined acceptance limit, typically ±20% .
Visualization: Cross-Validation Logic
Sources
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. This compound | C13H11NO2 | CID 292331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Separation of Benzoic acid, 4-[(4-aminophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 13. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Spectroscopic Guide to the Isomers of (Phenylamino)benzoic Acid: A Comparative Analysis of 2-, 3-, and 4-(Phenylamino)benzoic acid
For researchers, synthetic chemists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of a final product. The subtle shift of a functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of three isomers of (phenylamino)benzoic acid: 2-(phenylamino)benzoic acid, 3-(phenylamino)benzoic acid, and 4-(phenylamino)benzoic acid.
While extensive experimental data is available for the 2- and 4-isomers, allowing for a direct and detailed comparison, there is a notable lack of published experimental spectroscopic data for the 3-isomer. Therefore, this guide will focus on a comprehensive analysis of the 2- and 4-isomers, with the inclusion of the 3-isomer's structure for completeness. We will delve into the nuances of their UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometric (MS) signatures, providing the supporting experimental data and the rationale behind the analytical techniques employed.
Molecular Structures and the Basis of Isomerism
The three isomers of (phenylamino)benzoic acid share the same molecular formula, C₁₃H₁₁NO₂, and molecular weight of approximately 213.23 g/mol [1]. The difference lies in the substitution pattern on the benzoic acid ring, specifically the position of the phenylamino group relative to the carboxylic acid group. This positional isomerism gives rise to distinct electronic environments within each molecule, which in turn leads to unique spectroscopic fingerprints.
-
2-(Phenylamino)benzoic acid (N-Phenylanthranilic acid): The ortho-isomer, where the phenylamino and carboxylic acid groups are adjacent. This proximity allows for potential intramolecular interactions.
-
3-(Phenylamino)benzoic acid: The meta-isomer, with the phenylamino group at the 3-position.
-
This compound: The para-isomer, where the phenylamino and carboxylic acid groups are opposite to each other.
A Comparative Spectroscopic Analysis
The following sections will detail the expected and observed spectroscopic characteristics of the (phenylamino)benzoic acid isomers. The primary focus will be on the experimentally verified data for the 2- and 4-isomers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes and chromophores. For the (phenylamino)benzoic acid isomers, the benzene rings, the carboxylic acid group, and the amine linkage constitute the chromophoric system.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.
Key Functional Group Vibrations:
-
O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 3300-2500 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
N-H Stretch (Secondary Amine): A sharp to moderately broad peak around 3400-3300 cm⁻¹. In the solid state, this peak can be broadened due to hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1725-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding and electronic effects.
-
C=C Stretch (Aromatic): Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Typically found in the 1350-1250 cm⁻¹ region.
-
C-O Stretch: Usually observed between 1320-1210 cm⁻¹.
Comparative IR Data for 2- and this compound:
| Functional Group | 2-(Phenylamino)benzoic acid (cm⁻¹)[2] | This compound (cm⁻¹)[3] | Interpretation |
| N-H Stretch | 3332 | 3408 | The N-H stretching frequency is a key indicator of hydrogen bonding. |
| O-H Stretch | 2637 (broad) | Not explicitly stated, but expected in the broad 3300-2500 region. | The broadness is due to hydrogen bonding in the carboxylic acid dimer. |
| C=O Stretch | 1655 | 1670 | The position of the carbonyl stretch is sensitive to the electronic environment and hydrogen bonding. |
| C=C Aromatic Stretch | 1575 | 1596 | These bands confirm the presence of the aromatic rings. |
| C-N Stretch | 1261 | 1304 | Vibrations associated with the carbon-nitrogen bond of the phenylamino group. |
The IR data reveals subtle but significant differences. For instance, the N-H stretching frequency is higher in the 4-isomer, which may suggest differences in the hydrogen bonding environment compared to the 2-isomer. The C=O stretching frequency is also slightly higher in the 4-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
¹H NMR Spectroscopy:
The ¹H NMR spectra of these isomers are expected to show distinct patterns in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern on the benzoic acid ring will influence the chemical shifts and coupling constants of the protons on that ring. The protons on the phenylamino ring will also be affected, albeit to a lesser extent. The acidic proton of the carboxylic acid group and the amine proton will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will show a unique set of signals for each isomer, corresponding to the different carbon environments. The chemical shift of the carbonyl carbon is particularly informative.
Comparative NMR Data for 2- and this compound:
Table 2: ¹H NMR Data (in DMSO-d₆)
| Proton | 2-(Phenylamino)benzoic acid (ppm)[2] | This compound (ppm)[3] |
| -COOH | ~12.89 (s, 1H) | ~12.32 (s, 1H) |
| -NH- | ~7.95 (s, 1H) | ~8.72 (s, 1H) |
| Aromatic H's | 6.90-7.83 (m, 9H) | 6.97-7.81 (m, 9H) |
Table 3: ¹³C NMR Data (in DMSO-d₆)
| Carbon | 2-(Phenylamino)benzoic acid (ppm)[2] | This compound (ppm)[3] |
| C=O | 167.0 | 167.2 |
| Aromatic C's | 118.0 - 157.9 | 114.0 - 148.0 |
The NMR data clearly differentiates the two isomers. The chemical shifts of the -COOH and -NH protons are notably different. In the ¹³C NMR, while the carbonyl carbon shifts are similar, the range of chemical shifts for the aromatic carbons differs, reflecting the distinct electronic environments in the ortho and para isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound (213.23 g/mol ).
The fragmentation patterns of the isomers are expected to be similar in some respects but may show differences in the relative abundances of certain fragment ions due to the different substitution patterns. Common fragmentation pathways would involve the loss of the -OH group, the -COOH group, and cleavage of the C-N bond.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential. The following are detailed methodologies for the spectroscopic analysis of the (phenylamino)benzoic acid isomers.
UV-Visible Spectroscopy Protocol
-
Solution Preparation: Accurately weigh approximately 1-5 mg of the (phenylamino)benzoic acid isomer and dissolve it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a 100 mL volumetric flask. Dilute to the mark to create a stock solution. Further dilutions may be necessary to obtain absorbance readings within the optimal range (0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Rinse and fill another quartz cuvette with the sample solution.
-
Data Acquisition: Scan the sample from 400 nm down to 200 nm. Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS) Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) or liquid chromatograph (LC) as the inlet.
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: The mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Conclusion
The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of the 2- and 4-isomers of (phenylamino)benzoic acid. The distinct electronic and steric environments imposed by the ortho and para substitution patterns give rise to unique and identifiable spectral fingerprints. While a complete comparative analysis including the 3-isomer is hampered by the current lack of available experimental data, the principles outlined in this guide can be readily applied to its characterization should the data become accessible. This guide serves as a valuable resource for researchers and professionals, enabling informed decisions in synthesis, quality control, and the development of novel chemical entities.
References
Sources
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency of Synthesized 4-(Phenylamino)benzoic acid
Introduction: The Imperative of Consistency in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific validation. For active pharmaceutical ingredients (APIs) and their key intermediates, such as 4-(Phenylamino)benzoic acid, the concept of batch-to-batch consistency is not merely a quality control metric; it is the bedrock of a successful and compliant drug development program.[1] Inconsistent batches of an API intermediate can lead to downstream manufacturing failures, unpredictable impurity profiles in the final API, and potential risks to patient safety.[]
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized this compound. It moves beyond simple pass/fail testing to establish a holistic understanding of the material's Critical Quality Attributes (CQAs). The methodologies described herein are grounded in the principles of Good Manufacturing Practice (GMP) for APIs as outlined in the ICH Q7 guideline, which emphasizes that manufacturing processes must be controlled to ensure that APIs meet their required quality and purity specifications.[3][4] By adopting a multi-faceted analytical approach, researchers and drug developers can ensure that each batch of this compound will perform predictably and reliably in subsequent manufacturing steps, safeguarding the integrity of the final drug product.
Establishing a Framework: Critical Quality Attributes (CQAs) for this compound
Before any analysis begins, we must first define what "consistent" means for this specific molecule. This is achieved by identifying its CQAs—the physical, chemical, biological, or microbiological attributes that must be controlled within a defined limit to ensure the desired product quality. For a synthetic intermediate like this compound, the primary CQAs fall into three domains:
-
Identity and Structure: Is the material unequivocally this compound? This is the most fundamental CQA.
-
Purity and Impurity Profile: What is the concentration of the desired molecule, and what else is present? The profile of impurities is often more critical than the overall purity value, as different impurities can have vastly different impacts on downstream reactions and final product safety.
-
Physicochemical Properties: Does the material possess the correct solid-state characteristics? Properties like crystalline form (polymorphism) and thermal behavior can significantly influence solubility, stability, and processability during API synthesis.[5]
The following diagram illustrates the central role of CQAs in ensuring batch consistency.
Sources
A Researcher's Guide to Efficacy Evaluation: 4-(Phenylamino)benzoic Acid Derivatives In-Vitro vs. In-Vivo
This guide provides a comparative analysis of in-vitro and in-vivo methodologies for assessing the efficacy of 4-(phenylamino)benzoic acid derivatives. Designed for researchers in pharmacology and drug development, this document delves into the rationale behind experimental choices, presents detailed protocols for key assays, and synthesizes data to bridge the translational gap between laboratory findings and preclinical outcomes.
Introduction: The Therapeutic Promise of this compound Derivatives
The this compound scaffold is a cornerstone in medicinal chemistry, structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, this compound, is known to be an NSAID that functions by blocking the production of prostaglandins[1]. Derivatives of this core structure are actively investigated for a range of therapeutic applications, primarily for their anti-inflammatory and analgesic properties[2][3]. Their mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade[4][5].
The journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. A critical phase in this process is the rigorous evaluation of efficacy. This evaluation begins with high-throughput in-vitro assays to establish mechanism of action and preliminary potency, followed by more complex and physiologically relevant in-vivo models to assess efficacy, pharmacokinetics, and safety in a whole-organism context. This guide will dissect these two essential stages, providing a framework for their logical application and interpretation in the study of this compound derivatives.
Part 1: In-Vitro Efficacy Screening: Pinpointing Molecular Action
In-vitro studies are the first-line approach to screen compound libraries and establish a structure-activity relationship (SAR). They are rapid, cost-effective, and allow for the precise study of a compound's effect on a specific molecular target or cellular pathway, free from the complexities of a living organism[6]. For this compound derivatives, the primary focus of in-vitro testing is to quantify their anti-inflammatory potential.
Key In-Vitro Assays for Anti-Inflammatory Potential
Several well-established assays are employed to build a comprehensive in-vitro profile. The choice of multiple assays is crucial, as it provides a multi-faceted view of the compound's anti-inflammatory capabilities[7].
-
Enzyme Inhibition Assays (COX-1 & COX-2): This is the most direct assay to confirm the primary mechanism of action. It measures the compound's ability to inhibit the COX-1 and COX-2 isoforms, which convert arachidonic acid into prostaglandins[4][6]. A high selectivity for COX-2 over COX-1 is often a desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs[5][8].
-
Inhibition of Protein Denaturation Assay: Chronic inflammatory diseases like rheumatoid arthritis are linked to protein denaturation[7]. This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin, serving as a proxy for its anti-arthritic potential[7][9].
-
Membrane Stabilization Assay: Inflammation can lead to the lysis of lysosomal and red blood cell (RBC) membranes, releasing pro-inflammatory enzymes and mediators. The human red blood cell (HRBC) membrane stabilization assay evaluates a compound's ability to protect RBCs from heat- or hypotonicity-induced lysis, indicating its potential to stabilize cellular membranes during inflammation[9][10].
Workflow for In-Vitro Screening
The following diagram illustrates a typical workflow for the initial in-vitro evaluation of a library of this compound derivatives.
Caption: A streamlined workflow for in-vitro screening of anti-inflammatory compounds.
Data Summary: In-Vitro Efficacy of Selected Derivatives
The table below summarizes representative data from the literature for various benzoic acid derivatives, illustrating how potency (IC50) and selectivity are reported.
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-Benzamido-thiophene-3-carboxamide | COX-2 | 0.29 | 67.24 | [4] |
| Celecoxib (Reference) | COX-2 | 0.42 | 33.8 | [4] |
| 4-(Phenylaminocarbonyl)benzoyl)benzoic acid | 5α-Reductase Type 2 | 0.82 | N/A | [11][12] |
| Benzoic Acid Derivative (12l) | VLA-4 | 0.00051 | N/A | [13] |
| 2-Aryl-quinoline-4-carboxylic acid | COX-2 | 0.077 | 1298 | [5] |
Experimental Protocol: COX-2 Inhibition Assay (In-Vitro)
This protocol outlines a standard method for determining the COX-2 inhibitory activity of test compounds.
Objective: To quantify the 50% inhibitory concentration (IC50) of a this compound derivative against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
Arachidonic Acid (Substrate)
-
COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test Compounds and Reference Inhibitor (e.g., Celecoxib)
-
EIA Detection Kit for Prostaglandin E2 (PGE2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
80 µL of Assay Buffer
-
10 µL of COX-2 Enzyme solution
-
10 µL of the test compound dilution (or reference inhibitor/vehicle control).
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 10 minutes.
-
Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantification of PGE2: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is inversely proportional to the amount of PGE2 produced.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Part 2: In-Vivo Efficacy Evaluation: Assessing Performance in a Biological System
While in-vitro assays are indispensable for initial screening, they cannot replicate the complex interplay of physiological processes that determine a drug's ultimate effect[6]. In-vivo studies using animal models are therefore essential to evaluate the compound's efficacy, pharmacodynamics, and safety profile in a living organism[14].
Key In-Vivo Models for Inflammation and Analgesia
For NSAID-like compounds, models that induce acute inflammation or pain are standard for demonstrating efficacy.
-
Carrageenan-Induced Paw Edema: This is a classic and widely used model for acute inflammation. Subplantar injection of carrageenan in a rodent's paw induces a measurable inflammatory response (edema), which can be suppressed by effective anti-inflammatory agents[14][15][16]. It provides critical insights into a drug's ability to inhibit mediators of acute inflammation[16].
-
Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) by stimulating the release of pain mediators like prostaglandins. A reduction in the number of writhes indicates an analgesic effect, often by inhibiting prostaglandin synthesis[17].
-
Complete Freund's Adjuvant (CFA) Model: For chronic inflammation, the CFA model is often used. Injection of CFA induces a sustained inflammatory response, mimicking aspects of chronic arthritis, and is used to evaluate a compound's efficacy over a longer duration[14][15].
Workflow for In-Vivo Efficacy Testing
The diagram below outlines the progression from lead compound selection to in-vivo proof-of-concept.
Caption: A typical workflow for in-vivo evaluation of anti-inflammatory drug candidates.
Data Summary: In-Vivo Efficacy of Selected Derivatives
This table presents representative in-vivo data, demonstrating how efficacy is measured and reported.
| Compound | Animal Model | Dose (mg/kg) | Efficacy Outcome | Reference |
| Benzoic Acid Derivative (12l) | Rat Pleurisy Model | 10 (oral) | Potent activity observed | [13] |
| Ibuprofen (Reference) | Carrageenan Paw Edema | - | Standard for comparison | [8] |
| N-2-(Phenylamino) Benzamide (1H-30) | CT26.WT Tumor-Bearing Mice | - | Decreased tumor growth, down-regulated COX-2 | [18] |
| 5-Acetamido-2-hydroxy Benzoic Acid Derivative (PS3) | Acetic Acid Writhing Test | 20 | 74% reduction in painful activity | [19] |
| 5-Acetamido-2-hydroxy Benzoic Acid Derivative (PS3) | Acetic Acid Writhing Test | 50 | 75% reduction in painful activity | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema (In-Vivo)
This protocol describes a standard procedure for evaluating the anti-inflammatory effect of a test compound in rats.
Objective: To determine the ability of a this compound derivative to reduce acute inflammation in the rat paw edema model.
Materials:
-
Wistar rats (150-200g)
-
Test compound and reference drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: Test Compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg).
-
-
Drug Administration: Administer the test compound, reference drug, or vehicle via oral gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at specified time points after (e.g., 1, 2, 3, and 4 hours). The 3-hour time point is often critical as it corresponds to the peak prostaglandin-mediated inflammation.
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V0 (where Vt is the volume at time t).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
Analyze data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Part 3: The Translational Bridge: Correlating In-Vitro and In-Vivo Data
The ultimate goal is to find a compound that is not only potent at its molecular target (in-vitro) but also effective in a complex biological system (in-vivo). A strong in-vitro COX-2 inhibitory IC50 does not always guarantee potent in-vivo anti-inflammatory activity. This discrepancy is a critical challenge in drug development.
Factors Influencing In-Vitro vs. In-Vivo Correlation
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, inefficient distribution to the site of inflammation, or rapid excretion can render a potent compound ineffective in-vivo.
-
Bioavailability: A compound may have poor aqueous solubility or be unable to cross biological membranes, limiting the concentration that reaches the target tissue[4].
-
Off-Target Effects: In-vivo, a compound may interact with other receptors or enzymes, leading to unexpected side effects or a blunted therapeutic effect.
-
Metabolic Transformation: The parent compound may be converted into metabolites that are more active, less active, or toxic.
The diagram below illustrates the critical path from initial discovery to preclinical candidacy, highlighting the points where in-vitro and in-vivo data must converge.
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Benchmarking the Performance of 4-(Phenylamino)benzoic Acid-Based Materials: A Comparative Guide
This guide provides a comprehensive technical comparison of materials based on 4-(Phenylamino)benzoic acid (PABA), a versatile organic compound with significant potential in both organic electronics and pharmaceutical formulations. By examining its performance against established alternatives and detailing the experimental methodologies for robust evaluation, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the this compound Scaffold
This compound, also known as 4-anilinobenzoic acid, is an aromatic carboxylic acid containing a phenylamino group.[1][2] Its molecular structure offers a unique combination of a rigid benzoic acid core and a flexible phenylamino moiety, making it a valuable building block in materials science and medicinal chemistry.[3] The presence of both a carboxylic acid and a secondary amine group allows for diverse chemical modifications, enabling the fine-tuning of its electronic and physicochemical properties for specific applications.[3]
In the realm of organic electronics, the diphenylamine core is a well-established component of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs).[4][5] These materials facilitate the efficient injection and transport of positive charge carriers (holes) to the emissive layer, a critical factor for achieving high device efficiency and longevity.[4] Derivatives of this compound are being explored as potential HTMs, leveraging the known hole-transporting capabilities of the diphenylamine structure.
In the pharmaceutical industry, this compound has emerged as a promising coformer in the development of pharmaceutical co-crystals.[6] Co-crystals are multi-component crystalline solids in which an active pharmaceutical ingredient (API) is combined with a coformer in a specific stoichiometric ratio.[7] This technique is a powerful tool for enhancing the physicochemical properties of poorly soluble drugs, such as their solubility and dissolution rate, which can in turn improve their bioavailability.[7]
This guide will delve into the performance of this compound-based materials in these two key areas, providing a comparative analysis supported by experimental data and detailed protocols.
Section 1: this compound Derivatives in Organic Light-Emitting Diodes (OLEDs)
The performance of an OLED is heavily reliant on the efficiency of its charge transport layers. The hole transport layer (HTL) plays a crucial role in ensuring a balanced injection of holes and electrons into the emissive layer, leading to efficient light emission. Diphenylamine derivatives are a prominent class of materials used as HTMs due to their excellent hole mobility and thermal stability.[8][9] While specific data on OLEDs employing this compound itself as the primary HTM is limited in publicly available literature, we can benchmark its potential performance by comparing it to other well-characterized diphenylamine-based HTMs.
Comparative Performance of Diphenylamine-Based Hole Transport Materials
The following table summarizes the performance of various OLEDs utilizing different diphenylamine derivatives as the hole transport material. These benchmarks provide a reference point for what could be expected from a well-designed this compound-based HTM.
| Hole Transport Material (HTM) | Device Structure | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Reference |
| m-MTDATA | ITO/m-MTDATA/NPB/Alq3/LiF/Al | ~4 | Not Reported | Not Reported | [8] |
| TPOMe | ITO/TPOMe/Alq3/LiF/Al | 4.2 | Not Reported | Not Reported | [8] |
| TPOSt | ITO/TPOSt/Alq3/LiF/Al | 3.81 | Not Reported | Not Reported | [8] |
| BTBF-DPA (Green PhOLED) | Not Specified | 123.6 | 136.6 | 34.1 | [9] |
| BTBF-DPA (Red PhOLED) | Not Specified | Not Reported | 40.1 | 24.9 | [9] |
| BTBF-DPA (Blue Fluorescence OLED) | Not Specified | Not Reported | 4.9 | 5.2 | [9] |
| SFX-Cr2 | Not Specified | 55.8 | 46.6 | 16.3 | [9] |
| HTM 3c | ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al | 39.8 | Not Reported | 14.0 | [10] |
Causality Behind Experimental Choices: The selection of a multi-layered device structure (e.g., ITO/HTL/ETL/Cathode) is fundamental to OLED design. Each layer serves a specific function to optimize charge injection, transport, and recombination within the emissive layer, thereby maximizing light output and device stability. The choice of Alq3 as an electron transport and emissive material in many of the benchmark devices is due to its well-established electron mobility and green emission properties.[8] The use of phosphorescent emitters (PhOLEDs) allows for the harvesting of both singlet and triplet excitons, leading to potentially higher internal quantum efficiencies compared to fluorescent OLEDs.[9]
Designing High-Performance PABA-Based Hole Transport Materials
To be competitive, a this compound-based HTM would need to exhibit:
-
High Hole Mobility: To ensure efficient transport of holes to the emissive layer.
-
Good Thermal Stability: To prevent degradation of the material during device operation, which can lead to a decrease in performance and lifetime.
-
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be well-aligned with the work function of the anode (e.g., ITO) and the HOMO level of the emissive layer to facilitate efficient hole injection.
-
Amorphous Morphology: A stable amorphous state is crucial to prevent crystallization of the thin film, which can lead to device failure.
The carboxylic acid group of this compound offers a versatile handle for chemical modification to tune these properties. For instance, esterification or amidation could be used to introduce bulky side groups to enhance morphological stability and solubility for solution processing.
Section 2: this compound as a Coformer in Pharmaceutical Co-crystals
One of the most significant challenges in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[7] Cocrystallization, the formation of a multi-component crystal containing the API and a pharmaceutically acceptable coformer, has emerged as a highly effective strategy to enhance the solubility and dissolution rate of such drugs.[7] this compound (PABA) has shown considerable promise as a coformer.
Performance of PABA as a Coformer with Paliperidone
A study on the antipsychotic drug Paliperidone (PPD), a poorly water-soluble compound, demonstrated the significant impact of using PABA as a coformer.
| Formulation | Aqueous Solubility (mg/mL) | Fold Increase in Solubility | Dissolution after 60 min (%) | Reference |
| Paliperidone (PPD) Pure Drug | 0.473 | - | 37.8 | [6] |
| PPD-Benzoic Acid Co-crystal | 1.343 ± 0.162 | 2.83 | 96.07 | [6] |
| PPD-PABA Co-crystal | 1.964 ± 0.452 | 3.09 | 89.65 | [6] |
Causality Behind Experimental Choices: The selection of coformers is a critical step in co-crystal design. The goal is to introduce a molecule that can form robust intermolecular interactions (typically hydrogen bonds) with the API, disrupting the API's crystal lattice and forming a new, more soluble crystalline structure. The carboxylic acid group of PABA is an excellent hydrogen bond donor, making it a suitable candidate for forming co-crystals with APIs containing hydrogen bond acceptor sites. The comparison with benzoic acid, another common coformer, provides a valuable benchmark to assess the relative effectiveness of PABA.
Comparative Analysis with Other Coformers and APIs
To provide a broader context for the performance of PABA, the following table compares its effectiveness with other coformers for different APIs.
| API | Coformer | Fold Increase in Solubility | Reference |
| Ibuprofen | Benzoic Acid | 7 | [11] |
| Ibuprofen | 3-Aminobenzoic Acid | 3 | [11] |
| Ibuprofen | Cinnamic Acid | 3 | [11] |
| Celecoxib | PVPK30 (Solid Dispersion) | Not specified, but significant increase | [12] |
This data highlights that the choice of coformer is highly specific to the API and that significant improvements in solubility can be achieved with various coformers. While PABA shows a notable improvement for Paliperidone, other systems may benefit more from different coformers.
The Role of Stoichiometry: It is important to note that the stoichiometric ratio between the API and the coformer can significantly influence the dissolution properties of the resulting co-crystal. For instance, in the case of Carbamazepine (CBZ) and PABA co-crystals, it was found that there is no direct correlation between the coformer stoichiometry and the dissolution rate.[13][14] This underscores the complexity of co-crystal design and the need for careful experimental optimization.
Section 3: Experimental Protocols for Performance Benchmarking
To ensure the reliability and reproducibility of performance data, standardized experimental protocols are essential. This section provides detailed methodologies for key characterization techniques.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the material.
Protocol:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).
-
Place the crucible into the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.
Phase Transition Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and other phase transitions of the material.
Protocol:
-
Accurately weigh a small sample (typically 2-5 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) peaks, as well as shifts in the baseline (glass transition).
Optical Properties Analysis: UV-Vis Spectroscopy
Objective: To determine the absorption and transmission properties of the material, which are related to its electronic structure and bandgap.
Protocol for Thin Films:
-
Deposit a thin film of the material onto a suitable transparent substrate (e.g., quartz).
-
Place the substrate in the sample holder of a UV-Vis spectrophotometer.
-
Record the absorbance or transmittance spectrum over the desired wavelength range.
-
A background spectrum of the bare substrate should be recorded and subtracted from the sample spectrum.
Protocol for Solutions:
-
Dissolve a known concentration of the material in a suitable solvent.
-
Transfer the solution to a cuvette (e.g., quartz with a 1 cm path length).
-
Place the cuvette in the spectrophotometer.
-
Record the absorbance spectrum.
-
A spectrum of the pure solvent should be used as a blank.
Conclusion
This compound presents a versatile and promising platform for the development of advanced materials in both organic electronics and pharmaceuticals. In the context of OLEDs, while direct performance data is emerging, the well-established success of the broader class of diphenylamine derivatives provides a strong indication of its potential as a high-performance hole transport material. For pharmaceutical applications, this compound has been demonstrably effective as a coformer for enhancing the solubility and dissolution rates of poorly soluble drugs.
The key to unlocking the full potential of this compound-based materials lies in a systematic approach to molecular design, guided by a thorough understanding of the structure-property relationships and benchmarked against established alternatives. The experimental protocols outlined in this guide provide a robust framework for such evaluations, ensuring the generation of reliable and comparable data. As research in this area continues, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of next-generation technologies.
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Organic Light-Emitting Diodes Using Triphenylamine Based Hole Transporting Materials. (2025). ResearchGate. [Link]
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Engineering cocrystals of paliperidone with enhanced solubility and dissolution characteristics. (2021). Archives of Pharmacy. [Link]
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Influence of Coformer Stoichiometric Ratio on Pharmaceutical Cocrystal Dissolution: Three Cocrystals of Carbamazepine/4-Aminobenzoic Acid. (2016). PubMed. [Link]
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Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014). National Center for Biotechnology Information. [Link]
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Design and characterization of microcrystals for enhanced dissolution rate of celecoxib. (2013). PubMed. [Link]
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Effect of Hole Blocking Materials on the Performance of OLED. (2025). ResearchGate. [Link]
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Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2025). ResearchGate. [Link]
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Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
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Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (2021). PubMed Central. [Link]
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Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (2022). National Center for Biotechnology Information. [Link]
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PREPARATION AND CHARACTERIZATION OF IBUPROFEN COCRYSTALS BY USING SOLVENT DROP GRINDING METHOD. (2016). World Journal of Pharmaceutical Research. [Link]
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Synthesis of 4‐(diphenylamino)benzoic acid (Haba, 1): a) POCl3, dmf, 0 °C; b) reflux under N2 for 22 h; c) K2CO3, KMnO4, acetone, reflux, 12 h; d) HCl. (2019). ResearchGate. [Link]
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The Crucial Role of Hole Transport Materials in OLED Efficiency. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview. (2021). RSC Publishing. [Link]
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Synthesis of Pyrazine-based Hole Transport Layer and Its Application in p-i-n Planar Perovskite Solar Cells. (2025). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Phenylamino)benzoic acid
This guide provides drug development professionals, researchers, and scientists with a detailed, actionable protocol for the proper disposal of 4-(Phenylamino)benzoic acid. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond simple checklists to explain the scientific rationale behind each step, fostering a culture of safety and responsibility.
Foundational Principles: Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the material's intrinsic properties and the regulatory landscape. This compound is not merely a benign organic compound; it possesses specific hazards that dictate its handling and disposal pathway.
Summary of Chemical Hazards
This compound must be handled with care due to its potential health effects. Authoritative safety data sheets (SDS) classify it as:
-
A Skin and Eye Irritant: Causes skin irritation and potentially serious eye irritation or damage upon contact.[1][2][3][4][5]
-
A Respiratory Tract Irritant: Inhalation of dust can lead to respiratory irritation.[1][2][3][5]
-
Harmful if Swallowed: Possesses acute oral toxicity.[4]
-
Environmentally Hazardous: The compound is recognized as harmful to aquatic life, necessitating containment from environmental release.[6]
-
Combustible: Like many organic solids, it is combustible at high temperatures, and fine dust dispersed in the air can pose an explosion hazard under specific conditions.[1] Combustion byproducts include toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][5]
Regulatory Context: Waste Determination
Under the guidelines established by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), any facility generating chemical waste is responsible for determining if that waste is hazardous.[7][8]
This compound does not typically appear on the EPA's specific lists of hazardous wastes (F, K, P, or U lists) in its pure, unused form.[9][10] Therefore, its classification is based on its characteristics. While it does not meet the criteria for ignitability (D001), corrosivity (D002), or reactivity (D003), its toxicological profile requires that it be managed as a regulated chemical waste to prevent harm to human health and the environment.[11] All waste containing this chemical must be collected, labeled, and disposed of through a licensed hazardous waste management provider.
Pre-Disposal Protocol: Segregation, Containment, and Labeling
Meticulous preparation before disposal is a non-negotiable aspect of laboratory safety and compliance.
Waste Segregation
Directive: Collect waste this compound in a dedicated waste container. Do not mix it with other waste streams, particularly incompatible materials.
Scientific Rationale: Chemical incompatibility can lead to dangerous reactions. This compound should be kept separate from strong oxidizing agents to prevent potentially violent exothermic reactions.[1][5][12] Segregating waste streams also simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office or licensed contractor, ensuring it is handled by the correct protocol.[8]
Container Selection and Management
Directive: Use a chemically-resistant, sealable container for waste collection. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate. Keep the container closed at all times unless actively adding waste.[7][13]
Scientific Rationale: Proper containment is the primary defense against spills and exposure. The container must be compatible with the chemical to prevent degradation and leaks.[7] Keeping the container sealed minimizes the release of dust or vapors and prevents accidental spills.
Compliant Waste Labeling
Directive: Immediately label the waste container with a fully completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[7]
-
Generator's Name and Laboratory Information
-
Chemical Name: "this compound" (avoiding abbreviations)
-
Accumulation Start Date (the date waste was first added)[7]
-
Hazard Identification (e.g., "Irritant," "Harmful," "Environmental Hazard")
Scientific Rationale: Accurate labeling is a cornerstone of RCRA and OSHA regulations. It communicates the container's contents and associated hazards to everyone in the laboratory and to the waste management professionals who will handle it downstream, ensuring their safety and guiding the final disposal method.[13]
Step-by-Step Disposal Workflow
This section outlines the standard operating procedure for collecting and preparing this compound waste for final disposal.
Experimental Protocol: Waste Collection
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE.
-
Prepare the Waste Collection Area: Designate a specific area for waste accumulation, preferably within a ventilated chemical fume hood, especially when handling the solid powder.
-
Rationale: Using a fume hood contains any dust generated during transfer, preventing inhalation.[1]
-
-
Transfer Waste to Container: Carefully transfer residual solid this compound or solutions containing the compound into the pre-labeled hazardous waste container.
-
For Solids: Use a dedicated spatula or scoop. Avoid actions that create dust clouds.[14]
-
For Solutions: Use a funnel to prevent spills.
-
Rationale: Minimizing turbulence (for solids) and using transfer aids (for liquids) are best practices to prevent accidental release and exposure.
-
-
Decontaminate and Rinse:
-
Rinse any emptied "raw material" containers or contaminated glassware with a suitable solvent (e.g., ethanol or acetone).
-
Collect this first rinse ("RCRA empty" rinse) as hazardous waste in the same container. Subsequent rinses can typically be disposed of as non-hazardous waste, pending institutional policy.
-
Rationale: The initial rinse will contain significant chemical residue and must be captured as hazardous waste to ensure thorough decontamination and compliance.
-
-
Seal and Store: Securely close the waste container. Store it in a designated satellite accumulation area that is clearly marked, away from incompatible materials, and within the line of sight of laboratory personnel.
-
Rationale: Proper storage prevents accidents and ensures compliance with EPA regulations regarding waste accumulation areas.[13]
-
-
Arrange for Disposal: Once the container is full or the accumulation time limit is approaching (as defined by your generator status), contact your institution's EHS department to arrange for pickup and final disposal by a licensed contractor.[15]
Data Summary and Workflow Visualization
Table 1: Key Safety and Disposal Data for this compound
| Parameter | Data | Source(s) |
| CAS Number | 17040-20-9 | [17] |
| GHS Hazard Class | Skin Irritation (Cat. 2), Serious Eye Irritation (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3, Respiratory), Harmful to Aquatic Life | [2][3][5] |
| Required PPE | Safety goggles with side shields, chemically-resistant gloves (e.g., nitrile), lab coat. Dust respirator if handling outside of a fume hood. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | [5][12] |
| Spill Cleanup | Absorb with inert material (for solutions) or carefully sweep/scoop solid. Do not use water to wash down spills. Place in a sealed container for disposal. | [1][18] |
| Final Disposal Method | Transfer to a licensed hazardous waste contractor for incineration. | [16] |
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for compliant disposal of this compound.
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- 10. Waste Code [rcrainfo.epa.gov]
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- 13. epa.gov [epa.gov]
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- 18. nj.gov [nj.gov]
Navigating the Safe Handling of 4-(Phenylamino)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-(Phenylamino)benzoic acid (also known as N-Phenylanthranilic acid), moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the reliability of your experimental outcomes.
Understanding the Hazard Profile of this compound
This compound (CAS No. 91-40-7) is a solid, typically a white to beige powder or crystalline flake, used as a pharmaceutical intermediate.[1][2][3] While not classified as acutely toxic, its primary hazards lie in its irritant properties.[2][4] A thorough risk assessment is the foundational step before any handling procedure.
Key Hazard Information:
| Hazard Classification | Description | Supporting Sources |
| Skin Irritation | Causes skin irritation upon contact. | [2][3][4][5] |
| Serious Eye Irritation | Causes serious eye irritation and potential damage. | [2][3][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | [1][2][3][4][6] |
| Potential Harm if Swallowed | May cause digestive tract irritation if ingested. | [2] |
The powdered form of this compound presents a potential dust explosion hazard if dispersed in sufficient concentrations in the air in the presence of an ignition source.[2]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process dictated by the specific experimental conditions, including the quantity of the substance, the potential for dust generation, and the adequacy of engineering controls.
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the necessary PPE when handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
